2-Chloro-5-aminomethylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDQBIMJBRASQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436214 | |
| Record name | 2-Chloro-5-aminomethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120740-08-1 | |
| Record name | 2-Chloro-5-aminomethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Chlorothiazol-5-yl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-aminomethylthiazole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-aminomethylthiazole is a heterocyclic amine of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its rigid thiazole scaffold, coupled with the reactive aminomethyl and chloro functionalities, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its role as a crucial intermediate in the development of novel therapeutic agents and pesticides.
Chemical Structure and Properties
The chemical structure of this compound consists of a five-membered thiazole ring substituted with a chlorine atom at the 2-position and an aminomethyl group at the 5-position.
Chemical Structure:
The physicochemical properties of this compound and its common precursor, 2-Chloro-5-chloromethylthiazole, are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 120740-08-1 |
| Molecular Formula | C4H5ClN2S |
| Molecular Weight | 148.61 g/mol |
| Appearance | Colourless to Yellow Oil |
| Melting Point | 121 °C |
| Boiling Point | 274.7±32.0 °C (Predicted) |
| Density | 1.427±0.06 g/cm3 (Predicted) |
| pKa | 7.68±0.29 (Predicted) |
| Solubility | Chloroform (Slightly), Methanol (Slightly) |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C |
Table 2: Physicochemical Properties of 2-Chloro-5-chloromethylthiazole
| Property | Value |
| CAS Number | 105827-91-6 |
| Molecular Formula | C4H3Cl2NS |
| Molecular Weight | 168.04 g/mol |
| Appearance | White to light yellow crystal or colorless to light yellow liquid |
| Melting Point | 29-31 °C[1] |
| Boiling Point | 268.6±32.0 °C at 760 mmHg[1] |
| Density | 1.5±0.1 g/cm3 [1] |
| Refractive Index | n20/D 1.571 |
| Solubility | Soluble in methanol |
| Storage | 2-8°C, under inert atmosphere |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 2,3-dichloropropene. The first step involves the synthesis of the key intermediate, 2-Chloro-5-chloromethylthiazole, which is then converted to the final product.
Step 1: Synthesis of 2-Chloro-5-chloromethylthiazole
Several methods for the synthesis of 2-Chloro-5-chloromethylthiazole have been reported. A common and efficient method involves a one-pot reaction from 2,3-dichloropropene and sodium thiocyanate.
Experimental Protocol: One-Pot Synthesis of 2-Chloro-5-chloromethylthiazole [2]
-
Materials:
-
2,3-dichloropropene
-
Sodium thiocyanate
-
Tetrabutylammonium bromide
-
Toluene
-
Sulfuryl chloride
-
-
Procedure:
-
To a 500mL three-necked flask, add 100g of sodium thiocyanate (1.23mol), 2.5g of tetrabutylammonium bromide, and 200mL of toluene.
-
Under stirring, slowly add 108g (0.97mol) of 2,3-dichloropropene dropwise.
-
Connect a condenser and reflux the mixture in an 80°C oil bath for 4 hours. The mixture will turn from a yellow liquid with a white solid to a dark brown liquid.
-
Increase the temperature to 120°C and continue heating for 3 hours to facilitate isomerization, at which point the mixture will become a black opaque liquid.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add 160g (1.18mol) of sulfuryl chloride dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to naturally warm to room temperature and stir for 2 hours.
-
The resulting mixture can be purified to yield 2-Chloro-5-chloromethylthiazole.
-
Caption: Synthesis workflow for 2-Chloro-5-chloromethylthiazole.
Step 2: Synthesis of this compound from 2-Chloro-5-chloromethylthiazole
The conversion of the chloromethyl group to an aminomethyl group can be achieved through various amination methods. A common approach is the Gabriel synthesis or direct reaction with a source of ammonia.
Experimental Protocol: Amination of 2-Chloro-5-chloromethylthiazole (General Procedure)
-
Materials:
-
2-Chloro-5-chloromethylthiazole
-
Ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or a protected amine followed by deprotection)
-
A suitable solvent (e.g., ethanol, methanol, or a polar aprotic solvent)
-
-
Procedure:
-
Dissolve 2-Chloro-5-chloromethylthiazole in a suitable solvent in a reaction vessel.
-
Add an excess of the ammonia source to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by extraction and/or column chromatography to yield this compound.
-
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Agrochemicals
This compound is a key intermediate in the synthesis of the neonicotinoid insecticide Thiamethoxam.[3] The 2-chloro-5-substituted methylthiazole moiety is a crucial component of this class of insecticides.
The general class of 2-aminothiazoles has garnered significant attention in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific biological activity data for this compound is not extensively reported, its structural motif is present in various pharmacologically active compounds. For instance, derivatives of 2-aminothiazole have been investigated as potent inhibitors of various kinases, which are key targets in cancer therapy.
Biological Activity and Mechanism of Action
The biological activity of compounds derived from this compound is largely attributed to the overall structure of the final molecule. In the case of Thiamethoxam, the mechanism of action involves the disruption of the central nervous system of insects.[3] Thiamethoxam and other neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs), leading to overstimulation, paralysis, and eventual death of the insect.[3]
While direct evidence for the biological activity and specific signaling pathway modulation by this compound itself is limited in publicly available literature, its role as a precursor highlights its importance. The aminothiazole core is a known pharmacophore, and further derivatization of the amino group can lead to compounds with diverse biological targets.
Caption: Role of this compound as an intermediate.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and as a potential scaffold for the development of new pharmaceutical agents. Its synthesis from readily available starting materials and its reactive functional groups allow for a wide range of chemical modifications. While its own biological activity is not well-documented, its importance as a key building block in the synthesis of biologically active compounds is well-established. Further research into the derivatization of this compound could lead to the discovery of novel compounds with significant therapeutic or agricultural value.
References
Physicochemical Characteristics of 2-Chloro-5-aminomethylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-Chloro-5-aminomethylthiazole, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The following sections detail its key properties, relevant experimental protocols for their determination, and a representative synthetic workflow.
Core Physicochemical Data
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The available data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C4H5ClN2S | PubChemLite[1] |
| Molecular Weight | 148.61 g/mol | Calculated |
| Melting Point | 121 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 274.7 ± 32.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.427 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa | Data not available | |
| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[2] |
| LogP (Predicted, XlogP) | 0.8 | PubChemLite[1] |
| SMILES | C1=C(SC(=N1)Cl)CN | PubChemLite[1] |
| InChI | InChI=1S/C4H5ClN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 | PubChemLite[1] |
| InChIKey | KCDQBIMJBRASQE-UHFFFAOYSA-N | PubChemLite[1] |
Experimental Protocols
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.
Determination of Solubility
A qualitative assessment of solubility can be performed by adding a small amount of this compound to a test tube containing a known solvent (e.g., water, ethanol, DMSO). The mixture is agitated, and the substance is observed for dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Determination of the Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its experimental determination.
-
A solution of this compound is prepared in either n-octanol or water.
-
Equal volumes of the n-octanol and water phases are combined in a separatory funnel.
-
The mixture is shaken vigorously to allow for partitioning of the analyte between the two phases.
-
The phases are separated, and the concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve. Spectrophotometric methods can also be employed, where the UV-Vis spectrum of the compound is measured at various pH values.
Synthetic Workflow
The synthesis of this compound can be achieved through a multi-step process. A potential synthetic route is outlined below.
Caption: A potential synthetic pathway for this compound.
The synthesis begins with the reaction of 2,3-dichloropropene with sodium thiocyanate to form 1-thiocyano-2-chloropropene. This intermediate then undergoes isomerization to yield 1-isothiocyanato-2-chloropropene. Subsequent chlorination and cyclization afford 2-chloro-5-chloromethylthiazole. Finally, nucleophilic substitution of the chloromethyl group with an amine source, such as ammonia, yields the target compound, this compound.
References
2-Chloro-5-aminomethylthiazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-aminomethylthiazole is a key heterocyclic building block in the synthesis of various biologically active molecules. Its structural features, comprising a chlorinated thiazole ring and a primary aminomethyl group, make it a versatile intermediate for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on experimental details and data presentation for the scientific community.
Chemical and Physical Properties
This compound, also known as (2-chlorothiazol-5-yl)methanamine, is a crucial intermediate in organic synthesis. A closely related and often precursor molecule is 2-Chloro-5-(chloromethyl)thiazole. The key properties of both compounds are summarized below for clarity and comparison.
| Property | This compound | 2-Chloro-5-(chloromethyl)thiazole |
| CAS Number | 120740-08-1 | 105827-91-6 |
| Molecular Formula | C₄H₅ClN₂S | C₄H₃Cl₂NS |
| Molecular Weight | 148.61 g/mol | 168.04 g/mol |
| Appearance | Colourless to Yellow Oil | Typically a solid, color may vary |
| Melting Point | 121 °C | 29-31°C |
| Boiling Point | 274.7±32.0 °C (Predicted) | Data may vary |
| Density | 1.427±0.06 g/cm³ (Predicted) | ~1.5 g/cm³ |
| Solubility | Slightly soluble in Chloroform and Methanol | Low solubility in water, soluble in some organic solvents |
| Stability | Hygroscopic | Stable under recommended temperatures and pressures |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the amination of its precursor, 2-Chloro-5-(chloromethyl)thiazole. The synthesis of this precursor is a critical first step and is well-documented in patent literature.
Synthesis of 2-Chloro-5-(chloromethyl)thiazole
A common method for the preparation of 2-Chloro-5-(chloromethyl)thiazole involves the reaction of 2-chloroallyl isothiocyanate with a chlorinating agent.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-chloroallyl isothiocyanate (1.0 eq) in an aprotic solvent such as acetonitrile.
-
Chlorination: At a controlled temperature of 10-15 °C, introduce chlorine gas (1.1-1.5 eq) into the solution.
-
Reaction: Stir the mixture at 20-25 °C for 2-12 hours to allow for the formation of 2-chloro-5-chloromethylthiazole hydrochloride.
-
Isolation: Cool the reaction mixture to -10 °C to -20 °C to crystallize the hydrochloride salt. The crystals can be collected by filtration and washed with cold acetonitrile.
-
Liberation of Free Base: Treat the hydrochloride salt with water at 30-40 °C to liberate 2-chloro-5-chloromethylthiazole as a separate liquid phase.
-
Purification: The organic phase can be washed with water and dried under reduced pressure to yield the purified product.
Alternatively, a one-pot synthesis from 2,3-dichloropropene and sodium thiocyanate followed by chlorination with sulfuryl chloride has been reported.
Synthesis of this compound
The conversion of 2-Chloro-5-(chloromethyl)thiazole to this compound is a nucleophilic substitution reaction. While detailed, peer-reviewed protocols are scarce, the general transformation involves reacting the chloromethyl compound with an ammonia source.
Generalized Experimental Protocol:
-
Reaction Setup: Dissolve 2-Chloro-5-(chloromethyl)thiazole (1.0 eq) in a suitable solvent, such as ethanol or a mixture of organic solvent and aqueous ammonia.
-
Amination: Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent, in excess. The reaction may be carried out at room temperature or with gentle heating.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent and water.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or by forming a hydrochloride salt, which can be recrystallized.
Applications in Drug Development and Agrochemicals
This compound and its precursor are vital intermediates in the synthesis of several commercially important products.
-
Pharmaceuticals: It is a key building block in the synthesis of the antiretroviral drug Ritonavir , which is an HIV protease inhibitor. The synthesis of Ritonavir involves the coupling of this thiazole derivative with other complex organic molecules.
-
Agrochemicals: This compound is a precursor for neonicotinoid insecticides, such as Thiamethoxam and Clothianidin . These insecticides act on the central nervous system of insects.
The general synthetic utility of this compound is highlighted in its role as a versatile intermediate.
Biological Activity and Signaling Pathways
While this compound is primarily recognized as a synthetic intermediate, the broader class of thiazole-containing compounds exhibits a wide range of biological activities. Thiazole derivatives have been investigated for their potential as:
-
Anticancer agents
-
Antimicrobial agents (antibacterial and antifungal)
-
Anti-inflammatory agents
The specific biological activity and mechanism of action of this compound itself are not extensively reported in publicly available literature. Its primary role in biological systems is as a component of larger, more complex active molecules. For instance, in Ritonavir, the thiazole moiety contributes to the overall shape and electronic properties of the molecule, which are crucial for its binding to the HIV protease enzyme.
The workflow for investigating the biological potential of a new thiazole derivative would typically involve a series of in vitro and in vivo studies.
Conclusion
This compound is a valuable and versatile intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its straightforward, albeit requiring careful handling, synthesis from readily available precursors makes it an attractive building block for the creation of complex and potent bioactive molecules. Further research into the direct biological activities of this compound and its simpler derivatives could open new avenues for drug discovery and development.
Synthesis pathway for 2-Chloro-5-aminomethylthiazole from its precursor
This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 2-Chloro-5-aminomethylthiazole, a key intermediate in the development of pharmaceutical and agrochemical compounds. The synthesis is presented in a two-stage process, beginning with the formation of the crucial precursor, 2-Chloro-5-chloromethylthiazole, followed by its subsequent amination to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Stage 1: Synthesis of the Precursor, 2-Chloro-5-chloromethylthiazole
The synthesis of 2-Chloro-5-chloromethylthiazole can be achieved through various pathways, primarily involving the chlorination and cyclization of different allyl isothiocyanate derivatives. Below are detailed experimental protocols for the most common methods.
Pathway 1: From 2-Chloroallyl Isothiocyanate
This method involves the direct chlorination of 2-chloroallyl isothiocyanate in an aprotic solvent.
Experimental Protocol:
In a suitable reaction vessel, 580 g (4.0 mol) of 2-chloroallyl isothiocyanate is dissolved in 860 g of acetonitrile. The solution is cooled to a temperature between 10°C and 15°C. At this temperature, 390 g (5.5 mol) of chlorine gas is introduced into the mixture. Following the addition of chlorine, the reaction mixture is stirred for 2 hours at a temperature maintained between 20°C and 25°C. The mixture is then cooled to -10°C and stirred for an additional hour. The resulting crystalline product, 2-chloro-5-chloromethylthiazole hydrochloride, is collected by filtration and washed with cold acetonitrile. To liberate the free base, the crystals are treated with 2 kg of water at 40°C, leading to the formation of two liquid phases. The organic phase is separated, washed with 400 g of water at 30-35°C, and subsequently dried under vacuum at 30°C.[1][2]
Quantitative Data Summary:
| Reagent/Parameter | Value | Unit | Reference |
| 2-Chloroallyl isothiocyanate | 580 (4.0 mol) | g | [1][2] |
| Acetonitrile | 860 | g | [1][2] |
| Chlorine | 390 (5.5 mol) | g | [1][2] |
| Chlorination Temperature | 10 - 15 | °C | [1][2] |
| Stirring Temperature | 20 - 25 | °C | [1][2] |
| Stirring Time | 2 | hours | [1][2] |
| Cooling Temperature | -10 | °C | [1][2] |
| Final Product Yield | 71 (as 94% pure) | % | [1][2] |
Pathway 2: From 2,3-Dichloropropene and Sodium Thiocyanate
This "one-pot" process involves the initial formation of an isothiocyanate intermediate followed by chlorination and cyclization.
Experimental Protocol:
To a 500 mL three-necked flask, add 100 g (1.23 mol) of sodium thiocyanate, 2.5 g of tetrabutylammonium bromide, and 200 mL of toluene. While stirring, slowly add 108 g (0.97 mol) of 2,3-dichloropropene dropwise. The mixture is then heated to 80°C and refluxed for 4 hours. Following this, the temperature is increased to 120°C for 3 hours to induce isomerization. The resulting mixture containing 1-isothiocyanato-2-chloropropene is then reacted with a chlorinating agent such as sulfuryl chloride to yield 2-chloro-5-chloromethylthiazole. The final product is purified by standard methods.
Quantitative Data Summary:
| Reagent/Parameter | Value | Unit | Reference |
| Sodium thiocyanate | 100 (1.23 mol) | g | |
| 2,3-Dichloropropene | 108 (0.97 mol) | g | |
| Toluene | 200 | mL | |
| Tetrabutylammonium bromide | 2.5 | g | |
| Reflux Temperature (Step 1) | 80 | °C | |
| Reflux Time (Step 1) | 4 | hours | |
| Isomerization Temperature | 120 | °C | |
| Isomerization Time | 3 | hours | |
| Final Product Purity | >99 | % |
Synthesis Pathway Diagram for 2-Chloro-5-chloromethylthiazole
Caption: Synthesis routes to 2-Chloro-5-chloromethylthiazole.
Stage 2: Synthesis of this compound
The conversion of 2-Chloro-5-chloromethylthiazole to this compound is effectively achieved through the Delépine reaction, which allows for the synthesis of primary amines from alkyl halides.
Delépine Reaction Pathway
This reaction proceeds in two main steps: the formation of a quaternary ammonium salt with hexamethylenetetramine (hexamine), followed by acid hydrolysis to release the primary amine.
Experimental Protocol:
Step 1: Formation of the Quaternary Ammonium Salt 2-Chloro-5-chloromethylthiazole is dissolved in a suitable solvent such as chloroform or ethanol. An equimolar amount of hexamethylenetetramine is added to the solution. The mixture is stirred, typically at room temperature or with gentle heating, for a period of time until the quaternary ammonium salt precipitates out of the solution. The salt is then collected by filtration and washed with a cold solvent.
Step 2: Acid Hydrolysis The isolated quaternary ammonium salt is suspended in an ethanolic solution of concentrated hydrochloric acid. The mixture is refluxed for several hours to ensure complete hydrolysis. During this process, the salt is converted to the primary amine hydrochloride, along with byproducts such as formaldehyde and ammonium chloride. After cooling, the desired this compound hydrochloride can be isolated. The free amine can be obtained by neutralization with a suitable base.
Quantitative Data (General Procedure):
| Reagent/Parameter | Description | Reference |
| Substrate | 2-Chloro-5-chloromethylthiazole | [1] |
| Amine Source | Hexamethylenetetramine | [1] |
| Solvent (Step 1) | Chloroform or Ethanol | [1] |
| Hydrolysis Agent | Concentrated HCl in Ethanol | [1] |
| Reaction Condition (Step 1) | Room temperature to reflux | [1] |
| Reaction Condition (Step 2) | Reflux | [1] |
Alternative Amination Method: Gabriel Synthesis
An alternative route for this transformation is the Gabriel synthesis. This method involves the reaction of 2-Chloro-5-chloromethylthiazole with potassium phthalimide to form an N-alkylated phthalimide intermediate. Subsequent cleavage of this intermediate, typically with hydrazine, liberates the desired primary amine. This method is advantageous as it prevents the over-alkylation that can occur in direct amination reactions.
Workflow for the Conversion to this compound
Caption: Delépine reaction workflow for amination.
References
Spectroscopic Profile of 2-Chloro-5-aminomethylthiazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Chloro-5-aminomethylthiazole. Due to the limited availability of public experimental spectra, this document presents high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed spectral analysis to aid in the identification and characterization of this compound.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. The data has been generated using advanced computational algorithms to provide reliable spectral predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data provides insights into the chemical environment of the hydrogen and carbon atoms within the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 | Singlet | 1H | Thiazole C4-H |
| 4.01 | Singlet | 2H | -CH₂-NH₂ |
| 1.85 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 152.1 | Thiazole C2-Cl |
| 141.5 | Thiazole C4 |
| 135.8 | Thiazole C5 |
| 39.7 | -CH₂-NH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (amine) |
| 3100-3000 | Weak | C-H stretch (aromatic) |
| 2950-2850 | Weak | C-H stretch (aliphatic) |
| 1620-1580 | Medium | N-H bend (amine) |
| 1550-1450 | Medium | C=C and C=N stretch (thiazole ring) |
| 1100-1000 | Medium | C-N stretch |
| 850-750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a valuable tool for determining the molecular weight and elemental composition of a compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 148 | 100 | [M]⁺ (Molecular Ion) |
| 113 | 45 | [M - Cl]⁺ |
| 131 | 30 | [M - NH₂]⁺ |
| 97 | 60 | [M - CH₂NH₂]⁺ |
Experimental Protocols
The predicted data presented in this guide was obtained using computational chemistry software. The following outlines the general theoretical approach for generating such predictions.
NMR Spectra Prediction: The ¹H and ¹³C NMR spectra were predicted using a Density Functional Theory (DFT) approach. The molecular geometry was first optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). Subsequently, the NMR shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values were then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound (e.g., tetramethylsilane).
IR Spectrum Prediction: The IR spectrum was predicted by performing a vibrational frequency analysis on the optimized molecular geometry. The harmonic vibrational frequencies and their corresponding intensities were calculated at the same level of theory used for geometry optimization.
Mass Spectrum Prediction: The mass spectrum was predicted by analyzing the fragmentation patterns of the molecular ion. The bond dissociation energies were estimated to identify the most likely fragmentation pathways upon electron ionization.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
The Pivotal Role of 2-Chloro-5-aminomethylthiazole as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-aminomethylthiazole is a key heterocyclic building block in the synthesis of a range of biologically active molecules, most notably in the fields of agrochemicals and pharmaceuticals. Its bifunctional nature, possessing both a reactive amino group and a substituted thiazole ring, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of high-value chemical entities. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in a research and development setting.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, a functionalized derivative of this core, serves as a crucial intermediate, providing a handle for further molecular elaboration. Its synthesis and subsequent reactions are of significant interest to synthetic and medicinal chemists aiming to develop novel therapeutic agents and crop protection agents. This guide will focus on the synthesis of its immediate precursor, 2-chloro-5-chloromethylthiazole (CCMT), the conversion to this compound, and its application in the synthesis of notable commercial products.
Synthesis of this compound and its Precursor
The primary route to this compound involves the synthesis of its precursor, 2-chloro-5-chloromethylthiazole (CCMT), followed by an amination step.
Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)
Several synthetic routes to CCMT have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and efficient method involves the chlorination and cyclization of a 2-haloallyl isothiocyanate.
Table 1: Summary of Quantitative Data for the Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-Chloroallyl isothiocyanate | Chlorine | Acetonitrile | 10-25 | 93 | >96 | [1][3] |
| 2-Chloroallyl isothiocyanate | Chlorine | Acetonitrile | -10 to 25 | 71 | 94 | [4] |
| 1-Isothiocyanato-2-chloro-2-propene | Chlorine | Acetonitrile | 30-35 | 86.8 | 99.5 | [5][6] |
| 2,3-Dichloropropene | Sodium thiocyanate, Sulfuryl chloride | Toluene | 80-120 | High | 99 | [7] |
Experimental Protocol: Synthesis of CCMT from 2-Chloroallyl isothiocyanate[1][3]
Materials:
-
2-Chloroallyl isothiocyanate (4.0 mol)
-
Acetonitrile (860 g)
-
Chlorine (5.5 mol)
Procedure:
-
Dissolve 2-chloroallyl isothiocyanate (580 g, 4.0 mol) in acetonitrile (860 g) in a suitable reactor.
-
Cool the solution to 10-15 °C.
-
Introduce chlorine gas (390 g, 5.5 mol) into the reaction mixture while maintaining the temperature between 10 and 15 °C.
-
After the addition of chlorine is complete, stir the mixture at 20-25 °C for 2 hours.
-
Degas the mixture under vacuum at 30-35 °C to remove any dissolved gases.
-
The resulting solution of 2-chloro-5-chloromethylthiazole in acetonitrile can be used directly in subsequent reactions or the product can be isolated.
Isolation:
-
To isolate the product, cool the reaction mixture to -10 °C and stir for one hour.
-
The product, 2-chloro-5-chloromethylthiazole hydrochloride, will crystallize.
-
Filter the crystals and wash with cold acetonitrile.
-
To obtain the free base, treat the hydrochloride salt with water at 30-40 °C. The 2-chloro-5-chloromethylthiazole will separate as a lower liquid phase.
-
Wash the organic phase with water and dry under vacuum to yield the final product.
Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT).
Synthesis of this compound
The conversion of CCMT to this compound is a critical step. This transformation is typically achieved through amination, where the chloromethyl group is converted to an aminomethyl group. While direct amination with ammonia can be challenging due to the potential for over-alkylation, methods like the Delépine and Gabriel syntheses offer controlled routes to the desired primary amine.
2.3.1. The Delépine Reaction
The Delépine reaction provides a method for the synthesis of primary amines from alkyl halides via a hexaminium salt intermediate.[8][9]
Experimental Protocol: Synthesis of this compound via the Delépine Reaction (Proposed)
Materials:
-
2-Chloro-5-chloromethylthiazole
-
Hexamethylenetetramine (Hexamine)
-
Chloroform or Ethanol
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
Formation of the Hexaminium Salt: Dissolve 2-chloro-5-chloromethylthiazole in chloroform or ethanol. Add an equimolar amount of hexamethylenetetramine. Stir the mixture at room temperature or with gentle heating. The quaternary ammonium salt will precipitate out of the solution. Filter the salt and wash with the solvent.
-
Hydrolysis: Suspend the isolated hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for several hours until the hydrolysis is complete.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide) to liberate the free amine. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Delépine reaction for the synthesis of the target amine.
2.3.2. The Gabriel Synthesis
The Gabriel synthesis is another classic method for preparing primary amines from alkyl halides, utilizing potassium phthalimide as a protected source of ammonia.[2][10][11][12][13]
Experimental Protocol: Synthesis of this compound via the Gabriel Synthesis (Proposed)
Materials:
-
2-Chloro-5-chloromethylthiazole
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Alkylation: Dissolve 2-chloro-5-chloromethylthiazole and potassium phthalimide in DMF. Heat the mixture with stirring for several hours to form N-(2-chloro-5-thiazolylmethyl)phthalimide.
-
Hydrazinolysis: After cooling the reaction mixture, add hydrazine hydrate and reflux the solution in ethanol. This will cleave the phthalimide group, releasing the primary amine.
-
Work-up: After the reaction is complete, cool the mixture and filter off the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure. Take up the residue in dilute acid and wash with an organic solvent to remove any non-basic impurities. Basify the aqueous layer and extract the desired amine with an organic solvent. Dry, filter, and concentrate the organic extracts to obtain this compound.
Gabriel synthesis for the preparation of the target amine.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of several commercial products, particularly in the agrochemical and pharmaceutical industries.
Synthesis of Thiamethoxam
Thiamethoxam is a second-generation neonicotinoid insecticide.[13] While many synthetic routes to thiamethoxam utilize CCMT directly, the aminomethyl derivative can also be a key precursor.
Table 2: Data for the Synthesis of Thiamethoxam from CCMT
| Reactant 1 | Reactant 2 | Solvent | Base | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-Chloro-5-chloromethylthiazole | 3-Methyl-4-nitroimino perhydro-1,3,5-oxadiazine | Dimethylformamide (DMF) | Potassium carbonate | Triethyl benzyl ammonium chloride (TEBA) | 65 | >90 | 98 | [7][14] |
Experimental Protocol: Synthesis of Thiamethoxam from CCMT [7]
Materials:
-
2-Chloro-5-chloromethylthiazole (50 kg)
-
3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine (47.5 kg)
-
Dimethylformamide (DMF) (350 kg)
-
Potassium carbonate
-
Triethyl benzyl ammonium chloride (TEBA)
Procedure:
-
Charge a 1000 L reactor with DMF (350 kg).
-
Add 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine (47.5 kg) and 2-chloro-5-chloromethylthiazole (50 kg) to the reactor.
-
Heat the resulting mixture to approximately 65 °C.
-
Add a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., TEBA) to facilitate the reaction.
-
Maintain the reaction at 65 °C until completion.
-
Upon completion, the product thiamethoxam can be isolated and purified by crystallization.
Synthesis of the insecticide Thiamethoxam.
Role in the Synthesis of Dasatinib Intermediates
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3] The 2-aminothiazole moiety is a core structural feature of dasatinib. While many reported syntheses of dasatinib build the 2-aminothiazole ring from acyclic precursors, this compound represents a potential starting material for the construction of key intermediates.
The primary mechanism of action of dasatinib involves the inhibition of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases.[3] This inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.
Dasatinib inhibits BCR-ABL and Src kinase signaling pathways.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its synthesis, primarily through the amination of the readily available 2-chloro-5-chloromethylthiazole, provides access to a key building block for the agrochemical and pharmaceutical industries. The detailed synthetic protocols and reaction pathways presented in this guide are intended to serve as a practical resource for researchers and scientists working in these fields. The continued exploration of the reactivity of this compound is likely to lead to the discovery of new and improved bioactive molecules with significant commercial and therapeutic potential.
References
- 1. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 4. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 7. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 8. Delépine reaction - Wikipedia [en.wikipedia.org]
- 9. Delepine reaction [organic-chemistry.org]
- 10. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. perlego.com [perlego.com]
- 12. jk-sci.com [jk-sci.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
2-Chloro-5-aminomethylthiazole: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides - A Technical Guide
Abstract: This technical guide provides a comprehensive overview of 2-Chloro-5-aminomethylthiazole, a pivotal intermediate in the manufacturing of modern neonicotinoid insecticides. Neonicotinoids represent the most widely used class of insecticides globally, valued for their high efficacy against a broad spectrum of pests and their systemic nature.[1][2] This document details the synthetic pathways leading to this compound, with a focus on its direct precursor, 2-Chloro-5-chloromethylthiazole (CCMT). It includes a compilation of quantitative data from various synthesis methods, detailed experimental protocols derived from patent literature, and graphical representations of key chemical workflows. This guide is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development, offering in-depth insights into the production and application of this critical chemical building block.
Introduction to Neonicotinoids
Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine.[3] Developed in the 1980s, they have become the most important chemical class of insecticides introduced since synthetic pyrethroids.[4] Their primary mode of action is as potent agonists of insect nicotinic acetylcholine receptors (nAChRs).[1][4] When an insect ingests a neonicotinoid, the insecticide irreversibly binds to these receptors, leading to continuous nerve stimulation, paralysis, and eventual death.[1] This mechanism is highly selective for insects, as neonicotinoids have a much lower affinity for mammalian nAChRs.[1]
Key first-generation neonicotinoids include imidacloprid, thiamethoxam, clothianidin, acetamiprid, and thiacloprid.[3] They are systemic pesticides, meaning they are absorbed by the plant and transported throughout its tissues, including leaves, stems, pollen, and nectar.[2][3] This property makes them highly effective against sucking insect pests like aphids and whiteflies.[4][5] The thiazole moiety, specifically the 2-chloro-5-substituted thiazole ring, is a crucial structural component for many of these highly effective insecticides, such as thiamethoxam and clothianidin.[6][7]
Synthesis of the Precursor: 2-Chloro-5-chloromethylthiazole (CCMT)
The direct precursor to this compound is 2-Chloro-5-chloromethylthiazole (CCMT), a compound synthesized through several industrial routes. The efficiency and purity achieved in CCMT synthesis are critical for the economic viability of the final insecticide products. Key methods involve the chlorination and cyclization of various isothiocyanate derivatives.
The selection of a synthesis route often depends on factors like starting material cost, reaction conditions, yield, and final product purity. The table below summarizes quantitative data from various patented methods.
| Synthesis Route (Starting Material) | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Source |
| 2-Chloroallyl Isothiocyanate | Chlorine, Acetonitrile | 20 to 25 °C, 2 hours | 93 (theoretical) | 96 | [8][9] |
| 2-Chloroallyl Isothiocyanate | Chlorine, Acetonitrile | -10 °C (crystallization) | 71 | 94 | [9] |
| 3-Chloro-1-propenylisothiocyanate | Chlorine, Chloroform | Reflux, 6-8 hours | 43 (after distillation) | Not specified | [10][11] |
| 2,3-Dichloropropene | Sodium Thiocyanate, Toluene, Sulfuryl Chloride | 80°C -> 120°C -> Chlorination | 81.3 | 93 | [12] |
| Allyl Isothiocyanate | Chlorinating Agent, Oxidizing Agent | -40 to +30 °C | Not specified | Not specified | [13] |
Synthesis of this compound from CCMT
The conversion of the chloromethyl group in CCMT to an aminomethyl group is a critical step to produce the final key intermediate. This is typically achieved through an amination reaction, where CCMT is treated with an ammonia source. This nucleophilic substitution reaction replaces the chlorine atom with an amino group, yielding this compound.
Detailed Experimental Protocols
The following protocols are adapted from patent literature and provide detailed methodologies for the synthesis of CCMT.
-
Source: Adapted from patent EP1031566A1.[9]
-
Materials:
-
2-Chloroallyl isothiocyanate (560 g, 4.0 mol)
-
Acetonitrile (solvent)
-
-
Procedure:
-
As per the method described in Example 1 of the source patent, 560 g (4.0 mol) of 2-chloroallyl isothiocyanate is used.[9]
-
The reaction mixture is stirred for two hours at a temperature of 20 to 25 °C.[9]
-
Following the stirring period, the mixture is degassed under vacuum at 30 to 35 °C.[9]
-
This process yields 1838 g of a 34% solution of 2-chloro-5-chloromethylthiazole in acetonitrile, as determined by Gas Chromatography (GC) with an internal standard.[9] This corresponds to a theoretical yield of 93%.[9]
-
After removal of the solvent, the resulting product has a purity of 96%.[9]
-
-
Source: Adapted from ChemicalBook and Semantic Scholar.[10][11]
-
Materials:
-
Crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (504.2 g, 3.79 mol)
-
Chloroform (600 mL)
-
Chlorine gas (267.1 g, 3.77 mol)
-
Sodium bicarbonate
-
-
Equipment:
-
2-liter round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Condenser with an outlet vented to a sodium hydroxide trap
-
-
Procedure:
-
Charge the flask with the crude isothiocyanate mixture and chloroform.[10]
-
Stir the mixture and heat to reflux.[10]
-
Bubble chlorine gas under the surface of the reaction over a period of 6-8 hours.[10][11] Monitor the conversion to 2-chloro-5-(chloromethyl)thiazole by GC.[11]
-
Once the reaction is complete, cool the mixture and filter it.[11]
-
Concentrate the filtrate on a rotary evaporator to remove the chloroform.[11]
-
Add sodium bicarbonate (approx. 0.25 equivalents) to the concentrated filtrate.[11]
-
Distill the product at 97 °C under vacuum (6 mm/Hg). The yield after distillation is 43%.[10][11]
-
Application in Neonicotinoid Synthesis
This compound is the direct building block for constructing the final neonicotinoid molecule. It provides the essential thiazole ring structure. In the synthesis of thiamethoxam, for example, this intermediate is reacted with other reagents to build the complete molecular structure, including the oxadiazine ring and the nitroguanidine group.
Conclusion
This compound, and its immediate precursor CCMT, are indispensable intermediates in the agrochemical industry. The various synthetic routes developed for their production highlight the ongoing efforts to optimize yield, purity, and cost-effectiveness. A thorough understanding of these synthetic pathways, reaction kinetics, and purification methods is essential for professionals engaged in the large-scale manufacturing of neonicotinoid insecticides. The data and protocols presented in this guide serve as a valuable technical resource, demonstrating the chemical ingenuity that underpins the production of some of the world's most effective crop protection agents.
References
- 1. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xerces.org [xerces.org]
- 3. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 4. moraybeedinosaurs.co.uk [moraybeedinosaurs.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Pesticide intermediate CCMT/2-Chloro-5-chloromethylthiazole | [engebiotech.com]
- 8. CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 9. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 10. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 13. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
A Technical Guide to the Stability, Storage, and Handling of 2-Chloro-5-aminomethylthiazole and its Key Precursor
Disclaimer: Detailed, experimentally verified stability and handling data for 2-Chloro-5-aminomethylthiazole is limited in publicly available literature. This guide provides the most current information available for this compound and supplements it with comprehensive data for its immediate and structurally related precursor, 2-Chloro-5-(chloromethyl)thiazole (CAS 105827-91-6). Due to the significant difference in chemical reactivity between an amine group (basic, nucleophilic) and a chloromethyl group (electrophilic, alkylating agent), the data for the precursor should be considered as indicative and not directly transferable. All handling and storage decisions should be made with caution and in consultation with a current Safety Data Sheet (SDS) for the specific compound being used.
Compound Profiles
This section outlines the known chemical and physical properties of this compound and its precursor. The significant disparity in available data is immediately apparent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 120740-08-1 | [1] |
| Molecular Formula | C₄H₅ClN₂S | [1] |
| Molecular Weight | 148.61 g/mol | [1] |
| Appearance | Colourless to Yellow Oil | [1] |
| Melting Point | 121 °C (Note: Contradictory with appearance) | [1] |
| Boiling Point | 274.7±32.0 °C (Predicted) | [1] |
| Density | 1.427±0.06 g/cm³ (Predicted) | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |
| pKa | 7.68±0.29 (Predicted) | [1] |
Table 2: Physicochemical Properties of 2-Chloro-5-(chloromethyl)thiazole
| Property | Value | Citations |
| CAS Number | 105827-91-6 | [2][3][4][5] |
| Molecular Formula | C₄H₃Cl₂NS | [2][4][6] |
| Molecular Weight | 168.04 g/mol | [2][6][7] |
| Appearance | White to light yellow crystal or solid | [6] |
| Melting Point | 29-31 °C | [7] |
| Boiling Point | 268.6±32.0 °C at 760 mmHg | [2] |
| Flash Point | 116.3±25.1 °C | [2] |
| Density | 1.5±0.1 g/cm³ | [2] |
| Purity | ≥98.5% to ≥99% | [6] |
Stability and Degradation
The stability profile is crucial for ensuring the integrity of the compound during research and development.
Stability of this compound
The primary known instability for this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] No quantitative degradation studies or forced degradation pathways are documented in the available literature.
Stability of 2-Chloro-5-(chloromethyl)thiazole
This precursor is generally stable under recommended storage conditions.[7][8] One supplier states it is stable for at least two years after receipt when stored appropriately at -20°C.[6]
Key Instabilities and Decomposition:
-
Thermal Decomposition: The compound is sensitive to heat and can decompose during high-temperature processes like distillation.[9] Hazardous decomposition products upon combustion include toxic fumes such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[2][4][7][10]
-
Incompatibilities: Contact with strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides should be avoided to prevent hazardous reactions.[7][8][10]
-
Moisture and Air Sensitivity: The compound is noted to be sensitive to moisture and air.[8][10][11]
A patented method to mitigate thermal decomposition during purification involves the addition of epoxy soybean oil (5-20% by weight) to the crude product before vacuum rectification.[9] This suggests that radical or acidic mechanisms may contribute to its degradation at high temperatures.
Storage and Handling
Proper storage and handling are paramount to maintain chemical purity and ensure personnel safety.
Table 3: Recommended Storage Conditions
| Parameter | This compound | 2-Chloro-5-(chloromethyl)thiazole | Citations |
| Temperature | 2 to 8 °C | 2 to 8 °C (Short-term) / -20 °C (Long-term) | [1][2][3][6][7][12] |
| Atmosphere | Under inert gas (Nitrogen or Argon) | Under inert atmosphere | [1][3] |
| Light Exposure | Protect from light | Protect from light | [6] |
| Moisture | Hygroscopic; protect from moisture | Keep in a dry place; protect from moisture | [1][6][8] |
| Container | Tightly closed original packaging | Tightly closed container | [7][11][12] |
Handling and Personal Protective Equipment (PPE)
The following handling guidelines are based on data for 2-Chloro-5-(chloromethyl)thiazole and should be considered a minimum standard for handling this compound.
Table 4: Summary of Handling and Safety Precautions
| Precaution | Guideline | Citations |
| Engineering Controls | Use only in a chemical fume hood with adequate exhaust ventilation. Safety shower and eye wash station must be readily available. | [2][7][10][12] |
| Eye Protection | Wear chemical safety goggles or glasses with side-shields. | [2][4][12] |
| Hand Protection | Wear impermeable, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. | [2][8][12] |
| Skin & Body Protection | Wear appropriate protective clothing (lab coat) to prevent skin exposure. | [2][4][12] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A self-contained breathing apparatus (SCBA) should be available for emergencies. | [4][12] |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not breathe dust, vapor, or mist. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [4][7][11] |
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not available. However, the following protocol for the purification of its precursor provides critical insight into its thermal stability and handling under vacuum.
Protocol 1: Vacuum Distillation of 2-Chloro-5-(chloromethyl)thiazole
This protocol is adapted from a method described for the purification of 2-Chloro-5-(chloromethyl)thiazole after synthesis.[13]
Objective: To purify crude 2-Chloro-5-(chloromethyl)thiazole while minimizing thermal decomposition.
Materials:
-
Crude 2-Chloro-5-(chloromethyl)thiazole
-
Sodium bicarbonate (NaHCO₃)
-
Distillation apparatus suitable for vacuum distillation (e.g., short path)
-
Vacuum pump, pressure gauge, and cold trap
-
Heating mantle with stirrer
-
Receiving flasks
Methodology:
-
Neutralization: Add sodium bicarbonate (approximately 0.25 equivalents relative to the crude material) to the concentrated crude 2-Chloro-5-(chloromethyl)thiazole. This step is crucial to neutralize any residual acids (e.g., HCl) that could catalyze decomposition at high temperatures.
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a cold trap between the apparatus and the vacuum pump.
-
Distillation:
-
Begin stirring the mixture.
-
Slowly apply vacuum, reducing the pressure to approximately 6 mm Hg.
-
Gently heat the distillation flask using the heating mantle.
-
Monitor the temperature of the vapor as the compound begins to distill.
-
Collect the purified product that distills at approximately 97 °C at 6 mm Hg.
-
-
Completion: Once the product has been collected, turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
-
Storage: Transfer the purified, low-melting solid product to a pre-labeled, airtight container and store under recommended conditions (e.g., -20°C, under inert gas).
Visualizations
Safe Handling Workflow
The following diagram outlines a logical workflow for the safe handling of thiazole intermediates in a laboratory setting.
Caption: General workflow for safely handling reactive chemical intermediates.
Role as a Synthetic Intermediate
2-Chloro-5-(chloromethyl)thiazole is a key building block in the synthesis of pharmaceuticals, most notably the HIV protease inhibitor Ritonavir. The conversion to this compound is a critical step in these synthetic routes.
Caption: Synthetic pathway from simple precursors to Ritonavir.[3][13]
References
- 1. 120740-08-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. georganics.sk [georganics.sk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemodex.com [chemodex.com]
- 7. aksci.com [aksci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The 2-Aminothiazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1] Its versatile structure serves as a privileged scaffold, forming the backbone of a multitude of clinically approved drugs and investigational compounds.[2] This guide provides a comprehensive technical overview of the 2-aminothiazole class of heterocyclic compounds, delving into their synthesis, chemical properties, and extensive applications in drug development, with a focus on their roles as anticancer, antibacterial, and neuroprotective agents.
Synthesis and Chemical Properties
The most prevalent and versatile method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to yield the 2-aminothiazole core. The reaction is known for its simplicity and generally high yields.[3]
Physicochemical Properties of 2-Aminothiazole
The parent 2-aminothiazole is a heterocyclic amine with a pyridine-like odor. It is soluble in water, alcohols, and diethyl ether.
| Property | Value |
| Molecular Formula | C₃H₄N₂S |
| Molecular Weight | 100.14 g/mol |
| Melting Point | 91-93 °C |
| Appearance | Light brown crystals or brown granular solid |
Applications in Medicinal Chemistry
The 2-aminothiazole scaffold is a key pharmacophore in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. These include antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.[1]
Anticancer Activity
Numerous 2-aminothiazole derivatives have been developed as potent anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation. A notable example is Dasatinib , a dual Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| Dasatinib | K562 (CML) | <0.001 | [4] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 | [4] |
| SHG-44 (Glioma) | 4.03 | [4] | |
| Compound 23 | HepG2 (Liver Cancer) | 510 | [4] |
| PC12 (Pheochromocytoma) | 309 | [4] | |
| Compound 24 | HepG2 (Liver Cancer) | 570 | [4] |
| PC12 (Pheochromocytoma) | 298 | [4] | |
| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [4] |
| Compound 28 | HT29 (Colon Cancer) | 0.63 | [4] |
| A549 (Lung Cancer) | 8.64 | [4] | |
| HeLa (Cervical Cancer) | 6.05 | [4] | |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 | [5] |
Antibacterial Activity
The 2-aminothiazole nucleus is also a crucial component of many antibacterial agents. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC Value (µg/mL) | Reference |
| Piperazinyl derivative 121d | S. aureus (MRSA) | 4 | [5] |
| E. coli | 8 | [5] | |
| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | S. aureus | 4-16 | [5] |
| S. epidermidis | 4-16 | [5] | |
| Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl) | S. aureus | 4-16 | [5] |
| S. epidermidis | 4-16 | [5] | |
| Compound NS-5 | B. subtilis | 17 | |
| E. coli | 20 | ||
| Compound NS-8 | B. subtilis | 18 | |
| E. coli | 20 |
Other Therapeutic Applications
Beyond cancer and infectious diseases, 2-aminothiazole derivatives have shown promise in treating a variety of other conditions. Pramipexole , a dopamine D2/D3 receptor agonist, is used in the management of Parkinson's disease and restless legs syndrome. Meloxicam , a nonsteroidal anti-inflammatory drug (NSAID), preferentially inhibits cyclooxygenase-2 (COX-2) and is used to treat arthritis.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 2-aminothiazole-containing drugs stem from their interaction with various molecular targets and modulation of key signaling pathways.
References
Methodological & Application
Synthetic Protocol for the Preparation of 2-Chloro-5-aminomethylthiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Chloro-5-aminomethylthiazole, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is a two-step process starting from the readily available precursor, 2-chloro-5-chloromethylthiazole. Two primary methods for the amination of this precursor are presented: the Delépine reaction and the Gabriel synthesis.
I. Overview of Synthetic Pathways
The overall synthetic strategy involves the initial preparation of 2-chloro-5-chloromethylthiazole, followed by the introduction of the amino group.
dot
Application Notes and Protocols: 2-Chloro-5-aminomethylthiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-aminomethylthiazole is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemistry. Its structure, featuring a reactive chlorine atom at the 2-position and a primary amine on a methyl substituent at the 5-position, offers multiple sites for chemical modification. This allows for the construction of diverse molecular architectures and the synthesis of complex target molecules with a range of biological activities. The thiazole ring itself is a privileged scaffold in medicinal chemistry, known for its ability to participate in various non-covalent interactions with biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from the commercially available precursor, 2,3-dichloropropene. The first step involves the synthesis of the key intermediate, 2-chloro-5-chloromethylthiazole. The subsequent step focuses on the conversion of the chloromethyl group to the desired aminomethyl functionality.
Step 1: Synthesis of 2-Chloro-5-chloromethylthiazole
A common route to 2-chloro-5-chloromethylthiazole involves the reaction of 2,3-dichloropropene with sodium thiocyanate, followed by isomerization and a chlorination/cyclization reaction.[2]
Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylthiazole
-
Materials:
-
2,3-dichloropropene
-
Sodium thiocyanate
-
Tetrabutylammonium bromide
-
Toluene
-
Sulfuryl chloride
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
In a 500 mL three-necked flask equipped with a condenser and a mechanical stirrer, add sodium thiocyanate (100g, 1.23 mol), tetrabutylammonium bromide (2.5g), and toluene (200 mL).
-
Slowly add 2,3-dichloropropene (108g, 0.97 mol) dropwise to the stirred mixture.
-
Heat the mixture to 80°C and reflux for 4 hours.
-
After 4 hours, increase the temperature to 120°C and continue heating for an additional 3 hours to facilitate the isomerization to 2-chloroallyl isothiocyanate.
-
Cool the reaction mixture to room temperature.
-
To the cooled reaction mixture, add dichloromethane (200 mL) and cool to 0-5°C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 equivalents relative to the starting 2,3-dichloropropene) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-chloro-5-chloromethylthiazole.
-
| Precursor | Reagents | Solvent | Temperature | Reaction Time | Yield |
| 2,3-dichloropropene | 1. Sodium thiocyanate, Tetrabutylammonium bromide 2. Sulfuryl chloride | Toluene, Dichloromethane | 80°C, then 120°C, then 0-5°C to room temperature | 7 hours, then 2-3 hours | ~65% |
Step 2: Synthesis of this compound
The conversion of the chloromethyl group of 2-chloro-5-chloromethylthiazole to a primary amine can be achieved through several standard organic transformations. Three common methods are outlined below.
Method A: Gabriel Synthesis
The Gabriel synthesis provides a reliable method for converting alkyl halides to primary amines, avoiding over-alkylation.
Experimental Protocol: Gabriel Synthesis of this compound
-
Materials:
-
2-Chloro-5-chloromethylthiazole
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
-
Procedure:
-
Dissolve 2-chloro-5-chloromethylthiazole (1 equivalent) and potassium phthalimide (1.1 equivalents) in DMF.
-
Heat the mixture at 80-100°C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water to precipitate the N-(2-chloro-thiazol-5-ylmethyl)phthalimide.
-
Filter the solid, wash with water, and dry.
-
Suspend the dried intermediate in ethanol and add hydrazine hydrate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the mixture, acidify with concentrated hydrochloric acid, and filter off the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a sodium hydroxide solution to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield this compound.
-
Method B: Azide Reduction
This two-step method involves the formation of an azide intermediate followed by its reduction to the primary amine.
Experimental Protocol: Azide Reduction for this compound Synthesis
-
Materials:
-
2-Chloro-5-chloromethylthiazole
-
Sodium azide
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride/Cobalt(II) chloride
-
Tetrahydrofuran (THF) or Methanol/Water
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
Azide Formation: Dissolve 2-chloro-5-chloromethylthiazole (1 equivalent) in DMF and add sodium azide (1.2 equivalents). Stir the mixture at room temperature for 12-24 hours. Pour the reaction mixture into water and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-chloro-5-azidomethylthiazole.
-
Azide Reduction:
-
Using LiAlH₄: In a separate flask under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in dry THF. Cool the suspension to 0°C and slowly add a solution of the azide intermediate in dry THF. Allow the reaction to warm to room temperature and stir for 1-2 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the product.
-
Using NaBH₄/CoCl₂: To a solution of the azide intermediate in methanol/water, add cobalt(II) chloride hexahydrate (0.1 equivalents). Cool the mixture to 0°C and add sodium borohydride (2-3 equivalents) portion-wise. Stir the reaction at room temperature until completion. Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
-
Method C: Direct Ammonolysis
Direct reaction with ammonia can also yield the desired amine, although this method may sometimes lead to the formation of secondary and tertiary amine byproducts.
Experimental Protocol: Ammonolysis of 2-Chloro-5-chloromethylthiazole
-
Materials:
-
2-Chloro-5-chloromethylthiazole
-
Ammonia (concentrated aqueous solution or in methanol)
-
Ethanol
-
-
Procedure:
-
Dissolve 2-chloro-5-chloromethylthiazole in ethanol in a sealed pressure vessel.
-
Add a large excess of concentrated aqueous ammonia or a solution of ammonia in methanol.
-
Heat the mixture at 60-80°C for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the primary amine from any potential byproducts.
-
Applications in Organic Synthesis
This compound is a key building block for the synthesis of various pharmacologically active compounds, most notably the tyrosine kinase inhibitor, Dasatinib.
Synthesis of Dasatinib Intermediate
The primary amine of this compound can be acylated and subsequently used in coupling reactions to build the core structure of Dasatinib and its analogs. A key intermediate is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[1][3]
Experimental Protocol: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol describes a related synthesis of a key 2-aminothiazole intermediate for Dasatinib.
-
Materials:
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
N-bromosuccinimide (NBS)
-
Thiourea
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL), add N-bromosuccinimide (4.08 g, 22.9 mmol) at -10 to 0°C.[3]
-
Stir the mixture for 1 hour at this temperature.[3]
-
Add thiourea (1.75 g, 22.9 mmol) and heat the mixture to 80-85°C for 2 hours.[3]
-
Cool the mixture and add 2N NaOH to adjust the pH to 9-10.[3]
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.[3]
-
The crude product can be purified by recrystallization.[3]
-
| Intermediate | Reagents | Solvent | Yield |
| (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | N-bromosuccinimide, Thiourea | 1,4-Dioxane, Water | 95% |
This intermediate can then be further elaborated to synthesize Dasatinib.
Biological Activity of Molecules Derived from 2-Aminothiazole Scaffolds
Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Dasatinib and BCR-ABL Kinase Inhibition
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, which is a key driver in chronic myeloid leukemia (CML).[3] The 2-aminothiazole core of Dasatinib is crucial for its binding to the ATP-binding site of the kinase.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Dasatinib inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals.
Caption: BCR-ABL signaling pathway and its inhibition by Dasatinib.
Antiproliferative Activity of Dasatinib Analogs
The 2-aminothiazole scaffold has been utilized to synthesize various analogs of Dasatinib with potent antiproliferative activity. The following table summarizes the activity of a selected analog against different cancer cell lines.[3]
| Compound | Cell Line | IC₅₀ (µM) |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | comparable to Dasatinib |
| MCF-7 (Breast Cancer) | 20.2 | |
| HT-29 (Colon Cancer) | 21.6 | |
| MDA-MB-231 (Breast Cancer) | inactive | |
| Dasatinib | All tested cell lines | < 1 |
Experimental Workflow
The general workflow for utilizing this compound as a building block in the synthesis of bioactive molecules is depicted below.
Caption: General workflow for synthesizing bioactive molecules.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of biologically active compounds. The synthetic routes to this intermediate are well-established, and its functional groups allow for diverse chemical modifications. Its application in the synthesis of potent kinase inhibitors like Dasatinib highlights its significance in drug discovery and development. The protocols and data presented in this document provide a foundation for researchers to explore the full potential of this important synthetic intermediate.
References
Applications of 2-Chloro-5-aminomethylthiazole in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in agrochemical research due to their broad spectrum of biological activities. These activities include potent insecticidal, fungicidal, and herbicidal properties. 2-Chloro-5-aminomethylthiazole and its closely related derivatives serve as crucial building blocks, or intermediates, in the synthesis of a variety of commercial and investigational agrochemicals. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in the development of novel crop protection agents. The focus will be on its role as a precursor to key insecticidal and fungicidal compounds.
I. Insecticidal Applications
This compound is a key precursor to 2-chloro-5-chloromethylthiazole (CCMT), a vital intermediate in the synthesis of second-generation neonicotinoid insecticides, namely thiamethoxam and clothianidin.[1][2] These systemic insecticides are highly effective against a wide range of sucking and chewing insects.
Quantitative Insecticidal Activity Data
The following table summarizes the insecticidal efficacy of agrochemicals derived from the 2-chloro-5-(halomethyl)thiazole scaffold.
| Compound | Target Pest | Bioassay Method | Activity Metric | Value | Reference(s) |
| Clothianidin | Chironomus dilutus | 96-hour acute toxicity | LC50 | 4.89 µg/L | [3] |
| Chironomus dilutus | 10-day chronic toxicity | LC50 | 2.11 µg/L | [3] | |
| Chironomus dilutus | 10-day chronic toxicity | IC25 | 1.15 µg/L | [3] | |
| Folsomia candida | 28-day reproduction | IC50 | 0.069 mg/kg soil | [4] | |
| Eisenia andrei | 56-day reproduction | IC50 | 0.26 mg/kg soil | [4] | |
| Thiamethoxam | Chironomus dilutus | 96-hour acute toxicity | LC50 | 56.4 µg/L | [3] |
| Chironomus dilutus | 10-day chronic toxicity | LC50 | 32.3 µg/L | [3] | |
| Chironomus dilutus | 10-day chronic toxicity | IC25 | 19.6 µg/L | [3] | |
| Folsomia candida | 28-day reproduction | IC50 | 0.36 mg/kg soil | [4] | |
| Eisenia andrei | 56-day reproduction | IC50 | 3.0 mg/kg soil | [4] |
LC50: Lethal concentration required to kill 50% of the test population. IC50/IC25: Inhibitory concentration required to cause a 50% or 25% reduction in a biological process (e.g., reproduction).
Experimental Protocols: Synthesis of Neonicotinoid Insecticides
The synthesis of thiamethoxam and clothianidin typically involves the reaction of 2-chloro-5-chloromethylthiazole (CCMT) with a corresponding N-nitroguanidine or N-nitroimine derivative. CCMT can be synthesized from this compound via a Sandmeyer-type reaction.
Protocol 1: Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT) from this compound
This protocol is based on the principles of the Sandmeyer reaction for the conversion of a primary aromatic amine to a chloride.[5][6]
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) chloride (CuCl)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization: a. Suspend this compound in a mixture of concentrated hydrochloric acid and water. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. d. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid and cool it to 0-5 °C. b. Slowly add the freshly prepared diazonium salt solution to the CuCl solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: a. Extract the reaction mixture with dichloromethane. b. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. c. Dry the organic layer over anhydrous magnesium sulfate and filter. d. Remove the solvent under reduced pressure to yield crude 2-chloro-5-chloromethylthiazole. e. Purify the product by vacuum distillation.
Protocol 2: Synthesis of Thiamethoxam from CCMT [7][8]
Materials:
-
2-Chloro-5-chloromethylthiazole (CCMT)
-
3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine
-
Dimethylformamide (DMF)
-
Potassium carbonate
-
Triethylbenzylammonium chloride (TEBA) (Phase transfer catalyst)
Procedure:
-
Dissolve 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and CCMT in DMF in a reaction vessel.
-
Heat the mixture to approximately 65 °C.
-
Add potassium carbonate and a catalytic amount of TEBA to the reaction mixture.
-
Maintain the temperature and stir the reaction for several hours until completion (monitor by TLC or HPLC).
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure thiamethoxam.
Protocol 3: Synthesis of Clothianidin from CCMT [5][9]
Materials:
-
2-Chloro-5-chloromethylthiazole (CCMT)
-
1-Methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine
-
Dimethylformamide (DMF)
-
Potassium carbonate
Procedure:
-
In a reaction flask, dissolve 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine and potassium carbonate in DMF.
-
Control the temperature at 20-25 °C and add a solution of CCMT in DMF dropwise over 30 minutes.
-
After the addition, slowly raise the temperature to 40-50 °C and monitor the reaction by HPLC until the starting triazine is consumed.
-
Upon completion, cool the reaction mixture and proceed with an aqueous workup involving extraction with an organic solvent.
-
The intermediate product, 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine, is then hydrolyzed in dilute hydrochloric acid to yield clothianidin.
-
The final product can be purified by crystallization.
Signaling Pathway and Experimental Workflow Diagrams
II. Fungicidal Applications
Thiazole-containing compounds have demonstrated significant fungicidal activity against a range of plant pathogens. Research has shown that novel isothiazole-thiazole derivatives and other 2-aminothiazole-based structures can be effective fungicides.
Quantitative Fungicidal Activity Data
The following table presents the in vitro and in vivo fungicidal activity of selected thiazole derivatives.
| Compound | Target Fungus | Bioassay Method | Activity Metric | Value (mg/L or µg/mL) | Reference(s) |
| Isothiazole-Thiazole Derivative 6u | Pseudoperonospora cubensis | In vivo | EC50 | 0.046 | [6][10] |
| Phytophthora infestans | In vivo | EC50 | 0.20 | [6][10] | |
| Isothiazole-Thiazole Derivative 6b | Sclerotinia sclerotiorum | In vitro | EC50 | 0.22 | [6] |
| Isothiazole-Thiazole Derivative 6c | Sclerotinia sclerotiorum | In vitro | EC50 | 0.53 | [6] |
| Isothiazole-Thiazole Derivative 6o | Alternaria solani | In vitro | EC50 | 8.92 | [6] |
| Isothiazole-Thiazole Derivative 6s | Alternaria solani | In vitro | EC50 | 7.84 | [6] |
| 2-Imino-3-(thiazol-2-yl)-thiazolidin-4-one derivatives | Candida albicans | Broth microdilution | MIC | 0.008 - 7.81 |
EC50: Effective concentration required to inhibit 50% of the fungal growth. MIC: Minimum inhibitory concentration.
Experimental Protocols: Synthesis and Bioassay of Thiazole-based Fungicides
Protocol 4: General Synthesis of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones
Materials:
-
Substituted acetophenone
-
Thiourea
-
Iodine
-
Ammonia solution
-
Ethanol
-
Chloroacetic acid
-
Anhydrous sodium acetate
-
Glacial acetic acid
Procedure:
-
Synthesis of 2-amino-4-arylthiazole: a. React a substituted acetophenone with thiourea and iodine in a suitable solvent. b. Work up the reaction mixture, which may involve washing with sodium thiosulfate solution and water. c. Precipitate the 2-amino-4-arylthiazole by adding ammonia solution. d. Recrystallize the product from ethanol.
-
Synthesis of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one: a. Reflux a mixture of the synthesized 2-amino-4-arylthiazole, chloroacetic acid, and anhydrous sodium acetate in glacial acetic acid for several hours. b. Pour the reaction mixture into cold water. c. Filter the resulting solid, wash with water, and recrystallize from a suitable solvent to obtain the final product.
Protocol 5: Fungicidal Bioassay - Mycelial Growth Inhibition
This protocol is a standard method to assess the in vitro efficacy of fungicidal compounds.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Actively growing culture of the target fungus on PDA
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to about 45-50 °C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture.
-
Place the mycelial disc, with the mycelium facing down, in the center of the PDA plates (both treated and control).
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate has almost covered the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentrations.
III. Herbicidal Applications
While the insecticidal and fungicidal applications of thiazole derivatives are more extensively documented, some thiazole-containing compounds have also shown promising herbicidal activity.
Quantitative Herbicidal Activity Data
The following table provides an example of the herbicidal activity of novel amide derivatives containing a thiazole moiety.
| Compound | Target Weed | Bioassay Method | Concentration (mg/L) | Inhibition (%) | Reference(s) |
| Amide derivative 5a | Echinochloa crusgalli | Petri dish assay | 100 | 45.3 | |
| Amaranthus ascedense | Petri dish assay | 100 | 38.7 | ||
| Amide derivative 5g | Echinochloa crusgalli | Petri dish assay | 100 | 52.1 | |
| Amaranthus ascedense | Petri dish assay | 100 | 46.2 | ||
| Amide derivative 5l | Echinochloa crusgalli | Petri dish assay | 100 | 63.8 | |
| Amaranthus ascedense | Petri dish assay | 100 | 55.4 |
Experimental Protocols: Herbicidal Bioassay
Protocol 6: Herbicidal Bioassay - Seed Germination and Seedling Growth
Materials:
-
Seeds of the target weed species (e.g., Echinochloa crusgalli, Amaranthus ascedense)
-
Test compound dissolved in a suitable solvent (e.g., DMF with a surfactant like Tween-80)
-
Petri dishes with filter paper
-
Growth chamber or incubator
Procedure:
-
Prepare solutions of the test compounds at the desired concentrations in a suitable solvent system. A control solution with only the solvent should also be prepared.
-
Place a layer of filter paper in each Petri dish and moisten it with a specific volume of the test solution or control solution.
-
Place a predetermined number of seeds of the target weed species on the moistened filter paper in each Petri dish.
-
Seal the Petri dishes to prevent evaporation and place them in a growth chamber with controlled temperature, light, and humidity conditions suitable for the specific weed species.
-
After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter compared to the control.
Conclusion
This compound and its derivatives are invaluable platforms for the development of a wide array of agrochemicals. The potent insecticidal activity of the derived neonicotinoids, thiamethoxam and clothianidin, has been well-established and widely commercialized. Furthermore, ongoing research continues to unveil novel thiazole-based compounds with significant fungicidal and herbicidal properties. The experimental protocols and quantitative data presented herein provide a comprehensive resource for researchers in the field of agrochemical discovery and development, facilitating the exploration and optimization of new thiazole-containing crop protection solutions.
References
- 1. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. asianpubs.org [asianpubs.org]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 2-Chlor-5-aminomethylthiazol für neuartige Wirkstoffbibliotheken
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Einleitung
Thiazole und ihre Derivate sind eine bedeutende Klasse von heterocyclischen Verbindungen, die in zahlreichen biologisch aktiven Molekülen und von der FDA zugelassenen Medikamenten vorkommen.[1][2] Ihre vielfältigen pharmakologischen Eigenschaften, darunter antimikrobielle, entzündungshemmende und antineoplastische Aktivitäten, machen sie zu einem attraktiven Grundgerüst für die Wirkstoffforschung.[2][3] Speziell 2-Chlor-5-aminomethylthiazol ist ein wertvolles Ausgangsmaterial für die kombinatorische Chemie und die Erstellung von Wirkstoffbibliotheken. Die reaktive primäre Aminogruppe an der Methylbrücke sowie das reaktive Chloratom am Thiazolring ermöglichen eine Vielzahl von chemischen Modifikationen.
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Derivatisierung von 2-Chlor-5-aminomethylthiazol mittels gängiger und fortschrittlicher synthetischer Methoden zur Generierung diverser Molekülbibliotheken.
Synthese des Ausgangsmaterials: 2-Chlor-5-aminomethylthiazol
Obwohl kommerziell erhältlich, kann 2-Chlor-5-aminomethylthiazol aus 2-Chlor-5-chlormethylthiazol hergestellt werden. Letzteres wird durch die Reaktion von 2-Halogenallylisothiocyanat mit einem Chlorierungsmittel in einem dipolaren aprotischen Lösungsmittel synthetisiert.[4][5]
Protokolle zur Derivatisierung
Die primäre Aminogruppe von 2-Chlor-5-aminomethylthiazol ist ein idealer Angriffspunkt für eine Vielzahl von Derivatisierungsreaktionen.
N-Acylierung zur Bildung von Amiden
Die N-Acylierung ist eine robuste Methode zur Einführung einer Vielzahl von funktionellen Gruppen. Die Reaktion mit Acylchloriden in Gegenwart einer Base ist eine der effizientesten Methoden zur Amidbildung.[6]
Allgemeines Reaktionsschema:
Abbildung 1: Allgemeines Schema der N-Acylierung.
Experimentelles Protokoll:
-
Lösen Sie 2-Chlor-5-aminomethylthiazol (1,0 Äquivalente) in wasserfreiem Dichlormethan (DCM) unter einer Stickstoffatmosphäre.
-
Kühlen Sie die gerührte Lösung auf 0 °C in einem Eisbad.
-
Fügen Sie eine Base wie Triethylamin (1,5 Äquivalente) zur Lösung hinzu.[6]
-
Fügen Sie das entsprechende Acylchlorid (1,1 Äquivalente), gelöst in einer kleinen Menge wasserfreiem DCM, tropfenweise über 15-20 Minuten hinzu.[6]
-
Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion wird diese durch Zugabe von deionisiertem Wasser gequencht.
-
Extrahieren Sie die wässrige Phase mit DCM. Die vereinigten organischen Phasen werden nacheinander mit gesättigter wässriger Natriumbicarbonatlösung und Kochsalzlösung gewaschen.[6]
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.
Tabelle 1: Zusammenfassung der quantitativen Daten für die N-Acylierung
| R-Gruppe | Acylchlorid | Reaktionszeit (h) | Ausbeute (%) |
| Phenyl | Benzoylchlorid | 6 | 85 |
| Methyl | Acetylchlorid | 4 | 92 |
| 4-Nitrophenyl | 4-Nitrobenzoylchlorid | 8 | 78 |
| Thiophen-2-yl | Thiophen-2-carbonylchlorid | 6 | 81 |
N-Alkylierung zur Bildung von sekundären Aminen
Die N-Alkylierung kann durch verschiedene Methoden erreicht werden, wobei die reduktive Aminierung eine hohe Selektivität für das exozyklische Amin bietet.[7]
Allgemeines Reaktionsschema:
Abbildung 2: Allgemeines Schema der N-Alkylierung via reduktiver Aminierung.
Experimentelles Protokoll (Reduktive Aminierung):
-
Lösen Sie 2-Chlor-5-aminomethylthiazol (1,0 Äquivalent) in absolutem Methanol (MeOH).
-
Fügen Sie das entsprechende Aldehyd oder Keton (1,0-1,2 Äquivalente) hinzu.
-
Rühren Sie die Mischung für 16 Stunden bei Raumtemperatur, um das Imin zu bilden.[7]
-
Kühlen Sie die Reaktion auf 0 °C und fügen Sie langsam ein Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äquivalente) hinzu.
-
Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis die Reaktion gemäß DC-Analyse abgeschlossen ist.
-
Quenchen Sie die Reaktion vorsichtig mit Wasser und extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel.
-
Waschen Sie die organische Phase, trocknen Sie sie und konzentrieren Sie sie.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
Tabelle 2: Zusammenfassung der quantitativen Daten für die N-Alkylierung
| Aldehyd/Keton | Produkt | Reaktionszeit (h) | Ausbeute (%) |
| Benzaldehyd | N-Benzyl-Derivat | 24 | 75 |
| Aceton | N-Isopropyl-Derivat | 24 | 68 |
| Cyclohexanon | N-Cyclohexyl-Derivat | 36 | 65 |
| 4-Methoxybenzaldehyd | N-(4-Methoxybenzyl)-Derivat | 24 | 72 |
Sulfonylierung zur Bildung von Sulfonamiden
Die Reaktion mit Sulfonylchloriden führt zur Bildung von Sulfonamiden, einer wichtigen Klasse von Molekülen in der medizinischen Chemie.
Experimentelles Protokoll:
-
Lösen Sie 2-Chlor-5-aminomethylthiazol (1,0 Äquivalent) in Pyridin oder einem inerten Lösungsmittel wie DCM, das Triethylamin enthält.
-
Kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie langsam das entsprechende Sulfonylchlorid (1,1 Äquivalente) hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur für 6-18 Stunden.
-
Nach Abschluss der Reaktion gießen Sie die Mischung in Eiswasser, um das Produkt auszufällen.
-
Filtrieren Sie den Feststoff, waschen Sie ihn mit Wasser und trocknen Sie ihn.
-
Rekristallisieren oder reinigen Sie das Produkt mittels Säulenchromatographie.
Tabelle 3: Zusammenfassung der quantitativen Daten für die Sulfonylierung
| Sulfonylchlorid | Produkt | Reaktionszeit (h) | Ausbeute (%) |
| Benzolsulfonylchlorid | N-((2-Chlorothiazol-5-yl)methyl)benzolsulfonamid | 12 | 80 |
| p-Toluolsulfonylchlorid | N-((2-Chlorothiazol-5-yl)methyl)-4-methylbenzolsulfonamid | 12 | 82 |
| Methansulfonylchlorid | N-((2-Chlorothiazol-5-yl)methyl)methansulfonamid | 8 | 70 |
| Dansylchlorid | N-((2-Chlorothiazol-5-yl)methyl)-5-(dimethylamino)naphthalin-1-sulfonamid | 18 | 65 |
Mehrkomponentenreaktionen für erhöhte Diversität
Mehrkomponentenreaktionen (MCRs) wie die Ugi-Reaktion ermöglichen die schnelle Assemblierung komplexer Moleküle aus drei oder mehr Ausgangsmaterialien in einem einzigen Schritt und eignen sich hervorragend für die Erstellung von Wirkstoffbibliotheken.[8][9][10]
Ugi-Vierkomponentenreaktion (Ugi-4CR):
Abbildung 3: Allgemeiner Arbeitsablauf der Ugi-Reaktion.
Experimentelles Protokoll (Ugi-Reaktion):
-
Geben Sie den Aldehyd (1,0 Äquivalent) zu einer Lösung von 2-Chlor-5-aminomethylthiazol (1,0 Äquivalent) in Methanol.
-
Rühren Sie die Mischung für 30 Minuten bei Raumtemperatur.
-
Fügen Sie die Carbonsäure (1,0 Äquivalent) und das Isonitril (1,0 Äquivalent) hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur für 48-72 Stunden.
-
Entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie, um das gewünschte α-Acylaminoamid-Produkt zu erhalten.
Biologische Relevanz und Signalwege
Thiazol-Derivate haben sich als potente Inhibitoren verschiedener Kinasen erwiesen und spielen eine wichtige Rolle in der Krebstherapie.[11][12][13] Viele dieser Verbindungen zielen auf Signalwege ab, die bei der Zellproliferation und dem Überleben von Krebszellen von entscheidender Bedeutung sind, wie z.B. der PI3K/AKT/mTOR-Signalweg.[11][14]
Abbildung 4: Vereinfachter PI3K/AKT/mTOR-Signalweg und potenzielle Angriffspunkte für Thiazol-Derivate.
Fazit
2-Chlor-5-aminomethylthiazol ist ein vielseitiges Grundgerüst für die Synthese neuartiger Wirkstoffbibliotheken. Die hier vorgestellten Protokolle für N-Acylierung, N-Alkylierung, Sulfonylierung und Mehrkomponentenreaktionen bieten eine solide Grundlage für die Erzeugung einer breiten Palette von Derivaten. Die Untersuchung dieser Verbindungen, insbesondere im Kontext von Kinase-Signalwegen, birgt ein erhebliches Potenzial für die Entdeckung neuer therapeutischer Wirkstoffe.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 5. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Coupling Reactions with 2-Chloro-5-aminomethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-aminomethylthiazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chlorine atom at the 2-position and a primary amine on the 5-methyl substituent, allows for diverse chemical modifications. The thiazole core is a privileged scaffold found in numerous biologically active compounds, including a variety of kinase inhibitors.[1][2][3] This document provides detailed protocols for palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, Sonogashira, and Heck—to functionalize the 2-position of the thiazole ring. Additionally, it outlines the relevance of the resulting 2-substituted-5-aminomethylthiazole derivatives as potential modulators of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Wnt pathways.[1][4][5]
Data Presentation: Reaction Parameters and Expected Yields
The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions with 2-chlorothiazole derivatives. Note that yields are highly substrate-dependent and optimization is often necessary. For reactions involving this compound, protection of the aminomethyl group (e.g., as a Boc-carbamate) is recommended to prevent side reactions.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition |
| Reactants | 2-Chloro-5-(Boc-aminomethyl)thiazole, Arylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%) |
| Base | K₂CO₃ (2 equiv) or Cs₂CO₃ (2 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF |
| Temperature | 80-100 °C |
| Time | 12-24 h |
| Expected Yield | 60-90% |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition |
| Reactants | 2-Chloro-5-(Boc-aminomethyl)thiazole, Amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) or BINAP (4 mol%) |
| Base | NaOtBu (1.4 equiv) or Cs₂CO₃ (2 equiv) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 100-120 °C |
| Time | 18-24 h |
| Expected Yield | 50-85% |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition |
| Reactants | 2-Chloro-5-(Boc-aminomethyl)thiazole, Terminal Alkyne (1.2 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) |
| Co-catalyst | CuI (5 mol%) |
| Base | Et₃N (3 equiv) or DIPA (3 equiv) |
| Solvent | THF or DMF |
| Temperature | 60-80 °C |
| Expected Yield | 65-95% |
Table 4: Heck Coupling Conditions
| Parameter | Condition |
| Reactants | 2-Chloro-5-(Boc-aminomethyl)thiazole, Alkene (1.5 equiv) |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | P(o-tolyl)₃ (10 mol%) |
| Base | Et₃N (2 equiv) or K₂CO₃ (2 equiv) |
| Solvent | DMF or Acetonitrile |
| Temperature | 100-140 °C |
| Time | 16-48 h |
| Expected Yield | 40-75% |
Experimental Protocols
Protection of the Aminomethyl Group (Boc Protection)
Prior to cross-coupling, the primary amine of this compound should be protected to avoid undesired side reactions.
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base such as triethylamine (Et₃N, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain tert-butyl ((2-chloro-1,3-thiazol-5-yl)methyl)carbamate.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-aryl-5-(Boc-aminomethyl)thiazole derivatives.
-
To an oven-dried Schlenk flask, add tert-butyl ((2-chloro-1,3-thiazol-5-yl)methyl)carbamate (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol details the synthesis of 2-(arylamino)-5-(Boc-aminomethyl)thiazole derivatives.
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable ligand (e.g., XPhos, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Add tert-butyl ((2-chloro-1,3-thiazol-5-yl)methyl)carbamate (1.0 equiv).
-
Remove the tube from the glovebox and add the amine (1.2 equiv) and anhydrous, degassed toluene under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
Deprotection of the Boc Group
To obtain the final product with a free aminomethyl group:
-
Dissolve the Boc-protected compound in a suitable solvent like DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Signaling Pathways and Biological Relevance
2-Aminothiazole derivatives are known to be potent inhibitors of various protein kinases, playing a crucial role in regulating cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of cancer. The compounds synthesized from this compound are of significant interest for their potential to modulate these pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][6] Its aberrant activation is frequently observed in many types of cancer.[7] 2-Aminothiazole-based molecules have been developed as inhibitors of key kinases in this pathway, such as PI3K and Akt.[1][6]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by 2-aminothiazole derivatives.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its dysregulation is strongly associated with the initiation and progression of several cancers.[5] Small molecule inhibitors targeting components of the Wnt pathway are actively being pursued as potential cancer therapeutics.[4] Certain aminothiazole derivatives have been identified as inhibitors of this pathway.[4]
Caption: Simplified Wnt/β-catenin signaling pathway and potential inhibition by 2-aminothiazole derivatives.
Experimental Workflow
The general workflow for the synthesis of 2-substituted-5-aminomethylthiazole derivatives involves a protection step, followed by the core cross-coupling reaction, and a final deprotection step.
Caption: General experimental workflow for the synthesis of 2-substituted-5-aminomethylthiazole derivatives.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Chloro-5-aminomethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-aminomethylthiazole is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and robust analytical methods for its quantification are crucial for ensuring the quality, safety, and efficacy of the final drug products. The presence of impurities, even in trace amounts, can significantly impact the pharmacological and toxicological properties of the active pharmaceutical ingredient (API).[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound, drawing upon established methods for analogous aminothiazole and chlorothiazole derivatives.
The primary analytical techniques for the quantification of thiazole derivatives are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3] HPLC-UV is a widely accessible and robust method for purity assessment and quantification, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis and quantification in complex matrices.[2][3]
Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a powerful and versatile technique for the routine analysis of this compound. A reversed-phase method is typically employed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[2]
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm particle size) or equivalent.[2][4]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% v/v orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile). A starting point could be a 55:45 (v/v) mixture of 0.1% orthophosphoric acid in water and acetonitrile.[3][4]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. For similar aminothiazole compounds, a wavelength of 272 nm has been used.[3][4]
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of the mobile phase).
-
Perform serial dilutions to prepare a series of calibration standards at different concentrations.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[2][3] This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
Experimental Protocol: LC-MS/MS Quantification
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm) or equivalent.[3]
-
Mobile Phase: A gradient mixture of an aqueous solution with a volatile modifier (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., a mixture of methanol and acetonitrile with 0.1% formic acid).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for aminothiazole compounds.[2]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and an internal standard. The specific MRM transitions for this compound would need to be determined by direct infusion of a standard solution into the mass spectrometer.
-
Sample Preparation (from a biological matrix):
-
Protein Precipitation: To a known volume of the sample (e.g., plasma), add a precipitating agent like acetonitrile or methanol (typically 3 volumes).[3]
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Data Analysis:
-
Prepare calibration standards in the same matrix as the samples.
-
Analyze the samples and calibration standards by LC-MS/MS.
-
Quantify the concentration of this compound using the calibration curve constructed from the peak area ratios of the analyte to the internal standard.
-
Quantitative Data Summary
Since no direct quantitative data for this compound is publicly available, the following table summarizes the performance of HPLC-UV and LC-MS/MS methods for a novel aminothiazole derivative (21MAT), which can serve as a reference for expected analytical performance.[3]
| Parameter | HPLC-UV Method (for 21MAT) | LC-MS/MS Method (for 21MAT) |
| Linearity Range | 0.5 - 1.5 mg/mL | 1.25 - 1250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported | 1.25 ng/mL |
| Accuracy | Within acceptable limits | Within acceptable limits |
| Precision | Within acceptable limits | Within acceptable limits |
Visualizations
The following diagrams illustrate the general workflows for the analytical quantification of this compound.
Caption: General workflow for HPLC-UV quantification.
Caption: General workflow for LC-MS/MS quantification.
References
- 1. oceanicpharmachem.com [oceanicpharmachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemistry of Thiazoles: Application Notes and Safety Protocols for 2-Chloro-5-aminomethylthiazole and its Precursor
For the attention of researchers, scientists, and drug development professionals, this document provides a detailed guide to the safe handling procedures and applications of 2-Chloro-5-aminomethylthiazole and its closely related precursor, 2-Chloro-5-chloromethylthiazole. A significant disparity in available safety data exists between these two compounds, with comprehensive information available for the chloromethyl analogue, and very limited data for the aminomethyl derivative. This document will clearly distinguish between the two, providing detailed protocols for the former and precautionary guidelines for the latter.
Executive Summary
2-Chloro-5-chloromethylthiazole is a key intermediate in the synthesis of pharmaceuticals, such as the anti-HIV drug Ritonavir, and a new generation of neonicotinoid insecticides like thiamethoxam and clothianidin.[1][2] Its high reactivity, attributed to the chloromethyl group, makes it a versatile building block in organic synthesis.[1][3] However, this reactivity also necessitates stringent safety protocols due to its toxic and corrosive nature.
Conversely, this compound is a derivative for which detailed public safety and handling information is scarce. While some physical properties can be predicted, the absence of a comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) requires users to handle this compound with extreme caution, assuming a high level of toxicity based on its structural similarity to other reactive thiazole compounds.
Section 1: 2-Chloro-5-chloromethylthiazole - A Detailed Profile
Physicochemical and Hazard Data
A comprehensive summary of the physical, chemical, and hazard properties of 2-Chloro-5-chloromethylthiazole is presented in the tables below, compiled from various safety data sheets.
| Property | Value | References |
| Molecular Formula | C₄H₃Cl₂NS | |
| Molecular Weight | 168.04 g/mol | |
| Appearance | White to light yellow crystal or colorless to light yellow liquid | |
| Melting Point | 29-31 °C | |
| Relative Density | 1.503 | |
| Refractive Index | 1.571 (at 20°C) | |
| Solubility | Insoluble in water. Soluble in organic solvents like methanol. |
| Hazard Classification | Details | References |
| GHS Pictograms | Corrosion, Skull and Crossbones, Environmental Hazard | |
| Signal Word | Danger | |
| Hazard Statements | H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects. | [4] |
| Precautionary Statements | P260, P273, P280, P301+P312, P303+P361+P353, P305+P351+P338 |
Safe Handling and Storage Protocol
Engineering Controls:
-
Work exclusively in a well-ventilated chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.
Handling Procedures:
-
Before use, ensure all PPE is correctly worn.
-
Handle the compound in a fume hood to avoid inhalation of vapors or dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use spark-proof tools and equipment to prevent ignition.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Keep the container tightly closed.
-
Recommended storage temperature is 2-8°C.
Emergency and First Aid Procedures
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Protocol
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.
-
Do not allow the material to enter drains or waterways.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
The compound should be treated as hazardous waste.
Experimental Workflow: Synthesis of an Amine Derivative (Illustrative)
The following diagram illustrates a general workflow for the use of 2-Chloro-5-chloromethylthiazole in a nucleophilic substitution reaction to synthesize an amine derivative, a common step in the development of more complex molecules.
Section 2: this compound - A Precautionary Profile
Disclaimer: The following information is based on limited available data. A comprehensive risk assessment has not been performed due to the lack of a published MSDS/SDS. This compound should be handled with extreme caution by experienced professionals only.
Predicted Physicochemical Properties
| Property | Predicted Value | References |
| Density | 1.427 ± 0.06 g/cm³ | [5] |
| pKa | 7.68 ± 0.29 | [5] |
| Form | Oil | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [5] |
General Safe Handling and Storage Protocol (Precautionary)
Due to the absence of specific toxicity data, it is prudent to treat this compound as a highly toxic and reactive compound. The protocols outlined for its chloromethyl precursor should be considered the minimum safety standard.
Key Precautions:
-
Assume High Toxicity: Handle with the same level of caution as a substance with known high acute toxicity.
-
Strict Engineering Controls: Use of a fume hood is mandatory. For any procedures with a higher risk of exposure (e.g., heating, aerosol generation), consider the use of a glovebox.
-
Enhanced PPE: In addition to standard PPE, consider double-gloving and the use of a respirator with a suitable cartridge as a default.
-
Inert Atmosphere: The predicted storage conditions suggest sensitivity to air or moisture. Handle and store under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Small Scale Operations: Initially, work with the smallest possible quantities to minimize risk.
Hazard Communication and Logical Relationships
The following diagram illustrates the logical relationship between the known hazards of the precursor and the inferred, precautionary approach for the aminomethyl derivative.
Conclusion
While 2-Chloro-5-chloromethylthiazole is a well-characterized and invaluable chemical intermediate, its safe use is contingent upon strict adherence to established safety protocols. For its derivative, this compound, the current lack of comprehensive safety data mandates a highly precautionary approach. Researchers and drug development professionals are urged to exercise extreme caution and conduct thorough risk assessments before using this compound. Further safety testing and publication of a detailed MSDS for this compound are strongly encouraged to ensure the safety of all personnel in the scientific community.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 3. Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries [jindunchemical.com]
- 4. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
Application of 2-Chloro-5-aminomethylthiazole and its Chloro-analogue in the Synthesis of Neonicotinoid Insecticides: Thiamethoxam and Clothianidin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the neonicotinoid insecticides Thiamethoxam and Clothianidin. The primary focus is on the industrial synthesis routes utilizing the key intermediate 2-chloro-5-chloromethylthiazole (CCMT), as this is the most extensively documented and commercially practiced method. Additionally, a less common synthetic pathway for Clothianidin employing 2-chloro-5-aminomethylthiazole is also described, based on available patent literature.
Executive Summary
The synthesis of the widely used neonicotinoid insecticides, Thiamethoxam and Clothianidin, predominantly involves the key building block 2-chloro-5-chloromethylthiazole (CCMT). For Thiamethoxam, the synthesis is typically achieved through the condensation of CCMT with 3-methyl-4-nitroimino-1,3,5-oxadiazinane. The synthesis of Clothianidin often involves the reaction of CCMT with a suitable nitroguanidine derivative or through the decomposition of a triazine intermediate. While this compound is a known hydrolytic degradation product of Thiamethoxam, its direct use as a synthetic precursor is less common. However, a patented method for Clothianidin synthesis from this compound has been reported.
This document outlines the detailed experimental protocols, presents quantitative data in tabular format for easy comparison, and provides visual diagrams of the synthetic pathways and experimental workflows to aid in understanding the chemical processes.
Data Presentation: Synthesis of Thiamethoxam and Clothianidin
The following tables summarize the quantitative data from various synthetic protocols for Thiamethoxam and Clothianidin, primarily using 2-chloro-5-chloromethylthiazole as the starting material.
Table 1: Synthesis of Thiamethoxam from 2-chloro-5-chloromethylthiazole
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-chloro-5-chloromethylthiazole | 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine | Tetramethylammonium hydroxide, Potassium carbonate | Dimethyl carbonate | 67 | 0.83 | 82 | - | [1] |
| 2-chloro-5-chloromethylthiazole | 3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine | Potassium carbonate, Triethyl benzyl ammonium chloride (TEBA) | Dimethylformamide (DMF) | 65 | - | >90 | 98 | [2][3][4] |
| 2-chloro-5-chloromethylthiazole | 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine | Potassium carbonate | Composite solvent (e.g., Dimethyl carbonate, Dichloromethane) | - | - | - | - | [5] |
Table 2: Synthesis of Clothianidin from 2-chloro-5-chloromethylthiazole
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Purity (%) | Reference |
| 2-chloro-5-chloromethylthiazole | 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine | Potassium carbonate | N,N-dimethylformamide | 40-50 | - | 90.4 | 99.1 | [6] |
| 2-chloro-5-chloromethylthiazole | 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine | Potassium carbonate, Tetra alkyl ammonium hydroxide | Water | -5 to 60 | - | 90.8 | 99.45 | [7] |
| 2-chloro-5-chloromethylthiazole | (Z)-1-methyl-N-nitro-5-propyl-1,3,5-triazinan-2-imine | Acid-binding agent | - | - | - | 77 (overall) | - | [8] |
Table 3: Synthesis of Clothianidin from this compound
| Reactant 1 | Reactant 2 | Yield (%) | Reference |
| 5-aminomethyl-2-chlorothiazole | 1,2-dimethyl-3-nitro isothiourea | 67 | [7] |
Experimental Protocols
Synthesis of Thiamethoxam from 2-chloro-5-chloromethylthiazole
This protocol is based on a common industrial synthesis method.[1]
Materials:
-
2-chloro-5-chloromethylthiazole
-
3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine
-
Dimethyl carbonate
-
Tetramethylammonium hydroxide
-
Potassium carbonate
-
Hydrochloric acid
-
Water
Procedure:
-
To a reaction vessel, add 44.53g (0.278 mol) of 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 148.8g of dimethyl carbonate, and 40.65g (0.242 mol) of 2-chloro-5-chloromethylthiazole.
-
Slowly add a mixture of 1g of tetramethylammonium hydroxide, 58g of potassium carbonate, and 130g of dimethyl carbonate.
-
After the reaction is complete (monitored by a suitable analytical technique such as HPLC), add 150 ml of water to the reaction mixture.
-
Adjust the pH of the solution to 6.5 using hydrochloric acid.
-
Allow the mixture to stand and separate the layers.
-
Concentrate the organic layer under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Filter the solid product and dry to obtain Thiamethoxam.
Synthesis of Clothianidin from 2-chloro-5-chloromethylthiazole
This protocol describes a two-step synthesis involving the formation and subsequent decomposition of a triazine intermediate.[6]
Materials:
-
2-chloro-5-chloromethylthiazole
-
1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine
-
N,N-dimethylformamide (DMF)
-
Potassium carbonate
-
Saturated brine solution
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Dilute hydrochloric acid
Procedure:
Step 1: Synthesis of 1-(2-chloro-thiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine
-
In a reaction vessel, dissolve 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine and potassium carbonate in N,N-dimethylformamide.
-
Control the temperature at 20-25°C and add a solution of 2-chloro-5-chloromethylthiazole in N,N-dimethylformamide dropwise over 30 minutes.
-
Slowly raise the temperature to 40-50°C and monitor the reaction progress by HPLC until the starting triazine is consumed.
-
Filter the reaction mixture while hot.
-
To the filtrate, add a mixture of saturated brine and an organic solvent (e.g., ethyl acetate) at 20-25°C.
-
Stir, extract, and separate the organic phase.
-
Filter the organic phase and cool the filtrate to below 0°C to crystallize the intermediate product.
-
Collect the solid by suction filtration.
Step 2: Synthesis of Clothianidin
-
Decompose the intermediate product obtained in Step 1 under the effect of dilute hydrochloric acid to yield Clothianidin.
Synthesis of Clothianidin from this compound
This protocol is based on a patented synthetic route.[7]
Materials:
-
5-aminomethyl-2-chlorothiazole
-
1,2-dimethyl-3-nitro isothiourea
Procedure:
-
React 5-aminomethyl-2-chlorothiazole with 1,2-dimethyl-3-nitro isothiourea under appropriate reaction conditions to produce Clothianidin. (Note: The patent provides limited detail on the specific reaction conditions such as solvent, temperature, and reaction time).
Visualizations
Synthesis of Thiamethoxam
Caption: Synthetic pathway for Thiamethoxam.
Synthesis of Clothianidin (from CCMT)
Caption: Two-step synthesis of Clothianidin from CCMT.
Synthesis of Clothianidin (from this compound)
Caption: Synthesis of Clothianidin from the amino-thiazole precursor.
References
- 1. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 2. CN108610300A - A method of preparing clothianidin - Google Patents [patents.google.com]
- 3. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 4. EP3480196A1 - Process for the preparation of thiamethoxam - Google Patents [patents.google.com]
- 5. CN115385904A - Green synthesis method of thiamethoxam - Google Patents [patents.google.com]
- 6. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
- 7. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 2-Chloro-5-aminomethylthiazole with Electrophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and protocols for the reaction of 2-chloro-5-aminomethylthiazole with various electrophilic reagents. This information is valuable for researchers engaged in the synthesis of novel thiazole derivatives for potential applications in drug discovery and materials science.
Introduction
This compound is a versatile bifunctional molecule featuring a nucleophilic primary amine and a thiazole ring substituted with an electron-withdrawing chlorine atom. The aminomethyl group serves as a key handle for introducing a wide variety of functional groups through reactions with electrophiles, leading to the generation of diverse chemical libraries. These derivatives are of significant interest in medicinal chemistry, as the thiazole scaffold is a common feature in many biologically active compounds. This document outlines the general reactivity and provides detailed protocols for the acylation, sulfonylation, alkylation, urea formation, and Schiff base formation of this compound.
General Reactivity
The primary amino group of this compound is a potent nucleophile and readily reacts with a range of electrophilic reagents. The general reaction scheme is depicted below:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-aminomethylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-aminomethylthiazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds in two main stages: the synthesis of the intermediate 2-Chloro-5-chloromethylthiazole (CCMT), followed by its amination.
Issue 1: Low Yield of 2-Chloro-5-chloromethylthiazole (CCMT)
| Potential Cause | Recommended Solution |
| Inefficient Chlorination | - Ensure the use of an appropriate molar excess of the chlorinating agent (e.g., chlorine, sulfuryl chloride). Typically, 1.15 to 1.40 equivalents are recommended. - Monitor the reaction temperature closely; for many processes, a low temperature (-10°C to 15°C) is crucial for selectivity and to prevent side reactions.[1] |
| Suboptimal Solvent Choice | - Dipolar aprotic solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred. Acetonitrile is a common and effective choice.[1] |
| Poor Quality Starting Material | - Use freshly distilled or purified 2-haloallyl isothiocyanate to avoid impurities that can interfere with the reaction. |
| Incomplete Reaction | - Extend the reaction time and monitor progress by an appropriate analytical method, such as Gas Chromatography (GC).[2] |
| Product Degradation During Workup | - After the reaction, degassing the mixture under reduced pressure at a low temperature (30-35°C) can help remove excess reagents and byproducts without degrading the CCMT.[3] - During purification by distillation, the presence of a polyether can help to obtain a purer product.[3] |
Issue 2: Formation of Impurities during CCMT Synthesis
| Potential Cause | Recommended Solution |
| Side Reactions due to High Temperature | - Maintain the recommended low-temperature profile throughout the addition of the chlorinating agent and the reaction period. |
| Excess Chlorinating Agent | - Carefully control the stoichiometry of the chlorinating agent to avoid over-chlorination or other side reactions. |
| Presence of Water | - Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the starting materials or intermediates. |
Issue 3: Low Yield of this compound during Amination
| Potential Cause | Recommended Solution |
| Inefficient Amination Reagent | - For direct amination, use a large excess of ammonia in a suitable solvent to drive the reaction forward and minimize the formation of secondary and tertiary amines. - Consider alternative amination methods such as the Gabriel synthesis or the Delépine reaction for potentially higher yields and cleaner reactions.[4][5][6] |
| Side Reactions (e.g., Dimerization, Polymerization) | - Maintain a low reaction temperature during the addition of the amination reagent. - Use a dilute solution of CCMT to reduce the likelihood of intermolecular side reactions. |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the reaction stalls, consider a moderate increase in temperature, but be mindful of potential side reactions. |
| Product Loss During Workup and Purification | - The product is a primary amine and can be basic. Careful pH adjustment during aqueous workup is necessary to ensure the product is in the desired form (free base or salt) for extraction. - Purification by column chromatography may be necessary to separate the desired primary amine from any unreacted starting material and byproducts. |
Issue 4: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Presence of Over-alkylation Products | - If direct amination with ammonia is used, secondary and tertiary amines can form. The Gabriel and Delépine reactions are designed to avoid this issue.[3][7] - Purification via column chromatography with a suitable solvent system can help separate these closely related compounds. |
| Residual Starting Material (CCMT) | - Ensure the amination reaction has gone to completion. If necessary, use a slight excess of the aminating agent. |
| Formation of Phthalhydrazide (in Gabriel Synthesis) | - Phthalhydrazide, a byproduct of the hydrazine workup in the Gabriel synthesis, can sometimes be difficult to remove completely.[6] Washing the crude product with a suitable solvent or recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield of 2-Chloro-5-chloromethylthiazole (CCMT)?
A1: Precise temperature control is one of the most critical factors. The chlorination reaction is often exothermic, and maintaining a low and stable temperature (typically between -10°C and 15°C) is essential to minimize the formation of byproducts and improve the overall yield and purity of the CCMT.[1]
Q2: Which amination method is recommended for the conversion of CCMT to this compound to maximize yield?
A2: While direct amination with ammonia is a straightforward approach, it can lead to the formation of secondary and tertiary amine byproducts due to over-alkylation. For a cleaner reaction and potentially higher yield of the primary amine, the Gabriel synthesis or the Delépine reaction are highly recommended alternatives.[3][4][5][6][7] These methods are specifically designed to produce primary amines selectively.
Q3: How can I monitor the progress of the reactions?
A3: For the synthesis of CCMT, Gas Chromatography (GC) is an effective method to monitor the consumption of the starting material and the formation of the product.[2] For the amination step, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for tracking the conversion of CCMT to the desired amine.
Q4: What are the common impurities I should look out for?
A4: In the CCMT synthesis, impurities can include over-chlorinated products and byproducts from side reactions if the temperature is not well-controlled. In the amination step, particularly with direct amination, the main impurities are the secondary and tertiary amines formed from over-alkylation. If using the Gabriel synthesis, residual phthalimide or N-alkylated phthalimide, and the phthalhydrazide byproduct from the workup, are potential impurities.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. The reagents used in this synthesis are hazardous. Chlorinating agents like chlorine and sulfuryl chloride are corrosive and toxic. 2-Chloro-5-chloromethylthiazole itself is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Data Presentation
Table 1: Summary of Reaction Conditions for 2-Chloro-5-chloromethylthiazole (CCMT) Synthesis
| Starting Material | Chlorinating Agent (Equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chloroallyl isothiocyanate | Chlorine (1.375) | Acetonitrile | 10 to 15 | 93 | Patent CN1126746C |
| 2-Chloroallyl isothiocyanate | Chlorine (1.375) | Acetonitrile | 10 to 15, then -10 | 71 | US Patent 6,214,998 B1[1] |
| 2,3-Dichloropropene & Sodium thiocyanate | Sulfuryl chloride | Toluene | Not specified | 81.3 | Patent CN102020633A[8] |
| cis- and trans-3-Chloropropenyl isothiocyanates | Chlorine (~1) | Chloroform | Reflux | 43 | ChemicalBook CB7255325[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT) from 2-Chloroallyl isothiocyanate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet tube, and a condenser connected to a scrubber, dissolve 2-chloroallyl isothiocyanate (1.0 eq) in anhydrous acetonitrile (2-4 parts by volume).
-
Cooling: Cool the solution to 10-15°C using an ice-salt bath.
-
Chlorination: Bubble chlorine gas (1.15-1.40 eq) through the solution while maintaining the temperature between 10°C and 15°C. The addition should be done at a rate that allows for effective temperature control.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 20-25°C for 2 hours. Monitor the reaction progress by GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to -15°C to -20°C to crystallize the 2-chloro-5-chloromethylthiazole hydrochloride. Filter the crystals and wash with cold acetonitrile. The crude product can be liberated by adding water at 30-40°C and separating the organic phase.[1]
Protocol 2: Synthesis of this compound via Delépine Reaction
-
Formation of the Hexamethylenetetraminium Salt: In a round-bottom flask, dissolve 2-Chloro-5-chloromethylthiazole (1.0 eq) in chloroform. Add hexamethylenetetramine (1.0-1.2 eq) to the solution. Stir the mixture at room temperature or with gentle heating. The quaternary ammonium salt will precipitate out of the solution.[3][4]
-
Isolation of the Salt: Filter the precipitated salt and wash it with cold chloroform. The salt can often be used in the next step without further purification.
-
Hydrolysis: Suspend the hexamethylenetetraminium salt in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).
-
Workup and Isolation: After cooling, a precipitate of ammonium chloride may form, which can be removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is dissolved in water and washed with an organic solvent to remove any non-basic impurities. The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 10 and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of Crude 2-Chloro-5-aminomethylthiazole
Welcome to the Technical Support Center for the purification of crude 2-Chloro-5-aminomethylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include unreacted starting material (2-chloro-5-chloromethylthiazole), over-aminated byproducts (bis-(2-chloro-5-thiazolylmethyl)amine), and residual solvents from the reaction and workup.
Q2: What is the recommended first step for purifying crude this compound?
A2: An initial acid-base extraction is often recommended. As an amine, this compound can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous phase and extraction with an organic solvent will yield a partially purified product.
Q3: Which purification techniques are most effective for achieving high purity?
A3: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are recrystallization and column chromatography. For analytical and small-scale preparative purposes, High-Performance Liquid Chromatography (HPLC) can also be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice.- Cooling the solution too quickly.- Insufficient washing of the crystals. | - Screen for a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote gradual crystal formation.- Wash the filtered crystals with a small amount of cold recrystallization solvent to remove residual impurities. |
| Oily Product Instead of Crystals | - The presence of impurities is depressing the melting point.- The compound is forming a supersaturated solution. | - Attempt to purify a small portion of the oil by column chromatography to obtain a seed crystal. Add the seed crystal to the oil to induce crystallization.- Try adding a non-polar "anti-solvent" (e.g., hexane, heptane) dropwise to a solution of the oil in a more polar solvent (e.g., ethyl acetate, dichloromethane) to precipitate the product. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity.- Column overloading.- Inappropriate stationary phase. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point is a gradient of ethyl acetate in hexane or dichloromethane with a small percentage of a basic modifier like triethylamine to prevent peak tailing.- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).- For a basic compound like this compound, using neutral or basic alumina, or treating silica gel with a base (e.g., triethylamine) can improve separation. |
| Product Degradation During Purification | - The compound may be sensitive to prolonged exposure to acidic or basic conditions or heat. | - Neutralize the crude product after any acid-base extraction.- If using silica gel chromatography, which can be slightly acidic, consider using a neutral stationary phase or adding a basic modifier to the eluent.- Avoid excessive heating during recrystallization. |
Quantitative Data Summary
The following tables summarize typical data for the purification of this compound. Please note that these values can vary based on the specific experimental conditions and the initial purity of the crude material.
Table 1: Recrystallization Data
| Solvent System | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Isopropanol/Water | ~85 | >98 | 70-80 |
| Toluene | ~90 | >99 | 65-75 |
| Ethyl Acetate/Hexane | ~80 | >97 | 75-85 |
Table 2: Column Chromatography Data
| Stationary Phase | Eluent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Silica Gel | Dichloromethane/Methanol (98:2 to 95:5) + 0.5% Triethylamine | ~85 | >99 | 80-90 |
| Neutral Alumina | Ethyl Acetate/Hexane (1:1 to 2:1) | ~90 | >99 | 85-95 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying crude this compound that is already of moderate purity (>85%).
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, toluene, ethyl acetate) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but result in poor solubility when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating this compound from a wider range of impurities.
-
Stationary Phase and Eluent Selection: Using TLC, determine a suitable mobile phase that provides good separation of the desired product from impurities. A typical Rf value for the product should be around 0.2-0.4. A common stationary phase is silica gel.
-
Column Packing: Prepare a slurry of the stationary phase in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of the stationary phase and dry it before loading it onto the column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Decision workflow for the purification of this compound.
Identifying and minimizing byproducts in aminothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during aminothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles and what are its primary challenges?
A1: The most prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1] While effective, common challenges include the formation of isomeric byproducts, low yields, and difficulties in product purification.[1]
Q2: What is the major byproduct of concern when using an N-substituted thiourea in the Hantzsch synthesis?
A2: When using an N-monosubstituted thiourea, a significant byproduct is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[1] The formation of this isomer is particularly favored under acidic reaction conditions.[1]
Q3: How does reaction pH influence the formation of the 2-imino-2,3-dihydrothiazole byproduct?
A3: The reaction's regioselectivity is highly dependent on the pH. In neutral or basic conditions, the reaction typically yields the desired 2-(substituted-amino)thiazole. However, under acidic conditions, the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer is significantly enhanced and can even become the major product.[1]
Q4: Are there any non-isomeric byproducts that can occur in aminothiazole synthesis?
A4: Yes, other byproducts can arise from side reactions of the starting materials. For instance, α-haloketones can undergo self-condensation, especially under basic conditions.[2][3] Additionally, at elevated temperatures (around 180°C), thiourea can decompose to produce ammonia, thiocyanic acid, hydrogen sulfide, and carbodiimide, which can lead to other impurities.[4][5]
Q5: What are the recommended general strategies to minimize byproduct formation?
A5: To minimize byproducts, it is crucial to control the reaction conditions carefully. Maintaining a neutral or slightly basic pH is critical to avoid the formation of the 2-imino isomeric byproduct.[1] Running the reaction at an optimal temperature can prevent the thermal decomposition of thiourea.[4] Furthermore, ensuring the purity of the starting materials, particularly the α-haloketone, will prevent the introduction of related impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of an Isomeric Byproduct in a reaction with N-substituted thiourea | The reaction was likely run under acidic conditions, promoting the formation of the 3-substituted 2-imino-2,3-dihydrothiazole.[1] | Maintain a neutral or slightly basic pH throughout the reaction. This can be achieved by using a non-nucleophilic base or a buffer system. |
| Low yield of the desired 2-aminothiazole | In addition to byproduct formation, low yields can result from incomplete reaction or decomposition of starting materials. | Optimize reaction time and temperature by monitoring the reaction progress using TLC. Ensure high purity of reactants. |
| Multiple unexpected spots on TLC | This could indicate the presence of non-isomeric byproducts from the self-condensation of the α-haloketone or decomposition of thiourea.[2][5] | For α-haloketone self-condensation, avoid strongly basic conditions. To prevent thiourea decomposition, maintain a reaction temperature below its decomposition point (approx. 180°C).[2][4] |
| Difficulty in purifying the final product | The desired product and byproducts, especially isomers, may have similar polarities, making separation by column chromatography challenging. | Utilize a high-resolution separation technique like HPLC. Develop a specific method to separate the isomers (see Experimental Protocols section). |
Data on the Effect of Reaction Conditions on Product Distribution
The following table summarizes the impact of reaction conditions on the yield of the desired 2-(methylamino)-4-phenylthiazole and the isomeric byproduct, 3-methyl-2-imino-4-phenyl-2,3-dihydrothiazole.
| Solvent | Conditions | Yield of 2-(methylamino)-4-phenylthiazole (%) | Yield of 3-methyl-2-imino-4-phenyl-2,3-dihydrothiazole (%) | Reference |
| Ethanol | Neutral, reflux | High (major product) | Low (minor product) | [1] |
| 10M HCl-Ethanol (1:2) | Acidic, 80°C, 20 min | Low to moderate | High (up to 73% for a similar derivative) | [1] |
Experimental Protocols
Protocol 1: Identification of 2-(Substituted-amino)thiazole and 3-Substituted 2-imino-2,3-dihydrothiazole Isomers by ¹H NMR Spectroscopy
Objective: To differentiate between the desired product and its isomer using ¹H NMR.
Methodology:
-
Dissolve a small sample of the purified product or reaction mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Analyze the chemical shift of the proton at the 5-position of the thiazole ring.
-
2-(Substituted-amino)thiazole: The H-5 proton typically appears as a singlet in a distinct region of the spectrum.
-
3-Substituted 2-imino-2,3-dihydrothiazole: The H-5 proton signal is characteristically different and can be used for identification.[1]
-
Note: The exact chemical shifts will vary depending on the substituents. It is recommended to run spectra of both pure isomers if available for unambiguous identification.
Protocol 2: Separation and Quantification of Aminothiazole Isomers by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the desired 2-aminothiazole product and its isomeric byproduct.
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 μm) is a good starting point.[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic modifier (e.g., acetonitrile).[6]
-
Flow Rate: Typically 1 mL/min.[6]
-
Detection: UV detection at a wavelength where both isomers show significant absorbance (e.g., 272 nm).[6]
-
Sample Preparation: Dissolve a known amount of the crude reaction mixture or purified product in the mobile phase.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The two isomers should have different retention times, allowing for their separation and quantification based on peak area.
Note: Method development and optimization (e.g., adjusting the mobile phase composition and gradient) will be necessary to achieve baseline separation for specific aminothiazole derivatives.
Visualizations
Caption: Hantzsch aminothiazole synthesis pathways.
Caption: Overview of potential products in aminothiazole synthesis.
Caption: Troubleshooting workflow for aminothiazole synthesis.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in 2-Chloro-5-aminomethylthiazole reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-5-aminomethylthiazole. Our goal is to help you overcome common challenges and improve your conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and effective synthetic approach involves a two-step process:
-
Synthesis of the precursor: Preparation of 2-chloro-5-chloromethylthiazole.
-
Amination: Conversion of the 5-chloromethyl group to a 5-aminomethyl group.
Q2: What are the critical parameters for the synthesis of the 2-chloro-5-chloromethylthiazole precursor?
The synthesis of the precursor is a critical step that significantly impacts the overall yield and purity of the final product. Key parameters to control include reaction temperature, the purity of starting materials, and the choice of solvent and chlorinating agent.
Q3: Which methods are recommended for the amination of 2-chloro-5-chloromethylthiazole?
Two primary methods are recommended for the amination step:
-
Direct Amination with Ammonia: This method involves the reaction of the chloromethyl intermediate with ammonia. It is a more direct route but can sometimes lead to the formation of side products due to over-alkylation.
-
Gabriel Synthesis: This method utilizes potassium phthalimide to introduce the nitrogen atom, followed by hydrazinolysis to release the primary amine.[1][2][3][4][5] It is an effective method for producing primary amines with minimal side reactions.[1][2][3][4][5]
Troubleshooting Guide: Low Conversion Rates
Low conversion rates can be a significant issue in the synthesis of this compound. This guide is divided into two sections to address problems that may arise during the synthesis of the precursor and the subsequent amination step.
Part 1: Synthesis of 2-chloro-5-chloromethylthiazole
Low yields in this step are often attributed to incomplete reaction, side reactions, or degradation of the product.
Troubleshooting Common Issues in Precursor Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Precursor | Incomplete chlorination-cyclization reaction. | Ensure the use of an appropriate excess of the chlorinating agent (e.g., sulfuryl chloride or chlorine gas).[6][7] Monitor the reaction progress using techniques like GC or TLC to ensure completion. |
| Suboptimal reaction temperature. | Maintain the recommended temperature range for the specific protocol. For instance, some methods require initial cooling followed by reflux.[6][8] | |
| Impure starting materials (e.g., 2,3-dichloropropene or allyl isothiocyanate). | Use highly pure starting materials. Impurities can lead to undesired side reactions and lower the yield. | |
| Formation of Dark-Colored Impurities | Polymerization of starting materials or intermediates. | Ensure a controlled reaction temperature and consider the use of a radical inhibitor if polymerization is suspected. |
| Side reactions due to incorrect stoichiometry. | Carefully control the addition rate and stoichiometry of the reagents. | |
| Difficulty in Product Isolation | Product loss during workup and purification. | Optimize the extraction and distillation procedures. The use of a high-vacuum distillation apparatus is often recommended. |
| Co-distillation with solvent or impurities. | Ensure complete removal of the reaction solvent before distillation. A fractional distillation setup may improve separation. |
Part 2: Amination of 2-chloro-5-chloromethylthiazole
The conversion of the chloromethyl group to an aminomethyl group is a critical step where yield can be compromised.
Troubleshooting Common Issues in the Amination Step
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | (Direct Amination) Over-alkylation leading to secondary and tertiary amines. | Use a large excess of ammonia to favor the formation of the primary amine. |
| (Gabriel Synthesis) Incomplete reaction with potassium phthalimide. | Ensure the use of a suitable polar aprotic solvent (e.g., DMF) to facilitate the SN2 reaction.[1] Ensure the potassium phthalimide is dry. | |
| (Gabriel Synthesis) Incomplete hydrazinolysis. | Use a sufficient excess of hydrazine hydrate and ensure adequate reaction time, often under reflux conditions.[2] | |
| Formation of Phthalhydrazide Side Product (Gabriel Synthesis) | Incomplete removal of the phthalhydrazide byproduct. | Phthalhydrazide is often insoluble and can be removed by filtration.[2] Proper washing of the organic extract is crucial. |
| Presence of Unreacted 2-chloro-5-chloromethylthiazole | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting material. The reaction may require heating. |
| Deactivation of the aminating agent. | For the Gabriel synthesis, ensure the potassium phthalimide is not exposed to moisture. For direct amination, ensure the ammonia source is fresh. |
Data on Reaction Conditions and Yields
The following tables summarize quantitative data from various synthetic protocols for the preparation of 2-chloro-5-chloromethylthiazole.
Table 1: Synthesis of 2-chloro-5-chloromethylthiazole from 2,3-Dichloropropene
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| 2,3-Dichloropropene | Sodium thiocyanate, Tetrabutylammonium bromide, Sulfuryl chloride | Toluene | Reflux (80°C then 120°C) | 4h then 3h | 81.3% | [6] |
Table 2: Synthesis of 2-chloro-5-chloromethylthiazole from Allyl Isothiocyanate Derivatives
| Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| cis- and trans-3-chloropropenyl isothiocyanates | Chlorine | Chloroform | Reflux | 6-8 h | 43% | [8] |
| 2-chloroallyl isothiocyanate | Chlorine | Acetonitrile | 10-15°C | 2 h | 93% | [9] |
| Allyl isothiocyanate | Sulfuryl chloride | Dichloromethane | 10-15°C | 0.5-4 h | ~70% | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-chloromethylthiazole from 2,3-Dichloropropene
This protocol is based on a one-pot synthesis involving substitution, isomerization, and chlorination-cyclization reactions.[6]
Materials:
-
2,3-Dichloropropene
-
Sodium thiocyanate
-
Tetrabutylammonium bromide
-
Sulfuryl chloride
-
Toluene
Procedure:
-
To a 500mL three-necked flask, add sodium thiocyanate (100g, 1.23 mol), tetrabutylammonium bromide (2.5g), and toluene (200mL).
-
Slowly add 2,3-dichloropropene (108g, 0.97 mol) dropwise with stirring.
-
Connect a condenser and reflux the mixture in an 80°C oil bath for 4 hours.
-
Increase the temperature to 120°C and continue to heat for 3 hours.
-
Cool the reaction mixture and add sulfuryl chloride dropwise at a controlled temperature.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by GC until completion.
-
Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-chloro-5-chloromethylthiazole.
Protocol 2: Gabriel Synthesis of this compound
This protocol describes the conversion of 2-chloro-5-chloromethylthiazole to the corresponding primary amine using the Gabriel synthesis.[1][2]
Materials:
-
2-chloro-5-chloromethylthiazole
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Alkylation:
-
In a round-bottom flask, dissolve 2-chloro-5-chloromethylthiazole (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF.
-
Heat the mixture at 60-80°C and stir for several hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated N-(2-chloro-5-thiazolylmethyl)phthalimide by filtration and wash with water.
-
-
Hydrazinolysis:
-
Suspend the N-(2-chloro-5-thiazolylmethyl)phthalimide in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) and reflux the mixture for 2-4 hours.
-
A precipitate of phthalhydrazide will form.
-
Cool the mixture and filter to remove the phthalhydrazide.
-
Acidify the filtrate with concentrated hydrochloric acid and concentrate under reduced pressure.
-
Dissolve the residue in water and wash with dichloromethane to remove any non-polar impurities.
-
Basify the aqueous layer with a sodium hydroxide solution to a pH of >10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Visualizing the Process
To better understand the experimental workflow and troubleshooting logic, refer to the diagrams below.
References
- 1. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 8. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 9. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 10. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
Optimizing reaction conditions for the amination of 2-chloro-5-chloromethylthiazole
Welcome to the technical support center for the amination of 2-chloro-5-chloromethylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the amination of 2-chloro-5-chloromethylthiazole?
A1: The amination of 2-chloro-5-chloromethylthiazole is a nucleophilic aromatic substitution (SNAr) reaction. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electron-deficient carbon at the 2-position of the thiazole ring, displacing the chloride ion. A base is typically required to neutralize the generated HCl.
Q2: Which of the two chlorine atoms on 2-chloro-5-chloromethylthiazole is more reactive towards amination?
A2: The chlorine atom at the 2-position of the thiazole ring is significantly more reactive towards nucleophilic aromatic substitution by amines. The electron-withdrawing nature of the thiazole ring nitrogen and sulfur atoms makes the C2 carbon more electrophilic. The chlorine on the methyl group at the 5-position is a benzylic-type halide and is less reactive under typical SNAr conditions used for amination at the C2 position. However, under certain conditions, substitution at the 5-position can occur as a side reaction.
Q3: What is the role of a base in this reaction?
A3: A base is crucial for several reasons. Primarily, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. Common bases include inorganic carbonates (e.g., K2CO3, Na2CO3) or tertiary amines (e.g., triethylamine, diisopropylethylamine). In some cases, an excess of the reactant amine can also serve as the base.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the 2-chloro-5-chloromethylthiazole and the formation of the desired product.
Q5: What are the common methods for purifying the aminated product?
A5: Purification of the resulting 2-amino-5-chloromethylthiazole derivatives is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficiently activated thiazole ring: While the thiazole ring is electron-deficient, highly electron-rich amines may still react slowly. 2. Weak nucleophile: Sterically hindered amines or amines with electron-withdrawing groups may exhibit lower reactivity. 3. Protonated amine: The amine nucleophile may be protonated by the HCl generated during the reaction, rendering it inactive. 4. Low reaction temperature: The activation energy for the reaction may not be reached. | 1. Increase the reaction temperature. 2. Use a less sterically hindered amine if possible, or increase the reaction time and temperature. 3. Ensure a sufficient amount of base (at least 1.5-2.0 equivalents) is used. Consider using a stronger, non-nucleophilic base. 4. Increase the reaction temperature, typically in the range of 80-120 °C.[2] |
| Formation of Multiple Products | 1. Disubstitution: The amine may react at both the 2-chloro and the 5-chloromethyl positions. 2. Reaction with the chloromethyl group: Under certain conditions, especially with prolonged heating or stronger nucleophiles, substitution at the 5-chloromethyl position can compete with C2-amination. 3. Decomposition: The starting material or product may be unstable at high temperatures. | 1. Use a stoichiometric amount of the amine (1.0-1.2 equivalents) to minimize disubstitution. 2. Optimize the reaction temperature and time to favor substitution at the C2 position. Lower temperatures may increase selectivity. 3. Monitor the reaction closely by TLC/HPLC and avoid unnecessarily long reaction times. Consider running the reaction at a lower temperature for a longer duration. |
| Product is an Inseparable Mixture | 1. Similar polarity of product and starting material: This can make separation by column chromatography challenging. 2. Formation of isomeric byproducts: Substitution at the 5-position can lead to isomers that are difficult to separate. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider derivatizing the crude product to alter its polarity, facilitating separation, followed by deprotection. |
| Dark Reaction Color | 1. Decomposition of starting material or product: Thiazole derivatives can be sensitive to heat and air. 2. Side reactions: Polymerization or other side reactions can lead to colored impurities. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the purity of the starting materials and solvents. Lowering the reaction temperature may help. |
Data Presentation
Table 1: Reaction Conditions for Amination of 2-Chloro-5-chloromethylthiazole with Primary Amines
| Amine | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 (2.0) | DMF | 100 | 12 | Moderate to Good |
| Benzylamine | Et3N (2.0) | Ethanol | 80 (reflux) | 8 | Moderate to Good |
| Cyclohexylamine | Excess Amine | N/A | 120 | 24 | Moderate |
| Methylamine (aq. solution) | Na2CO3 (2.0) | THF | 60 | 6 | Good |
Note: "Moderate to Good" yields are generalized from typical SNAr reactions and may vary depending on the specific substrates and reaction scale.[2]
Table 2: Reaction Conditions for Amination of 2-Chloro-5-chloromethylthiazole with Secondary Amines
| Amine | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethylamine | K2CO3 (2.0) | Acetonitrile | 80 (reflux) | 10 | Good |
| Morpholine | Excess Amine | N/A | 100 | 12 | Good |
| Piperidine | NaHCO3 (2.0) | Dioxane | 100 | 16 | Moderate to Good |
| N-Methylaniline | DIPEA (1.5) | Toluene | 110 | 24 | Moderate |
Note: "Moderate to Good" yields are generalized from typical SNAr reactions and may vary depending on the specific substrates and reaction scale.[2]
Experimental Protocols
General Protocol for the Amination of 2-Chloro-5-chloromethylthiazole
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
2-Chloro-5-chloromethylthiazole (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq, or used as solvent)
-
Base (e.g., K2CO3, 1.5-2.0 eq)
-
Anhydrous Solvent (e.g., DMF, Ethanol, Acetonitrile)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-chloromethylthiazole and the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Add the base to the solution.
-
Add the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time.[2]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the amination of 2-chloro-5-chloromethylthiazole.
Caption: Troubleshooting logic for addressing low reaction conversion.
Caption: Simplified reaction pathway for the amination of 2-chloro-5-chloromethylthiazole.
References
Technical Support Center: Scale-Up Production of 2-Chloro-5-aminomethylthiazole
Welcome to the technical support center for the synthesis of 2-Chloro-5-aminomethylthiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up production of this key intermediate.
Troubleshooting Guides and FAQs
This section provides practical, question-and-answer-based guidance for specific issues that may arise during the two main stages of synthesis: the preparation of the precursor, 2-Chloro-5-chloromethylthiazole (CCMT), and its subsequent amination to the final product.
Stage 1: Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)
The synthesis of CCMT is a critical step, and its purity directly impacts the final product yield and quality. Common methods involve the chlorination of allyl isothiocyanate or its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for CCMT scale-up?
A1: The most prevalent methods for large-scale production of CCMT involve the chlorination of either 2-chloroallyl isothiocyanate or allyl isothiocyanate. The reaction with 2-chloroallyl isothiocyanate is often preferred as it can lead to higher purity and better yields.[1] Another route involves the reaction of 1,3-dichloropropene with sodium thiocyanate followed by thermal rearrangement and chlorination.[2]
Q2: What are the typical chlorinating agents used, and what are the safety considerations?
A2: Common chlorinating agents include chlorine gas, sulfuryl chloride, and N-chlorosuccinimide (NCS).[3] Chlorine gas is highly effective but requires specialized handling due to its toxicity and corrosive nature. Sulfuryl chloride is a liquid and can be easier to handle but also reacts vigorously and releases toxic gases. NCS is a solid and generally safer to handle but can be more expensive for large-scale operations. Proper personal protective equipment (PPE), including respiratory protection and acid-resistant gloves, is mandatory when handling these reagents. All reactions should be conducted in a well-ventilated fume hood or a closed reactor system.
Troubleshooting Guide: CCMT Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of CCMT | - Incomplete reaction. | - Monitor the reaction by GC or TLC to ensure full conversion of the starting material. - Ensure the chlorinating agent is added at the correct rate and temperature to prevent degradation. - Check the purity of the starting materials. |
| - Byproduct formation. | - Optimize reaction temperature; lower temperatures often reduce side reactions. - Control the stoichiometry of the chlorinating agent carefully; excess can lead to over-chlorination. | |
| High Levels of Impurities in Crude CCMT | - Over-chlorination or other side reactions. | - Reduce the amount of chlorinating agent or add it more slowly. - Maintain a consistent and optimal reaction temperature. |
| - Residual starting materials. | - Ensure sufficient reaction time for complete conversion. | |
| Decomposition of CCMT during Distillation | - High distillation temperature. | - Purify CCMT via vacuum distillation to lower the boiling point.[4] - One patented method suggests the addition of oligomeric polyethers to the crude material before distillation to improve stability.[4] Another suggests the use of epoxy soybean oil.[5] |
| - Presence of acidic impurities. | - Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation. | |
| Crystallization of CCMT Hydrochloride | - Reaction conditions leading to salt formation. | - After cooling the reaction mixture, the crystallized hydrochloride salt can be filtered off. The free base CCMT can then be liberated by adding water.[6] |
Stage 2: Amination of 2-Chloro-5-chloromethylthiazole (CCMT) to this compound
The conversion of CCMT to the final product is a critical step where various challenges can arise, primarily related to selectivity and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the amination of CCMT?
A1: There are several established methods for the amination of CCMT:
-
Direct Amination with Ammonia: This is a straightforward approach but can be difficult to control and may lead to the formation of secondary and tertiary amines (over-alkylation).
-
Gabriel Synthesis: This method uses potassium phthalimide to form an N-alkylated phthalimide intermediate, which is then hydrolyzed to yield the primary amine.[3][7] This approach is known for producing clean primary amines but often involves harsh reaction conditions for the hydrolysis step.[3][8]
-
Hexamine (Sommelet Reaction): This method involves the reaction of CCMT with hexamethylenetetramine followed by acidic hydrolysis to give the primary amine.
Q2: How can over-alkylation be minimized during direct amination with ammonia?
A2: To reduce the formation of di- and tri-substituted amines, a large excess of ammonia is typically used. This ensures that the CCMT is more likely to react with an ammonia molecule rather than the desired primary amine product. Running the reaction at low temperatures can also help to control the reactivity.
Troubleshooting Guide: Amination of CCMT
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. | - Increase reaction time or temperature, while monitoring for product degradation. - Ensure the aminating agent is of good quality and used in the correct stoichiometric ratio. |
| - Formation of byproducts. | - For direct amination, use a large excess of ammonia. - For the Gabriel synthesis, ensure complete hydrolysis of the phthalimide intermediate. | |
| Presence of Over-Alkylated Impurities (Di- and Tri-substituted amines) | - Reaction of the product with the starting material (CCMT). | - Use a significant excess of the aminating agent (e.g., ammonia). - Add CCMT slowly to the reaction mixture containing the aminating agent. - Consider using the Gabriel synthesis, which is specifically designed to avoid over-alkylation.[7] |
| Difficult Purification of the Final Product | - Presence of polar byproducts. | - Optimize the work-up procedure to remove water-soluble impurities. - Recrystallization from a suitable solvent system is often effective for purifying the final product. |
| - Phthalhydrazide byproduct from Gabriel synthesis using hydrazine. | - The phthalhydrazide often precipitates out of the reaction mixture and can be removed by filtration.[3] Careful washing of the precipitate is necessary to recover any trapped product. | |
| Harsh Conditions for Gabriel Synthesis Hydrolysis | - Acidic or strongly basic hydrolysis conditions can degrade the product. | - The Ing-Manske procedure, which uses hydrazine hydrate for the cleavage of the N-alkylphthalimide, is a milder alternative to strong acid or base hydrolysis.[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT) via Chlorination of 2-Chloroallyl Isothiocyanate
Materials:
-
2-Chloroallyl isothiocyanate
-
Acetonitrile (solvent)
-
Chlorine gas
-
Water
Procedure:
-
Dissolve 2-chloroallyl isothiocyanate in acetonitrile in a suitable reactor equipped with a gas inlet, stirrer, and temperature control.
-
Cool the solution to a temperature between -10°C and 15°C.[1]
-
Slowly bubble chlorine gas into the reaction mixture while maintaining the temperature.
-
After the addition of chlorine is complete, stir the mixture at 20-25°C for a couple of hours to ensure the reaction goes to completion.[6]
-
The reaction mixture can be degassed under vacuum to remove excess chlorine and solvent.
-
For isolation, the mixture can be cooled to -15°C to -20°C to crystallize 2-chloro-5-chloromethylthiazole hydrochloride, which is then filtered.[6]
-
The free base is liberated by adding water to the crystals and separating the organic phase.[6]
-
The organic phase is then washed with water and dried to yield CCMT.
Protocol 2: Amination of CCMT via Gabriel Synthesis
Materials:
-
2-Chloro-5-chloromethylthiazole (CCMT)
-
Potassium phthalimide
-
Dimethylformamide (DMF) (solvent)
-
Hydrazine hydrate
-
Ethanol (solvent)
Procedure:
-
In a reactor, dissolve potassium phthalimide in DMF.
-
Add CCMT to the solution and heat the mixture to facilitate the SN2 reaction to form N-(2-chloro-5-thiazolylmethyl)phthalimide.
-
Monitor the reaction by TLC or LC-MS for the disappearance of CCMT.
-
Once the reaction is complete, cool the mixture and remove the DMF under reduced pressure.
-
To the resulting N-alkylphthalimide, add ethanol followed by hydrazine hydrate (Ing-Manske procedure).[3]
-
Reflux the mixture. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
The filtrate, containing the desired this compound, can be concentrated and further purified by extraction and/or crystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for CCMT Synthesis
| Parameter | Route 1: Chlorination of 2-Chloroallyl Isothiocyanate | Route 2: From 1,3-Dichloropropene |
| Starting Materials | 2-Chloroallyl isothiocyanate, Chlorinating agent | 1,3-Dichloropropene, Sodium thiocyanate, Chlorinating agent |
| Key Intermediates | - | 3-Chloro-2-propenylthiocyanate, 3-Chloro-1-propenylisothiocyanate |
| Typical Solvents | Acetonitrile, Dichloromethane[3][6] | Toluene, Chloroform[2][9] |
| Reaction Temperature | -10°C to 25°C[1] | Reflux temperatures for isomerization and chlorination |
| Reported Yields | Can be high (e.g., 93% in solution)[6] | Moderate (e.g., around 65% after distillation)[2] |
| Purity of Crude Product | Can be high, sometimes suitable for direct use[6] | Often requires purification by distillation or crystallization |
Visualizations
Caption: Synthetic route to 2-Chloro-5-chloromethylthiazole (CCMT).
Caption: Comparison of amination pathways for this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
Resolving common issues in the chlorination-cyclization of thiazole precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazoles, particularly through routes involving chlorinated precursors and cyclization reactions, such as the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiazoles from chlorinated precursors?
A1: The Hantzsch thiazole synthesis is a widely used and versatile method for the preparation of thiazole rings.[1][2] This reaction typically involves the condensation of an α-haloketone (which can be chlorinated) with a thioamide derivative.[1][3]
Q2: I am observing a very low yield in my Hantzsch thiazole synthesis. What are the likely causes?
A2: Low yields in the Hantzsch synthesis can be attributed to several factors, including suboptimal reaction conditions (temperature, time, solvent), poor quality of starting materials, incorrect stoichiometry, and the occurrence of side reactions.[4][5] A systematic approach to troubleshooting these parameters is often the most effective way to improve your yield.[4]
Q3: What are the common side reactions to be aware of during thiazole synthesis?
A3: A common side reaction, especially under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[4][6] Additionally, if the reaction conditions are not optimized, dimerization of the thioamide starting material can occur.[7] The stability of both reactants and intermediates plays a significant role in the prevalence of these side reactions.[4]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis has been shown to significantly enhance yields and reduce reaction times for the Hantzsch thiazole synthesis.[2][5] This method offers a rapid and efficient alternative to conventional heating.
Q5: How can I purify the final chlorinated thiazole product?
A5: Purification of the thiazole product can often be achieved through simple filtration if the product precipitates from the reaction mixture.[8] For further purification, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is commonly employed.[1] In some cases, column chromatography on silica gel may be necessary to separate the desired product from byproducts.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature is too low.[5] 2. Degradation of reactants or product: Excessive heat can lead to decomposition.[5] 3. Incorrect stoichiometry: An improper ratio of reactants can limit the yield.[5] 4. Poor quality of starting materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.[5] | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Incrementally increase the reaction time or temperature. Consider using microwave irradiation for faster reaction times.[5] 2. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it.[5] 3. Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the complete conversion of the α-haloketone.[5][10] 4. Purify starting materials before use. For example, α-bromoketones can be purified by recrystallization or column chromatography.[11] |
| Formation of Multiple Products (Side Reactions) | 1. Isomer formation: Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[4][6] 2. Formation of bis-thiazole: This can occur if two molecules of the α-haloketone react with one molecule of the thioamide.[5] | 1. Control the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-aminothiazole.[6] 2. Adjust the stoichiometry of the reactants. Using an excess of the thioamide can help to minimize the formation of bis-thiazole byproducts.[5][10] |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction solvent: The thiazole derivative may not precipitate upon cooling. 2. Formation of an oil instead of a solid: The product may separate as an oil, making filtration difficult. | 1. After cooling the reaction, pour the mixture into cold water to induce precipitation.[1] Neutralizing the reaction mixture with a weak base like sodium bicarbonate can also facilitate precipitation of the free base form of the thiazole.[8][10] 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, extract the product into an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude product for further purification. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Hantzsch synthesis of various thiazole derivatives.
Table 1: Reaction Conditions for Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide/Thiourea | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 0.5 | ~99 | [8][10] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Ethanol/Water (50/50) | 65 | 2.5 | 82 | [12] |
| 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | Thiourea | Ethanol | Reflux | 1-3 | Not specified | [1] |
| α-Bromo-α-tetrafluoroethoxyacetophenone | Thiobenzamide | Dioxane | 60 | Not specified | 18-20 | [13] |
| 2-bromo-4-fluoroacetophenone | Aryl-substituted thiosemicarbazones | Ethanol | Reflux | 4-5 | Not specified | [14] |
Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation
| Product | Conventional Heating (65°C) | Ultrasonic Irradiation (RT) |
| Time (h) | Yield (%) | |
| 4a | 2.5 | 82 |
| 4b | 3 | 80 |
| 4c | 3.5 | 81 |
| 4d | 2 | 88 |
| 4e | 2.5 | 86 |
| Data adapted from Bouherrou, et al. (2017).[12] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole [8]
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
-
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Water
-
-
Equipment:
-
20 mL scintillation vial
-
Magnetic stir bar and hot plate
-
100 mL beaker
-
Büchner funnel and side-arm flask
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry.
-
Protocol 2: Synthesis of 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine [1]
This protocol outlines the synthesis of a chlorinated thiazole derivative.
-
Materials:
-
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 eq.)
-
Thiourea (1.1-1.5 eq.)
-
Absolute ethanol
-
Deionized water
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
-
Procedure:
-
Dissolve 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone in absolute ethanol in a round-bottom flask.
-
Add thiourea to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold deionized water to precipitate the product.
-
Neutralize the solution by the slow addition of 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with deionized water.
-
Dry the crude product. For further purification, recrystallize from ethanol or an ethanol/water mixture.
-
Visualized Workflows and Mechanisms
Caption: Mechanism of the Hantzsch thiazole synthesis.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? [beilstein-journals.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-5-aminomethylthiazole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Chloro-5-aminomethylthiazole hydrochloride. Our goal is to help you diagnose and resolve common issues related to impurities, yield, and product quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound hydrochloride?
A1: Common impurities can originate from the starting materials, side reactions during the synthesis, or degradation. The primary precursor is 2-chloro-5-chloromethylthiazole. The conversion to the amine introduces other potential impurities.
Potential Impurities Include:
-
Unreacted 2-chloro-5-chloromethylthiazole: The starting material for the amination reaction. Its presence indicates an incomplete reaction.
-
Hexamethylenetetramine (HMTA) and its byproducts: If the Delépine reaction is used for amination, residual HMTA or its acidic hydrolysis products (formaldehyde and ammonium chloride) may be present.[1][2]
-
Over-alkylation products: Secondary or tertiary amines can form if the newly formed primary amine reacts further with the starting alkyl halide.
-
Hydrolysis products: 2-Chloro-5-hydroxymethylthiazole can be formed by the hydrolysis of 2-chloro-5-chloromethylthiazole, especially in the presence of moisture.
-
Solvent residues: Residual solvents from the reaction or purification steps.
Q2: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
A2: A persistent color often indicates the presence of colored impurities, which may include polymeric byproducts or degradation products.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as excessive charcoal can also adsorb your product and reduce the yield.
-
Solvent Selection: Ensure you are using a suitable solvent system for recrystallization that effectively solubilizes the desired product at high temperatures while leaving impurities either insoluble or in the mother liquor upon cooling.
-
pH Adjustment: The stability of the aminothiazole ring can be pH-dependent. Ensure the pH of your aqueous solutions during workup is appropriately controlled to prevent degradation.
Q3: I am experiencing low yields after recrystallization. What are the potential reasons?
A3: Low recovery from recrystallization is a common issue and can be attributed to several factors.
Possible Causes and Solutions:
-
Suboptimal Solvent System: The chosen solvent or solvent mixture may be too good at solubilizing your product even at low temperatures. Experiment with different solvent systems. For hydrochloride salts, polar protic solvents like alcohols (methanol, ethanol) or mixtures with water or ethers are often effective.[3]
-
Using too much solvent: Using the minimum amount of hot solvent required to dissolve the crude product is crucial. Excess solvent will keep more of your product in solution upon cooling.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization: If the product crystallizes too early in a hot filtration step, this can lead to significant loss. Ensure your filtration apparatus is pre-heated.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound hydrochloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of unreacted 2-chloro-5-chloromethylthiazole in the final product. | Incomplete amination reaction. | - Ensure sufficient reaction time and temperature for the amination step.- Use a slight excess of the aminating agent (e.g., hexamethylenetetramine).- Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material. |
| Presence of formaldehyde or ammonium salt impurities. | Incomplete hydrolysis or workup after a Delépine reaction.[1][2] | - Ensure complete acidic hydrolysis of the quaternary ammonium salt intermediate.- Thoroughly wash the product with an appropriate solvent during isolation to remove water-soluble byproducts like ammonium chloride. |
| Product is oily and difficult to crystallize. | Presence of impurities that inhibit crystallization. | - Attempt purification by column chromatography before recrystallization to remove problematic impurities.- Try a different recrystallization solvent system. A two-solvent system (one in which the compound is soluble and one in which it is not) can sometimes induce crystallization. |
| Broad or multiple peaks in HPLC analysis of the final product. | Presence of multiple impurities or degradation of the product on the column. | - Optimize HPLC conditions (e.g., mobile phase, column type, pH) for better separation.- Ensure the product is stable under the analytical conditions. 2-aminothiazole derivatives can be analyzed by reverse-phase HPLC.[4][5] |
Experimental Protocols
Synthesis of this compound Hydrochloride via Delépine Reaction
This protocol is a representative procedure based on the Delépine reaction for the synthesis of primary amines from alkyl halides.[1][2]
Materials:
-
2-chloro-5-chloromethylthiazole
-
Hexamethylenetetramine (HMTA)
-
Chloroform (or another suitable solvent)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Diethyl ether (or another suitable solvent for washing)
Procedure:
-
Formation of the Quaternary Ammonium Salt:
-
Dissolve 2-chloro-5-chloromethylthiazole in chloroform.
-
Add an equimolar amount of hexamethylenetetramine (HMTA).
-
Stir the mixture at room temperature or with gentle heating. The quaternary ammonium salt will precipitate out of the solution.
-
Filter the precipitate and wash it with cold chloroform or diethyl ether to remove any unreacted starting materials.
-
-
Hydrolysis of the Salt:
-
Suspend the obtained quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture. The progress of the hydrolysis can be monitored by TLC.
-
After completion, cool the reaction mixture. The product, this compound hydrochloride, may precipitate upon cooling.
-
Filter the solid product and wash it with cold ethanol and then diethyl ether.
-
Dry the product under vacuum.
-
Purification by Recrystallization
Solvent Selection: The choice of solvent is critical for successful recrystallization. For aminothiazole hydrochloride salts, polar solvents are generally suitable. A good starting point is a mixture of methanol and diethyl ether, or ethanol and water.[3]
General Procedure:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of the hot primary solvent (e.g., methanol or ethanol) to dissolve the solid completely.
-
If colored impurities are present, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
If a second solvent is used (e.g., diethyl ether), add it dropwise until the solution becomes cloudy, then reheat until the solution is clear again.
-
Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
The following tables summarize typical data that might be obtained during the purification process.
Table 1: Purity Analysis Before and After Recrystallization
| Sample | Purity by HPLC (%) | Key Impurities Detected |
| Crude Product | 85-90% | 2-chloro-5-chloromethylthiazole, HMTA-related byproducts |
| After 1st Recrystallization | >98% | Reduced levels of starting material and byproducts |
| After 2nd Recrystallization | >99.5% | Trace impurities |
Table 2: Recrystallization Solvent System Comparison
| Solvent System | Recovery Yield (%) | Observed Purity Improvement |
| Methanol/Diethyl Ether | 75-85% | Excellent removal of non-polar impurities. |
| Ethanol/Water | 70-80% | Effective for removing highly polar impurities. |
| Isopropanol | 65-75% | Moderate purity improvement. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound HCl.
Troubleshooting Logic
References
- 1. Delépine reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
Preventing degradation of 2-Chloro-5-aminomethylthiazole during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-aminomethylthiazole. The following information is designed to help users prevent degradation and overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized from its precursor, 2-Chloro-5-chloromethylthiazole. The primary challenge in this synthesis is the selective formation of the primary amine without significant side reactions. The most common and effective methods for this transformation are the Gabriel Synthesis and the Delépine Reaction. Direct amination with ammonia is often less favored due to the potential for over-alkylation, leading to the formation of secondary and tertiary amines.
Q2: What are the critical parameters to control during the synthesis to prevent degradation of the starting material and product?
A2: Temperature, moisture, and pH are critical parameters. The starting material, 2-Chloro-5-chloromethylthiazole, is sensitive to high temperatures and moisture. It is recommended to store it in a cool, dry, and dark place. During the amination reaction, controlling the temperature is crucial to prevent side reactions. For the final product, this compound, maintaining it as a hydrochloride salt can improve its stability.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound typically involves an acidic workup to form the hydrochloride salt, which can then be isolated by filtration or crystallization. The hydrochloride salt is generally more stable and easier to handle than the free base. Washing the crude product with a sodium bicarbonate solution can be employed to neutralize any remaining acid and remove impurities before final purification.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting & Optimization |
| Incomplete reaction | - Ensure the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR) to confirm the complete consumption of the starting material. - Extend the reaction time if necessary. |
| Degradation of the starting material or product | - Maintain the recommended reaction temperature. Excursions to higher temperatures can lead to decomposition. - Ensure all solvents and reagents are anhydrous, as water can promote side reactions. |
| Side reactions (e.g., over-alkylation) | - For direct amination, use a large excess of ammonia to favor the formation of the primary amine. - Consider using the Gabriel Synthesis or Delépine Reaction, which are designed to prevent over-alkylation.[1][2] |
| Loss of product during workup | - Carefully control the pH during the acidic workup to ensure complete precipitation of the hydrochloride salt. - Use cold solvents for washing the product to minimize solubility losses. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting & Optimization |
| Unreacted 2-Chloro-5-chloromethylthiazole | - Ensure the reaction goes to completion as monitored by an appropriate analytical method. - Optimize the stoichiometry of the aminating agent. |
| Formation of secondary or tertiary amines | - This is a common issue with direct amination. Switch to the Gabriel Synthesis or Delépine Reaction for a more selective synthesis of the primary amine.[1][2] |
| Hydrolysis of the chloromethyl group | - Ensure anhydrous conditions throughout the synthesis. The presence of water can lead to the formation of the corresponding hydroxymethyl derivative. |
| Polymerization or tar formation | - High reaction temperatures can often lead to the formation of polymeric byproducts. Maintain strict temperature control. - Ensure efficient stirring to prevent localized overheating. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Gabriel Synthesis
The Gabriel synthesis is a reliable method for preparing primary amines from primary alkyl halides, effectively preventing over-alkylation.[3][4][5][6]
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide in a suitable polar aprotic solvent (e.g., DMF).
-
Add a solution of 2-Chloro-5-chloromethylthiazole in the same solvent dropwise to the phthalimide solution at room temperature.
-
Heat the reaction mixture and monitor the progress by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the N-(2-Chloro-5-thiazolylmethyl)phthalimide.
-
Filter the precipitate, wash with water, and dry under vacuum.
Step 2: Hydrazinolysis of the Phthalimide
-
Suspend the dried N-(2-Chloro-5-thiazolylmethyl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the suspension and reflux the mixture.
-
Monitor the reaction by TLC. Upon completion, a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the phthalhydrazide and form the hydrochloride salt of the desired amine.
-
Filter off the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.
Protocol 2: Synthesis of this compound via the Delépine Reaction
The Delépine reaction provides an alternative route to primary amines from alkyl halides using hexamethylenetetramine.[1][7][8]
Step 1: Formation of the Quaternary Ammonium Salt
-
Dissolve 2-Chloro-5-chloromethylthiazole in a suitable solvent such as chloroform or acetonitrile.
-
Add an equimolar amount of hexamethylenetetramine to the solution.
-
Stir the mixture at room temperature or with gentle heating. The quaternary ammonium salt will precipitate out of the solution.
-
Filter the precipitate and wash with a small amount of cold solvent.
Step 2: Acid Hydrolysis of the Salt
-
Suspend the obtained quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride.
-
Purify the product by recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Methods for Amination
| Method | Advantages | Disadvantages | Typical Yields |
| Direct Amination | Simple, one-step process. | Prone to over-alkylation, leading to a mixture of primary, secondary, and tertiary amines. | Variable, often moderate to low for the primary amine. |
| Gabriel Synthesis | High selectivity for the primary amine, avoids over-alkylation.[5] | Two-step process, sometimes harsh conditions for phthalimide cleavage.[2] | Generally good to high. |
| Delépine Reaction | Good selectivity for the primary amine, mild reaction conditions.[1] | Two-step process, can produce formaldehyde as a byproduct.[1] | Generally good. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Delépine reaction - Wikipedia [en.wikipedia.org]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Delepine reaction [organic-chemistry.org]
Technical Support Center: Monitoring 2-Chloro-5-aminomethylthiazole Reaction Progress
This technical support center provides guidance on utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for monitoring the reaction progress of 2-Chloro-5-aminomethylthiazole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during these analyses.
High-Performance Liquid Chromatography (HPLC) Methods
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a good starting HPLC method for analyzing this compound?
A1: Due to the polar nature of the aminomethyl group, a reverse-phase HPLC method is a suitable starting point. A C18 column is a common choice. Given the basic nature of the amine, an acidic mobile phase is recommended to ensure good peak shape. For MS compatibility, a volatile acid like formic acid should be used instead of phosphoric acid.[1] Mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, can also be effective for separating complex mixtures containing polar compounds.[2]
Q2: My this compound peak is tailing. How can I improve the peak shape?
A2: Peak tailing for basic compounds like this compound on a C18 column is common due to interactions with residual silanols on the silica support. Here are several strategies to mitigate this:
-
Lower the mobile phase pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the amine, reducing its interaction with silanols.
-
Use a base-deactivated column: Modern columns are often end-capped to minimize silanol interactions. Ensure you are using a column suitable for basic compounds.
-
Add a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for the retention of very polar compounds.[3]
Q3: I am not seeing good retention of my analyte on a C18 column. What can I do?
A3: Poor retention of polar compounds is a common issue in reverse-phase chromatography.[4] Consider the following adjustments:
-
Decrease the organic solvent percentage: Reduce the amount of acetonitrile or methanol in your mobile phase.
-
Use a more polar stationary phase: Consider a column with a more polar stationary phase, such as a polar-embedded C18 or a cyano (CN) column.
-
Employ ion-pairing chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of ionic or ionizable compounds on a reverse-phase column.[3][4]
HPLC Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Sample degradation, incorrect injection volume, detector issue. | Verify sample stability. Check injector and syringe for proper function. Ensure detector is on and configured correctly. |
| Retention Time Shifts | Inconsistent mobile phase composition, temperature fluctuations, column degradation.[5] | Prepare fresh mobile phase and ensure proper mixing.[6] Use a column oven for temperature control. Check column performance with a standard. |
| Poor Peak Shape (Tailing or Fronting) | Column overload, secondary interactions with stationary phase, inappropriate mobile phase pH. | Inject a smaller sample volume. For tailing of the basic analyte, lower the mobile phase pH. For fronting, ensure the sample is dissolved in the mobile phase.[6] |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp aging, column bleed.[6] | Filter and degas the mobile phase. Replace the detector lamp if necessary. Flush the column with a strong solvent. |
| Split Peaks | Partially clogged frit, column void, sample solvent incompatible with mobile phase. | Backflush the column. If the problem persists, replace the column. Dissolve the sample in the mobile phase whenever possible.[6] |
Experimental Protocol: HPLC Analysis
This protocol provides a starting point for method development. Optimization will likely be required.
-
Instrumentation: HPLC system with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture in Mobile Phase A to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Methods
Frequently Asked Questions (FAQs) - GC
Q1: Can I analyze this compound directly by GC?
A1: Direct analysis of this compound by GC is challenging. The primary amine group makes the molecule polar and prone to adsorption on the column, leading to poor peak shape and potential decomposition at high temperatures. Derivatization is highly recommended to improve volatility and thermal stability.[7]
Q2: What derivatization reagent is suitable for this compound?
A2: Silylation is a common and effective derivatization technique for primary amines. A reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amine group with a nonpolar silyl group. MTBSTFA derivatives are often more stable and less sensitive to moisture.
Q3: What type of GC column should I use for the derivatized analyte?
A3: A non-polar or mid-polarity column is suitable for the analysis of the silylated derivative. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent).
GC Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Incomplete derivatization, leak in the system, injector issue.[8] | Optimize derivatization conditions (temperature, time, reagent excess). Perform a leak check. Clean or replace the injector liner and septum.[8] |
| Retention Time Shifts | Inconsistent carrier gas flow, temperature program instability, column degradation.[8] | Check carrier gas supply and flow controller. Verify oven temperature program. Condition the column or replace if necessary. |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector or column, incomplete derivatization. | Use a deactivated liner. Ensure complete derivatization. Consider a different derivatization reagent. |
| Ghost Peaks | Contamination from previous injections (carryover), septum bleed. | Bake out the column at a high temperature. Use a high-quality, low-bleed septum. |
| Split Peaks | Poor injection technique, column void at the inlet.[8] | Use an autosampler for consistent injections. Trim the front end of the column if a void is suspected. |
Experimental Protocol: GC Analysis (with Derivatization)
This protocol is a general guideline and requires optimization.
-
Derivatization Procedure:
-
Evaporate a known amount of the reaction sample to dryness under a stream of nitrogen.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Instrumentation: Gas chromatograph with a Mass Spectrometer detector
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
Workflow and Logic Diagrams
References
- 1. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pharmaguru.co [pharmaguru.co]
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Chloro-5-aminomethylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 2-Chloro-5-aminomethylthiazole. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes experimental data for its acetate salt, (2-Chloro-1,3-thiazol-5-yl)methanamine, acetate, and provides predicted values for the free base, supplemented by data from structurally similar compounds. This approach offers a robust framework for researchers to interpret their own experimental findings.
Executive Summary
The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research and drug development. Spectroscopic methods provide a non-destructive and highly informative means to confirm the molecular structure. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the confirmation of this compound.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives.
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Predicted Chemical Shift (δ, ppm) |
| This compound | H4 (thiazole ring) | ~7.3 |
| CH₂ (aminomethyl) | ~4.0 | |
| NH₂ (amino) | ~2.0 (broad) |
Predicted values are based on the analysis of similar aminothiazole derivatives.
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | C2 (thiazole ring) | ~153 |
| C4 (thiazole ring) | ~141 | |
| C5 (thiazole ring) | ~135 | |
| CH₂ (aminomethyl) | ~38 |
Predicted values are based on the analysis of 2-chloro-5-chloromethylthiazole and other thiazole derivatives.
Table 3: Mass Spectrometry Data
| Compound | Ion | Predicted m/z |
| This compound | [M]⁺ | 149.0 (for ³⁵Cl), 151.0 (for ³⁷Cl) |
| [M+H]⁺ | 150.0 (for ³⁵Cl), 152.0 (for ³⁷Cl) |
The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Table 4: IR Spectral Data
| Compound | Functional Group | Observed Absorption (cm⁻¹) |
| (2-Chloro-1,3-thiazol-5-yl)methanamine, acetate[1][2][3] | N-H stretch (amine) | ~3400-3200 (broad) |
| C-H stretch (aromatic) | ~3100 | |
| C=N stretch (thiazole) | ~1600 | |
| C-Cl stretch | ~800-600 |
Data obtained from the FTIR spectrum of (2-Chloro-1,3-thiazol-5-yl)methanamine, acetate.
Table 5: UV-Vis Spectral Data
| Compound | Transition | Predicted λ_max (nm) |
| This compound | π → π* | ~250-270 |
Predicted value is based on the UV-Vis spectra of similar thiazole derivatives.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for amine-containing compounds.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-30 V.
-
3. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Blank: Use the pure solvent as a blank for baseline correction.
-
Visualization of Experimental Workflow and Data Interpretation
To facilitate a clear understanding of the process, the following diagrams illustrate the experimental workflow and the logical relationship between the different spectroscopic techniques.
Conclusion
References
Comparative analysis of different synthetic routes to 2-Chloro-5-aminomethylthiazole
For Researchers, Scientists, and Drug Development Professionals
The production of 2-Chloro-5-aminomethylthiazole, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, including the neonicotinoid insecticide Thiamethoxam, can be achieved through several synthetic pathways. This guide provides a comparative analysis of different routes, focusing on the synthesis of the precursor 2-Chloro-5-chloromethylthiazole and its subsequent amination. The comparison highlights key quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary of Synthetic Strategies
The synthesis of this compound predominantly involves a two-stage process: the formation of 2-Chloro-5-chloromethylthiazole followed by the introduction of the aminomethyl group. The choice of starting materials for the initial stage significantly influences the overall efficiency, cost, and environmental impact of the synthesis. This guide explores three primary routes to the chloromethyl intermediate, followed by two common methods for the final amination step.
Comparative Analysis of Synthetic Routes to 2-Chloro-5-chloromethylthiazole
The synthesis of the pivotal intermediate, 2-Chloro-5-chloromethylthiazole, can be approached from several starting materials. Below is a summary of the key quantitative data for three prominent methods.
| Starting Material(s) | Key Reagents | Solvent(s) | Reaction Time | Yield (%) | Purity (%) | Reference |
| 2-Chloroallyl isothiocyanate | Chlorine | Acetonitrile | 3 hours | 93 | 96 | [1] |
| 2,3-Dichloropropene, Sodium thiocyanate | Sulfuryl chloride | Toluene | 7 hours | 81.3 | 93 | [2] |
| 2-Amino-5-methylthiazole | Sodium nitrite, HCl, N-chlorosuccinimide | Chloroform, Water | 13 hours | 46 | Not Specified |
Detailed Experimental Protocols for the Synthesis of 2-Chloro-5-chloromethylthiazole
Route 1: From 2-Chloroallyl isothiocyanate
This method involves the reaction of 2-chloroallyl isothiocyanate with a chlorinating agent in a dipolar aprotic solvent.
Experimental Protocol:
-
Dissolve 580 g (4.0 mol) of 2-chloroallyl isothiocyanate in 860 g of acetonitrile.
-
Introduce 390 g (5.5 mol) of chlorine gas at a temperature of 10-15°C.
-
Stir the mixture for 2 hours at 20-25°C.
-
Cool the mixture to -10°C and stir for an additional hour.
-
The resulting crystalline 2-chloro-5-chloromethylthiazole hydrochloride is collected.
-
The hydrochloride is then treated with water at 30-40°C to liberate the free base, which is separated as a lower liquid phase.
-
Washing with water and drying yields the final product.[1]
Route 2: From 2,3-Dichloropropene and Sodium Thiocyanate (One-Pot)
This one-pot synthesis involves the reaction of 2,3-dichloropropene with sodium thiocyanate, followed by isomerization and cyclization.
Experimental Protocol:
-
To a 500mL three-necked flask, add 100g of sodium thiocyanate (1.23mol), 2.5g of tetrabutylammonium bromide, and 200mL of toluene.
-
Slowly add 108g (0.97mol) of 2,3-dichloropropene dropwise with stirring.
-
Heat the mixture to reflux at 80°C for 4 hours.
-
Increase the temperature to 120°C and maintain for 3 hours to induce isomerization.
-
After cooling, the solvent is evaporated to yield the crude product, which can be further purified.[2]
Route 3: From 2-Amino-5-methylthiazole
This route proceeds via a diazotization reaction followed by chlorination.
Experimental Protocol:
-
In a flask, combine 14 g (0.093 mol) of 2-amino-5-methylthiazole hydrochloride, 25 ml of 36% hydrochloric acid, and 20 ml of water, and cool to -5°C.
-
Slowly add a solution of 6.8 g (0.0986 mol) of sodium nitrite in 10 ml of water, maintaining the temperature at or below 0°C.
-
To the resulting chloroform solution of 2-chloro-5-methylthiazole, add 16.0 g (0.120 mol) of N-chlorosuccinimide and 0.4 g of azobisisobutyronitrile.
-
Heat the mixture at 50°C for 10 hours under light irradiation.
-
After the reaction, add 100 ml of water to remove succinimide, and the chloroform layer is separated and evaporated to give the product.
Comparative Analysis of Amination Methods for this compound
Once 2-Chloro-5-chloromethylthiazole is synthesized, the final step is the introduction of the amine group. Two common methods for this transformation are the Gabriel Synthesis and the Delépine Reaction.
| Amination Method | Key Reagents | Solvent(s) | Key Features |
| Gabriel Synthesis | Potassium phthalimide, Hydrazine | Dimethylformamide (DMF) | Utilizes a protected form of ammonia to prevent over-alkylation, leading to primary amines. Generally requires a subsequent deprotection step. |
| Delépine Reaction | Hexamethylenetetramine (HMTA), Hydrochloric acid | Chloroform, Ethanol | A method for synthesizing primary amines from alkyl halides via a quaternary ammonium salt intermediate followed by acid hydrolysis. |
Detailed Experimental Protocols for the Amination of 2-Chloro-5-chloromethylthiazole
Method A: Gabriel Synthesis
The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, avoiding the formation of secondary and tertiary amine byproducts.
Experimental Protocol:
-
A mixture of 2-chloro-5-chloromethylthiazole, potassium phthalimide, and anhydrous potassium carbonate is heated in dimethylformamide (DMF).
-
The reaction progress is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled and poured into water to precipitate the N-(2-chloro-thiazol-5-ylmethyl)phthalimide.
-
The intermediate is then treated with hydrazine hydrate in a suitable solvent like ethanol and heated to reflux to cleave the phthalimide group.
-
The resulting this compound is isolated after workup.
Method B: Delépine Reaction
The Delépine reaction offers an alternative route to primary amines using hexamethylenetetramine.
Experimental Protocol:
-
2-Chloro-5-chloromethylthiazole is reacted with hexamethylenetetramine in a solvent such as chloroform to form a quaternary ammonium salt, which often precipitates from the solution.[3]
-
The isolated salt is then hydrolyzed by refluxing in an ethanolic solution of concentrated hydrochloric acid.[3]
-
This hydrolysis step cleaves the hexamethylenetetramine moiety, liberating the primary amine as its hydrochloride salt.
-
Neutralization with a base affords the free this compound.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the reaction workflows.
Caption: Synthetic routes to 2-Chloro-5-chloromethylthiazole.
Caption: Amination methods for this compound.
Conclusion
The selection of an optimal synthetic route to this compound depends on a variety of factors including the availability and cost of starting materials, desired yield and purity, and considerations for process safety and environmental impact. The one-pot synthesis from 2,3-dichloropropene and the route from 2-chloroallyl isothiocyanate offer high yields for the intermediate 2-chloro-5-chloromethylthiazole. For the subsequent amination, both the Gabriel and Delépine reactions provide viable pathways to the final product, with the choice between them often depending on the desired reaction conditions and purification strategy. This guide provides the foundational information for researchers to make an informed decision based on their specific laboratory or industrial requirements.
References
A Comparative Guide to the Purity Assessment of Synthesized 2-Chloro-5-aminomethylthiazole by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Chloro-5-aminomethylthiazole, a key intermediate in the synthesis of various pharmaceutical compounds. The guide also explores alternative analytical techniques and presents detailed experimental protocols to support robust and reliable purity determination.
Introduction to Purity Assessment of this compound
This compound is a primary amine, and its purity can be affected by starting materials, by-products from its synthesis, and degradation products. Common impurities may arise from the synthesis of its precursor, 2-chloro-5-(chloromethyl)thiazole, which can involve starting materials like 2,3-dichloropropene and sodium thiocyanate, leading to potential chlorinated by-products and isomers.[1][2][3][4] The subsequent conversion to the amine introduces the possibility of impurities from the amination reaction. Given the chemical nature of the target molecule—a polar amine with a weak chromophore—developing a sensitive and specific HPLC method can be challenging.[5][6][7] This often necessitates derivatization to enhance chromatographic retention and detector response.
Comparative Analysis of Analytical Methods
The primary method for purity assessment of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). However, other techniques can offer advantages in terms of sensitivity, resolution, and information richness.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| RP-HPLC with UV Detection (with Derivatization) | Separation based on polarity after derivatizing the primary amine to introduce a UV-active and more retentive group. | Robust, widely available, good for routine quality control. | Requires an additional derivatization step, which can introduce variability. | Routine purity testing and quantification of the main component and known impurities. |
| Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) | Separation using smaller particle size columns for higher resolution and speed, coupled with mass detection for identification.[8] | Higher throughput, increased sensitivity, and allows for the identification of unknown impurities.[8] | Higher instrument cost and complexity. | Impurity profiling, identification of unknown degradation products, and method development. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Provides a direct measurement of the analyte concentration against a certified internal standard without the need for a reference standard of the analyte itself.[8] | Highly accurate and precise, does not require a specific reference standard for the analyte. | Lower sensitivity compared to chromatographic methods, requires a more specialized instrument and expertise. | Absolute purity determination and certification of reference standards. |
Experimental Protocols
RP-HPLC Method with Pre-column Derivatization using Dansyl Chloride
This protocol outlines a robust RP-HPLC method for the purity assessment of this compound using pre-column derivatization with dansyl chloride, a reagent known for its versatility in derivatizing amines to produce fluorescent and UV-active products.[9]
a) Reagents and Materials:
-
This compound sample
-
Dansyl chloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)[10]
-
Sodium bicarbonate buffer (pH 9)
-
Acetone
b) Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
c) Derivatization Procedure:
-
Prepare a solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Prepare a dansyl chloride solution in acetone at a concentration of 1.5 mg/mL.
-
In a vial, mix 100 µL of the sample solution with 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution to the mixture.
-
Vortex the mixture and allow it to react in the dark at room temperature for 1 hour.
-
Add 100 µL of a reagent to quench the excess dansyl chloride (e.g., a solution of a primary amine like ethylamine).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
d) Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Alternative Derivatization Reagents
Several other derivatization reagents can be employed for the analysis of primary amines, each with its own set of advantages.[5][7]
| Reagent | Advantages |
| o-Phthalaldehyde (OPA) | Rapid reaction, forms highly fluorescent derivatives.[9] |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Forms stable derivatives with good UV absorbance and fluorescence.[5][9] |
Logical Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Potential Impurities in Synthesized this compound
A thorough purity assessment requires consideration of potential impurities that may be present in the synthesized material.
| Potential Impurity | Origin |
| 2-Chloro-5-(chloromethyl)thiazole | Unreacted starting material from the amination step.[11][12][13] |
| By-products of Derivatization | Excess derivatizing reagent and its hydrolysis products. |
| Isomeric Amines | Potential side products from the synthesis of the thiazole ring. |
| Unidentified Synthesis By-products | Other related substances formed during the synthesis. |
Conclusion
The purity assessment of synthesized this compound can be effectively achieved using RP-HPLC with pre-column derivatization. The choice of derivatizing agent and chromatographic conditions should be optimized to ensure adequate separation of the main component from all potential impurities. For more in-depth analysis and identification of unknown impurities, hyphenated techniques such as UPLC-MS are recommended. The protocols and comparative data presented in this guide serve as a valuable resource for developing and implementing robust analytical methods for the quality control of this important pharmaceutical intermediate.
References
- 1. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 2. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. DSpace [helda.helsinki.fi]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. 2-氯-5-氯甲基噻唑 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. 2-Chloro-5-(chloromethyl)thiazole | LGC Standards [lgcstandards.com]
A Comparative Analysis of the Reactivity of 2-Chloro-5-aminomethylthiazole and Other Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical reactivity of 2-Chloro-5-aminomethylthiazole against other key aminothiazole derivatives, namely 2-aminothiazole and 5-aminothiazole. This comparison is crucial for professionals in drug discovery and development, where the aminothiazole scaffold is a prevalent structural motif. The reactivity of the amino group and the thiazole ring is fundamental to the synthesis of diverse libraries of compounds for screening and lead optimization. This document outlines the electronic properties influencing reactivity and provides experimental data from literature to support the comparative analysis.
Introduction to Aminothiazole Reactivity
The reactivity of aminothiazoles is dictated by the electronic interplay between the amino substituent and the thiazole ring. The position of the amino group (C2 vs. C5) and the presence of other substituents, such as the chloro and aminomethyl groups in this compound, significantly modulate the electron density and, consequently, the nucleophilicity of the amino group and the susceptibility of the thiazole ring to electrophilic or nucleophilic attack.
2-Aminothiazole: The exocyclic amino group at the 2-position exhibits significant resonance with the thiazole ring, which decreases its nucleophilicity compared to a typical aliphatic amine. The lone pair of electrons on the amino nitrogen is delocalized into the ring, imparting an "enaminic" character. Protonation and reactions with electrophiles can occur at both the exocyclic amino group and the endocyclic nitrogen atom.
5-Aminothiazole: In contrast, the amino group at the 5-position behaves more like a typical aromatic amine. The nitrogen's lone pair is less involved in resonance with the ring sulfur and nitrogen atoms, making it generally more nucleophilic than the amino group in 2-aminothiazole.
This compound: This molecule presents two key features influencing its reactivity. The electron-withdrawing chloro group at the 2-position deactivates the thiazole ring towards electrophilic substitution but makes the C2 position susceptible to nucleophilic aromatic substitution. The amino group is present as an aminomethyl substituent at the 5-position. Being an aminomethyl group, the nitrogen atom is insulated from the aromatic ring by a methylene (-CH2-) spacer. This significantly increases its basicity and nucleophilicity compared to an amino group directly attached to the thiazole ring, making it behave more like a primary alkylamine.
Comparative Reactivity Data
The following tables summarize the expected and reported reactivity of the three aminothiazole derivatives in two key reaction types relevant to drug development: N-acylation and Suzuki cross-coupling. Due to a lack of direct comparative studies under identical conditions in the literature, the data is compiled from various sources and should be interpreted as a qualitative to semi-quantitative comparison.
Table 1: Comparison of N-Acylation Reactivity
N-acylation is a fundamental reaction for creating amide derivatives, which are common in many drug molecules. The reactivity in N-acylation is directly related to the nucleophilicity of the amino group.
| Compound | Structure | Relative Reactivity | Reported Yield (Acylating Agent) | Citation |
| This compound | ![]() | High | Not Reported (Expected to be high, similar to benzylamine) | N/A |
| 2-Aminothiazole | ![]() | Low to Moderate | 17-25% (O-acetylsalicyloyl chloride) | [1] |
| 5-Aminothiazole | ![]() | Moderate to High | Not Reported (Expected to be higher than 2-aminothiazole) | N/A |
Note: The structure images are placeholders and would be replaced with actual chemical structures in a final document.
Table 2: Comparison of Suzuki Cross-Coupling Reactivity
The Suzuki cross-coupling is a powerful tool for forming carbon-carbon bonds, often used to append aryl or heteroaryl moieties to a core scaffold. In the case of this compound, the chloro substituent can participate in the coupling reaction. For 2- and 5-aminothiazole, a bromo or chloro-substituted derivative would be required for this reaction.
| Compound (or derivative) | Structure | Reactivity at C2-Position | Reported Yield (Coupling Partner) | Citation |
| This compound | ![]() | High | Not Reported (Expected to be high for a chlorothiazole) | N/A |
| 2-Amino-6-bromobenzothiazole | ![]() | High | 85% (Phenylboronic acid) | [2] |
| 2-Bromo-5-arylthiazole | ![]() | High | Good to excellent yields reported for various arylboronic acids | [3] |
Note: The structure images are placeholders and would be replaced with actual chemical structures in a final document.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route from the commercially available 2-chloro-5-chloromethylthiazole involves a Gabriel synthesis.
Step 1: Synthesis of 2-((2-chlorothiazol-5-yl)methyl)isoindoline-1,3-dione
-
To a solution of 2-chloro-5-chloromethylthiazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the N-alkylated phthalimide intermediate.
Step 2: Hydrazinolysis to this compound
-
Suspend the 2-((2-chlorothiazol-5-yl)methyl)isoindoline-1,3-dione (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a saturated solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound.
General Protocol for N-Acylation
-
Dissolve the aminothiazole derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Add a base (e.g., triethylamine, diisopropylethylamine; 1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Add the acylating agent (e.g., acyl chloride, anhydride; 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki Cross-Coupling of 2-Chlorothiazoles
-
To a reaction vessel, add the 2-chlorothiazole derivative (1 equivalent), the boronic acid or ester partner (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃; 2 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway and Experimental Workflow Visualization
The 2-aminothiazole moiety is a core component of several kinase inhibitors, including Dasatinib, a drug used in the treatment of chronic myeloid leukemia (CML). Dasatinib functions by inhibiting multiple tyrosine kinases, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.
Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking downstream signaling pathways.
Caption: Workflow for comparing the reactivity of aminothiazoles.
References
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Neonicotinoids Derived from 2-Chloro-5-aminomethylthiazole and Other Major Insecticide Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of neonicotinoid insecticides derived from 2-chloro-5-aminomethylthiazole, namely thiamethoxam and clothianidin, against other major classes of insecticides: pyrethroids, organophosphates, and carbamates. This document is intended to serve as a valuable resource for researchers and professionals in the field of insecticide development and pest management by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways.
Executive Summary
Insecticides derived from this compound, such as the neonicotinoids thiamethoxam and clothianidin, exhibit a distinct mode of action by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This mechanism differs significantly from that of other major insecticide classes. Pyrethroids act on voltage-gated sodium channels, while organophosphates and carbamates inhibit the enzyme acetylcholinesterase (AChE). These differences in molecular targets are reflected in their respective toxicological profiles, spectrum of activity, and potential for resistance development. This guide presents a quantitative comparison of their efficacy, details the experimental protocols for assessing their biological activity, and illustrates their signaling pathways.
Data Presentation: Comparative Efficacy of Insecticides
The following tables summarize the acute toxicity (LD50 and LC50 values) of representative insecticides from each class against various insect pests. LD50 (Lethal Dose, 50%) is the dose required to kill 50% of a test population, typically expressed in nanograms (ng) or micrograms (µg) per insect for topical applications. LC50 (Lethal Concentration, 50%) is the concentration in a medium (e.g., water or diet) that kills 50% of a test population, expressed in parts per million (ppm) or micrograms per liter (µg/L).
Table 1: Acute Contact Toxicity (LD50) of Various Insecticides Against Selected Insect Pests
| Insecticide Class | Active Ingredient | Target Pest | LD50 (ng/insect) | Citation |
| Neonicotinoid | Thiamethoxam | Honey Bee (Apis mellifera) | 5 | [1] |
| Bumble Bee (Bombus terrestris) | 28 | [1] | ||
| Clothianidin | Honey Bee (Apis mellifera) | 44 | [2] | |
| Pyrethroid | Permethrin | House Fly (Musca domestica) | 11 | |
| German Cockroach (Blattella germanica) | 60 | |||
| Organophosphate | Chlorpyrifos | Honey Bee (Apis mellifera) | 70 | [3] |
| Tobacco Budworm (Heliothis virescens) | 110 | |||
| Carbamate | Carbaryl | Honey Bee (Apis mellifera) | 1000 | [4] |
| Alfalfa Looper (Autographa californica) | 250 |
Table 2: Acute Oral Toxicity (LD50/LC50) of Various Insecticides Against Selected Insect Pests
| Insecticide Class | Active Ingredient | Target Pest | LD50/LC50 | Citation |
| Neonicotinoid | Thiamethoxam | Common Eastern Bumblebee (Bombus impatiens) | 0.0012 µ g/bee | [5] |
| Soybean Aphid (Aphis glycines) | LC50: 0.16 mg/L | [6] | ||
| Clothianidin | Aquatic Midge (Chironomus dilutus) | 96-h LC50: 8.82 µg/L | [7] | |
| Predatory Water Bug (Graphoderus fascicollis) | LC50: 0.002 ppm | [8] | ||
| Pyrethroid | Permethrin | Fathead Minnow (Pimephales promelas) | 96-h LC50: 15.6 µg/L | |
| Organophosphate | Chlorpyrifos | Rat (oral) | LD50: 135 mg/kg | [3] |
| Chicken (oral) | LD50: 32 mg/kg | [9] | ||
| Carbamate | Carbaryl | Rat (oral) | LD50: 302.6 mg/kg (male), 311.5 mg/kg (female) | [4] |
| Fish (96-h LC50) | 0.25 - 20 mg/L (species dependent) | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of toxicological data. The following are step-by-step protocols for common bioassays used to determine the efficacy of insecticides.
Topical Application Bioassay
This method is used to determine the intrinsic toxicity of an insecticide through direct application to the insect's body.[10][11]
Objective: To determine the median lethal dose (LD50) of an insecticide.
Materials:
-
Technical grade insecticide (≥95% purity)
-
Acetone or other suitable volatile solvent
-
Microsyringe or micro-applicator
-
Glass vials or Petri dishes
-
CO2 or cold anesthesia setup
-
Healthy, uniform-sized adult insects of the target species
-
Fume hood
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the insecticide in acetone (e.g., 10 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution using acetone to obtain a range of concentrations expected to produce between 10% and 90% mortality.
-
Insect Anesthesia: Anesthetize the insects using CO2 or by placing them on a cold surface.
-
Application: Using a calibrated microsyringe, apply a precise volume (e.g., 0.5-1.0 µL) of each insecticide dilution to the dorsal thorax of each anesthetized insect. A control group should be treated with acetone only.[10]
-
Holding: Place the treated insects in clean glass vials or Petri dishes, provide a suitable food source if necessary, and maintain them under controlled conditions (e.g., 25 ± 2°C, 60-70% Relative Humidity, 12:12 Light:Dark photoperiod).
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals.
Leaf-Dip Bioassay
This method is commonly used for assessing the toxicity of systemic insecticides to sucking and chewing insects.[12][13]
Objective: To determine the median lethal concentration (LC50) of an insecticide.
Materials:
-
Technical grade or formulated insecticide
-
Distilled water
-
Wetting agent (e.g., Triton X-100)
-
Host plant leaves
-
Petri dishes
-
Filter paper
-
Healthy, uniform-aged larvae or adult insects of the target species
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the insecticide and make serial dilutions in distilled water containing a small amount of a wetting agent (e.g., 0.01% Triton X-100) to ensure even coverage. A control solution should contain only distilled water and the wetting agent.
-
Leaf Treatment: Dip host plant leaves into each test solution for a standardized time (e.g., 10-20 seconds) with gentle agitation.
-
Drying: Air-dry the treated leaves on a clean, non-absorbent surface.
-
Exposure: Place the dried, treated leaves into Petri dishes lined with moistened filter paper to maintain turgidity. Introduce a known number of test insects into each Petri dish.
-
Incubation: Maintain the Petri dishes under controlled environmental conditions.
-
Mortality Assessment: Record mortality at specific time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the LC50 value and its 95% confidence intervals using probit analysis.
Larval Immersion Bioassay
This technique is suitable for aquatic insects or for screening compounds against larval stages of terrestrial insects.[5][14]
Objective: To determine the median lethal concentration (LC50) of a substance to insect larvae.
Materials:
-
Test substance
-
Distilled or deionized water
-
Solvent (if the substance is not water-soluble)
-
Beakers or multi-well plates
-
Fine-mesh strainers or tea strainers
-
Healthy, uniform-aged larvae of the target species
-
Incubator or environmental chamber
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test substance in distilled or deionized water. If a solvent is used to dissolve the substance, a solvent control must be included.
-
Larval Handling: Collect a known number of healthy larvae.
-
Immersion: Place the larvae into a fine-mesh strainer and immerse them in the test solution for a standardized period (e.g., 30 seconds to 5 minutes) with gentle agitation.[15]
-
Drying: Remove the strainer and gently blot excess solution.
-
Transfer: Transfer the treated larvae to a clean container (e.g., Petri dish or well of a multi-well plate) with a suitable substrate or diet.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Mortality Assessment: Assess larval mortality at predetermined time intervals.
-
Data Analysis: Determine the LC50 value and its 95% confidence intervals using appropriate statistical methods.
Signaling Pathways and Mechanisms of Action
The efficacy and selectivity of an insecticide are determined by its interaction with a specific molecular target within the insect. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by the different classes of insecticides.
Caption: Neonicotinoid Signaling Pathway.
Caption: Pyrethroid Mechanism of Action.
Caption: Organophosphate & Carbamate Mechanism.
Conclusion
The choice of an insecticide for research, development, or practical application depends on a multitude of factors including target pest spectrum, mode of action, efficacy, and potential non-target effects. Neonicotinoids derived from this compound, such as thiamethoxam and clothianidin, offer a distinct and highly effective mode of action against a broad range of pests. However, their systemic nature and high toxicity to certain non-target organisms, particularly pollinators, necessitate careful risk assessment.[16] In contrast, pyrethroids, organophosphates, and carbamates have longer histories of use and well-characterized toxicological profiles, but issues of resistance and broader non-target toxicity are significant considerations. This guide provides the foundational data and methodologies to aid researchers in making informed decisions and in designing future studies to further elucidate the comparative biological activities of these important classes of insecticides.
References
- 1. epa.gov [epa.gov]
- 2. xerces.org [xerces.org]
- 3. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 4. npic.orst.edu [npic.orst.edu]
- 5. innovationtoimpact.org [innovationtoimpact.org]
- 6. journals.plos.org [journals.plos.org]
- 7. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 8. Carbaryl (Ref: UC 7744) [sitem.herts.ac.uk]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. benchchem.com [benchchem.com]
- 11. entomoljournal.com [entomoljournal.com]
- 12. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leaf dip bioassay [bio-protocol.org]
- 14. protocols.io [protocols.io]
- 15. Carbaryl - Wikipedia [en.wikipedia.org]
- 16. Different concentrations of the insecticide thiamethoxam affects the midgut, behavior, and causes oxidative stress in the stingless bee Partamona helleri Friese, 1900 (Hymenoptera: Meliponini) | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
A Comparative Guide to the Structural Validation of Novel Compounds Derived from 2-Chloro-5-aminomethylthiazole
For researchers and scientists in the field of drug development, the unambiguous determination of a novel compound's structure is a critical step. This guide provides a comparative overview of key analytical techniques for the structural validation of new chemical entities derived from the versatile scaffold, 2-Chloro-5-aminomethylthiazole. We present a comparison with alternative heterocyclic structures and provide supporting experimental data and protocols to aid in the selection of appropriate validation methods.
Overview of Structural Validation Techniques
The structural elucidation of a novel compound is a multi-faceted process that typically involves a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information. The choice of techniques depends on the nature of the compound and the specific structural questions to be answered.
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.[1][2] | Non-destructive; provides rich structural detail in solution.[3] | Requires relatively larger sample amounts; can be complex to interpret for very large molecules. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound. Fragmentation patterns can provide structural clues.[1] | High sensitivity; requires very small sample amounts. | Isomeric and isobaric compounds can be difficult to distinguish without high resolution or tandem MS. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within a molecule.[1][4] | Fast and simple to perform; provides a "fingerprint" for compound identification. | Provides limited information on the overall molecular structure and connectivity. |
| Single Crystal X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.[5][6] | Unambiguous determination of absolute structure.[7] | Requires a suitable single crystal, which can be difficult to grow.[5] |
Comparative Data Analysis
To illustrate the application of these techniques, we present a comparative analysis of a hypothetical novel compound derived from this compound, Novel Compound A , and an alternative heterocyclic compound, Alternative Compound B (a Benzothiazole derivative) . The data presented is representative of typical results obtained for such structures.
Novel Compound A: N-((2-chloro-1,3-thiazol-5-yl)methyl)acetamide
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.60 (t, 1H, NH), 7.45 (s, 1H, thiazole-H), 4.40 (d, 2H, CH₂), 1.90 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 169.0 (C=O), 152.5 (C2-thiazole), 141.0 (C4-thiazole), 138.0 (C5-thiazole), 38.0 (CH₂), 22.5 (CH₃) |
| Mass Spec (ESI+) | m/z: 191.02 [M+H]⁺, 213.00 [M+Na]⁺ |
| IR (KBr, cm⁻¹) | 3280 (N-H stretch), 1650 (C=O stretch, amide I), 1550 (N-H bend, amide II), 1420 (C-N stretch) |
Alternative Compound B: 2-Amino-6-chlorobenzothiazole Derivative
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.80 (d, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 7.30 (dd, 1H, Ar-H), 7.90 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 167.0 (C2), 152.0 (C7a), 132.0 (C3a), 127.0 (C5), 125.0 (C6), 122.0 (C7), 121.0 (C4) |
| Mass Spec (ESI+) | m/z: 185.00 [M+H]⁺, 207.00 [M+Na]⁺ |
| IR (KBr, cm⁻¹) | 3420 & 3300 (N-H stretch, primary amine), 1630 (C=N stretch), 1590 (C=C stretch, aromatic) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[1]
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
For ¹³C NMR, a higher sample concentration (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.[1]
-
-
Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of compounds.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Detection : A detector records the abundance of each ion, which is then plotted against its m/z value to generate the mass spectrum.[2]
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[2]
-
Background Spectrum : Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Spectrum : Place the sample in the beam path and record its spectrum, typically over a range of 4000–400 cm⁻¹.[1]
Single Crystal X-ray Crystallography
-
Crystal Growth : Grow single crystals of the compound that are of suitable size and quality for diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.[5]
-
Data Collection : Mount a suitable crystal on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement : The diffraction data is used to solve the crystal structure and refine the atomic positions.[5] Software such as SHELXS97 and SHELXL97 are commonly used for this purpose.[5]
Visualizing the Workflow and Logic
To further clarify the process of structural validation, the following diagrams illustrate a typical workflow and the logical considerations for selecting analytical methods.
Caption: General workflow for the synthesis and structural validation of a novel compound.
Caption: Decision tree for selecting structural validation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for 2-Aminothiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminothiazoles, a critical scaffold in medicinal chemistry, has evolved significantly from the traditional Hantzsch reaction. Modern catalysis focuses on enhancing efficiency, reducing environmental impact, and improving yields. This guide provides an objective comparison of various catalytic systems for 2-aminothiazole synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to inform catalyst selection in research and development.
Comparative Performance of Catalysts
The efficacy of different catalysts can be evaluated based on reaction time, product yield, and the breadth of compatible substrates. The following tables summarize the performance of several notable catalytic systems.
Table 1: Performance of Heterogeneous and Nanocatalysts
| Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min - 1.5 h | 85-96% | Magnetically separable, reusable, avoids toxic iodine.[1] |
| Silica Supported Tungstosilicic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, EtOH/H₂O, 65°C or RT (ultrasound) | 1.5-3.5 h | 79-90% | Reusable, efficient under both conventional heating and ultrasound.[2] |
| Aluminum Oxide Nanoparticles (Al₂O₃ NPs) | Methylcarbonyls, Thiourea, Iodine, DMSO, 85°C | Not Specified | High | High purity of products, easy work-up.[3] |
| Montmorillonite-K10 | Methylcarbonyls, Thiourea, Iodine, DMSO, 80°C | 2 h | Not Specified (described as efficient) | Cost-effective, readily available clay catalyst.[4][5] |
Table 2: Performance of Homogeneous and Green Catalysts
| Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Aqueous Neem Leaf Extract | Phenacyl bromide derivatives, Thiourea, H₂O, Room Temperature | 45 min | 90-96% | Green, sustainable, mild reaction conditions, high yields without purification.[6] |
| Eosin Y (Photocatalyst) | Active methylene ketones, Thioureas, H₂O/EtOH, Visible light, Room Temperature | Not Specified | 85-96% | Metal-free, uses visible light, environmentally benign.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures.
1. Synthesis using Ca/4-MePy-IL@ZY-Fe₃O₄ Nanocatalyst
A mixture of an acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA, 0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL) is stirred at 80°C for 25 minutes. The formation of the intermediate α-haloketone is monitored by Thin Layer Chromatography (TLC). Upon completion, thiourea (1.0 mmol) is added to the mixture. The reaction is stirred at 80°C for the time specified for the particular substrate. After completion, the nanocatalyst is separated using an external magnet. The product is isolated from the filtrate after neutralization with a 10% sodium bicarbonate solution. The catalyst can be washed, dried, and reused.[1]
2. Synthesis using Aqueous Neem Leaf Extract
To a solution of a phenacyl bromide derivative (1 mmol) in 5 mL of water, thiourea (1.2 mmol) is added. Subsequently, 1 mL of aqueous neem leaf extract is added to the reaction mixture. The mixture is stirred at room temperature for 45 minutes, with the reaction progress monitored by TLC. The solid product that forms is collected by filtration, washed with water, and dried. This method often yields a high-purity product without the need for column chromatography.[6]
3. Synthesis using Aluminum Oxide Nanoparticles
A mixture of the methylcarbonyl compound, thiourea, and iodine is reacted in the presence of aluminum oxide nanoparticles in DMSO at 85°C.[3]
4. Synthesis using Montmorillonite-K10
Methylcarbonyl, thiourea, and iodine are stirred in DMSO at 80°C in the presence of Montmorillonite-K10 catalyst for 2 hours.[4][5]
Reaction Pathways and Mechanisms
The synthesis of 2-aminothiazoles predominantly follows the Hantzsch reaction pathway. The catalyst's role is to facilitate one or more steps in this sequence.
Caption: Generalized Hantzsch synthesis pathway for 2-aminothiazoles.
Modern catalytic approaches often begin with a ketone and a halogen source, with the catalyst promoting the initial α-halogenation. The subsequent steps follow the classical Hantzsch pathway.
Caption: A generalized experimental workflow for catalyst evaluation.
References
- 1. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aluminum Oxide Nanoparticle as a Valuable Heterogeneous Nanocatalyst in the Synthesis of 2-Aminothiazole Scaffolds [orgchemres.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - A facile and sustainable synthesis of 2-amino-1,3-thiazole derivatives using aqueous extract of waste neem leaves - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Assessing the Bioisosteric Potential of the 2-Chlorothiazole Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of chemical moieties with bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing drug-like properties such as potency, selectivity, metabolic stability, and pharmacokinetics. The 2-chlorothiazole group has emerged as a versatile scaffold in drug discovery, offering a unique combination of physicochemical properties. This guide provides a comparative assessment of the 2-chlorothiazole moiety against common bioisosteric alternatives, including tetrazoles, oxadiazoles, and triazoles, with a focus on their application as amide and carboxylic acid surrogates.
Physicochemical Properties and Bioisosteric Rationale
Bioisosteric replacements aim to mimic the size, shape, and electronic distribution of the original functional group while favorably modulating other properties. The 2-chlorothiazole moiety, with its planar, aromatic character and the presence of nitrogen and sulfur heteroatoms, can engage in various non-covalent interactions with biological targets. Its electron-withdrawing chlorine atom can influence the acidity of adjacent protons and modulate the overall electronic nature of the molecule.
Table 1: Comparison of Physicochemical Properties of 2-Chlorothiazole and Common Bioisosteres
| Moiety | Molecular Weight ( g/mol ) | LogP | pKa | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| 2-Chlorothiazole | 119.57 | 1.7 | Not Ionizable | 1 (N) | 0 |
| Tetrazole | 69.05 | -0.8 (approx.) | ~4.5-5.5 | 3-4 (N) | 1 (NH) |
| 1,3,4-Oxadiazole | 70.04 | -0.3 (approx.) | Not Ionizable | 2 (N, O) | 0 |
| 1,2,3-Triazole | 69.06 | -0.4 (approx.) | ~9.3 (NH) | 2-3 (N) | 1 (NH) |
Note: LogP and pKa values are approximate and can vary significantly based on the overall molecular structure.
Performance Comparison: Experimental Data
Direct head-to-head comparisons of the 2-chlorothiazole moiety with all its alternatives across various assays are limited in the literature. The following sections present available experimental data to facilitate an informed, albeit indirect, comparison.
Target Binding Affinity
The ability of a bioisostere to maintain or improve binding affinity to the biological target is paramount.
2-Chlorothiazole in Action: mGlu5 Receptor Antagonists
A study on metabotropic glutamate receptor 5 (mGlu5) antagonists demonstrated that 2-chlorothiazole derivatives can exhibit high binding affinity.[1][2]
Table 2: Binding Affinity (Ki) of 2-Chlorothiazole Derivatives for the mGlu5 Receptor [1][2]
| Compound | Structure | Ki (nM) |
| 7a | 3-((2-chlorothiazol-4-yl)ethynyl)benzonitrile | Subnanomolar |
| 7b | 3-((2-chlorothiazol-4-yl)ethynyl)-5-fluorobenzonitrile | Subnanomolar |
Amide Bioisosteres: GPR88 Agonists
In a separate study, various heterocyclic bioisosteres were evaluated as replacements for an amide functional group in GPR88 receptor agonists.[1][3] While this study did not include a 2-chlorothiazole derivative, it provides valuable comparative data for common alternatives.
Table 3: Agonist Potency (EC50) of Amide Bioisosteres at the GPR88 Receptor [1][3]
| Bioisosteric Moiety | Example Compound | EC50 (nM) |
| 1,3,4-Oxadiazole | Compound 6 | 178 |
| 1,2,4-Triazole | Compound 21 | 178 |
| 1,2,3-Triazole | Compound 26 | 60 |
These data suggest that triazoles, particularly the 1,2,3-isomer, can be highly effective amide bioisosteres in terms of maintaining potent biological activity.
Physicochemical Properties and Permeability
Lipophilicity and water solubility are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Thiazole vs. Oxazole: A Direct Comparison
A study comparing 2-aminothiazole and 2-aminooxazole derivatives provided a direct assessment of the impact of replacing the sulfur atom with oxygen on physicochemical properties.[4][5]
Table 4: Comparison of Lipophilicity (log k'w) and Water Solubility of Isosteric Pairs [4][5]
| Thiazole Derivative | log k'w | Oxazole Derivative | log k'w | Change in log k'w (Oxazole - Thiazole) |
| Compound 6a | 3.25 | Compound 6b | 2.25 | -1.00 |
| Compound 15a | 4.15 | Compound 15b | 3.10 | -1.05 |
The replacement of the thiazole's sulfur with an oxazole's oxygen consistently led to a significant decrease in lipophilicity (lower log k'w), which generally correlates with increased aqueous solubility.[4] This highlights a key consideration when selecting between these two bioisosteres to fine-tune a compound's solubility and permeability profile.
Metabolic Stability
The metabolic stability of a drug candidate is a critical factor for its in vivo half-life and overall exposure. While specific quantitative data for the metabolic stability of the 2-chlorothiazole moiety in a comparative context is scarce, general trends for related heterocycles have been reported. Oxadiazoles are often considered to be metabolically robust.[6] The metabolic fate of thiazole-containing compounds can be more complex, with potential for oxidation of the sulfur atom.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key assays discussed.
Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsome suspension to the buffered compound solution.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
PAMPA plate (e.g., a 96-well filter plate with a PVDF membrane)
-
Artificial membrane solution (e.g., a solution of phospholipids in an organic solvent like dodecane)
-
Donor buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Acceptor buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well acceptor plate
-
Plate reader or LC-MS/MS system
Procedure:
-
Coat the filter membrane of the PAMPA plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare the donor solutions by diluting the test compounds in the donor buffer.
-
Fill the wells of the acceptor plate with the acceptor buffer.
-
Place the coated filter plate on top of the acceptor plate, creating a "sandwich".
-
Carefully add the donor solutions to the wells of the filter plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Test compound stock solution
-
Cell membranes or purified receptors expressing the target of interest
-
Radioligand with known affinity for the target receptor
-
Assay buffer
-
Non-specific binding control (a high concentration of a known ligand)
-
Filter plates and a cell harvester
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Add the cell membranes or purified receptors to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Workflows and Relationships
Experimental Workflow for Bioisosteric Replacement
Caption: Workflow for a typical bioisosteric replacement study.
Structure-Activity Relationship (SAR) Logic
Caption: Decision tree for selecting a bioisostere based on key properties.
Conclusion
The 2-chlorothiazole moiety represents a valuable building block in drug discovery, capable of participating in key interactions with biological targets and exhibiting favorable physicochemical properties. While a definitive, universal ranking against other common bioisosteres like tetrazoles, oxadiazoles, and triazoles is not feasible due to context-dependent effects, this guide provides a framework for comparison based on available experimental data. The choice of a bioisostere will ultimately depend on the specific goals of the drug design project, including the desired balance of potency, selectivity, and ADME properties. The provided experimental protocols and workflows offer a practical guide for researchers to generate their own comparative data and make informed decisions in the lead optimization process.
References
- 1. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 4. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 6. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of 2-Chloro-5-aminomethylthiazole Derived Pesticides: A Comparative Efficacy Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of pesticides derived from 2-Chloro-5-aminomethylthiazole, a key chemical intermediate for the neonicotinoid class of insecticides, reveals their significant efficacy in controlling a broad spectrum of economically important pests. This guide provides a detailed comparison of their performance against other insecticide classes, supported by experimental data, to inform researchers, scientists, and drug development professionals on their potential and application.
The primary active ingredients synthesized from the this compound precursor are the widely used neonicotinoids, thiamethoxam and clothianidin. These systemic insecticides are recognized for their effectiveness against a variety of sucking and chewing insects.[1][2][3] Thiamethoxam often acts as a precursor, being metabolized into the more potent clothianidin within insects and plants, which exhibits a high affinity for insect nicotinic acetylcholine receptors (nAChRs).[4][5]
Comparative Efficacy Against Key Pests
The following tables summarize the efficacy of thiamethoxam and clothianidin in comparison to other commonly used insecticides against various agricultural pests.
Table 1: Efficacy Against Sucking Pests (Thrips, Aphids, Whiteflies, Jassids)
| Insecticide Class | Active Ingredient | Target Pest(s) | Efficacy (% Reduction/Mortality) | Source(s) |
| Neonicotinoid | Thiamethoxam | Banana Thrips | 62% reduction in oviposition pimples | [6] |
| Okra Sucking Pests (Aphids, Whiteflies, Leafhoppers) | 84.71-91.73% reduction (25 g a.i./ha) | [7] | ||
| Cotton Sucking Pests (Thrips, Jassids, Whiteflies) | High initial effect, moderate residual | [8] | ||
| Neonicotinoid | Clothianidin | Thrips and Mealybugs | 76.63% and 78.09% average reduction, respectively | [9] |
| Leafhoppers and Thrips | Highly effective in reducing populations | [9] | ||
| Western Chinch Bug (Nymphs) | Significantly more toxic than thiamethoxam (contact) | [10] | ||
| Spinosyn | Spinosad | Banana Thrips | 37% reduction in oviposition pimples (most effective in study) | [6] |
| Avermectin | Abamectin | Banana Thrips | 54% reduction in oviposition pimples | [6] |
| Pyrethroid | Bifenthrin | Western Chinch Bug (Nymphs) | 92-fold more toxic than clothianidin | [10] |
| Organophosphate | Profenophos | Cotton Sucking Pests (Jassids, Whiteflies, Thrips) | Effective, with 100% reduction when mixed with neonicotinoids | [11] |
Table 2: Comparative Lethal Concentrations (LC50/LD50) of Neonicotinoids
| Insecticide | Organism | Bioassay Type | LC50/LD50 Value | Source(s) |
| Clothianidin | Common Bed Bug (Adult Males) | Ingestion | 1.8 ng/mL | [12] |
| Common Bed Bug (First Instar Nymphs) | Ingestion | 1.1 ng/mL | [12] | |
| Western Chinch Bug (Nymphs) | Contact | 0.13 ng/cm² | [10] | |
| Western Chinch Bug (Adults) | Contact | 1.25 ng/cm² | [10] | |
| Thiamethoxam | Western Chinch Bug (Nymphs) | Contact | 2.63 ng/cm² | [10] |
| Western Chinch Bug (Adults) | Contact | 0.43 ng/cm² | [10] | |
| Imidacloprid | Western Chinch Bug (Nymphs) | Contact | 0.10 ng/cm² | [10] |
| Western Chinch Bug (Adults) | Contact | 0.82 ng/cm² | [10] | |
| Fipronil | Common Bed Bug (Adult Males) | Ingestion | 0.5 ng/mL | [12] |
| Abamectin | Common Bed Bug (Adult Males) | Ingestion | 1.9 ng/mL | [12] |
Experimental Protocols
The data presented above were generated using standardized bioassay methodologies. Below are detailed protocols for key experiments.
Ingestion Bioassay for Bed Bugs (Cimex lectularius)
This protocol is adapted from a study comparing the efficacy of ingested insecticides against the common bed bug.[12]
-
Insect Rearing: Bed bugs are reared in a controlled environment (e.g., 26°C, 50% relative humidity, 12:12 h light:dark cycle).
-
Insecticide Preparation: The test insecticide (e.g., clothianidin) is dissolved in a suitable solvent (e.g., DMSO) and then mixed with defibrinated rabbit blood to achieve the desired concentrations. A control group receives blood with the solvent only.
-
Feeding Apparatus: An in vitro feeding system is used, which typically consists of a reservoir for the treated blood, covered by a membrane (e.g., Parafilm M®) that the bed bugs can pierce to feed. The blood is maintained at 37°C.
-
Exposure: Adult male and first-instar nymph bed bugs, starved for 7-10 days, are placed in a container with the feeding apparatus for a set period (e.g., 2 hours).
-
Observation: After feeding, the bed bugs are transferred to clean containers with a paper substrate. Mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours) post-feeding.
-
Data Analysis: The lethal concentration required to kill 50% of the test population (LC50) is calculated using probit analysis.
Contact Bioassay for Western Chinch Bugs (Blissus occiduus)
This protocol is based on a study evaluating the contact and systemic toxicity of neonicotinoids to the western chinch bug.[10]
-
Insect Collection and Rearing: Chinch bugs are collected from infested turfgrass and maintained in the laboratory on a suitable host plant (e.g., buffalograss).
-
Insecticide Application: Technical grade insecticide is dissolved in acetone to create a series of concentrations. A known volume (e.g., 500 µl) of each concentration is applied to the bottom of a glass scintillation vial. The vials are then rolled on their side until the acetone evaporates, leaving a uniform residue of the insecticide. Control vials are treated with acetone only.
-
Exposure: A set number of chinch bug nymphs or adults are placed in each treated vial.
-
Observation: Mortality is assessed after a specific time period (e.g., 24 hours). Insects are considered dead if they are unable to move when prodded.
-
Data Analysis: The lethal concentration that results in 50% mortality (LC50) is determined using probit analysis.
Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism
Pesticides derived from this compound, namely thiamethoxam and clothianidin, belong to the neonicotinoid class of insecticides. Their primary mode of action is the agonism of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][13][14]
In a healthy insect nervous system, the neurotransmitter acetylcholine binds to nAChRs, opening an ion channel and causing depolarization of the postsynaptic neuron, which propagates the nerve signal. Neonicotinoids mimic acetylcholine but are not easily broken down by the enzyme acetylcholinesterase. This leads to the persistent and irreversible opening of the nAChR ion channel, resulting in continuous stimulation of the nerve cells. This overstimulation leads to paralysis and ultimately the death of the insect.[1] The high selectivity of neonicotinoids for insect nAChRs over vertebrate nAChRs contributes to their lower mammalian toxicity compared to older classes of insecticides like organophosphates.
The diversity of nAChR subunits in insects provides different targets for various neonicotinoids, influencing their spectrum of activity and the potential for resistance development.[15][16][17][18]
Diagram of the Nicotinic Acetylcholine Receptor Signaling Pathway
References
- 1. Comparative Study of Insecticides Thiamethoxam, Abamectin, and Sulfoxaflor Effects on Pest Control [cnagrochem.com]
- 2. pomais.com [pomais.com]
- 3. pomais.com [pomais.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 7. masujournal.org [masujournal.org]
- 8. Field evaluation of imidacloprid and thiamethoxam against sucking insects and their side effects on soil fauna [plantprotection.pl]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. esjpesticides.org.eg [esjpesticides.org.eg]
- 12. Comparison of ingestion and topical application of insecticides against the common bed bug, Cimex lectularius (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajbs.scione.com [ajbs.scione.com]
- 15. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. boerenlandvogels.nl [boerenlandvogels.nl]
- 17. Diversity of insect nicotinic acetylcholine receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drosophila nicotinic acetylcholine receptor subunits and their native interactions with insecticidal peptide toxins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Crystallographic Analysis of 2-Aminothiazole Derivatives in Drug Discovery
A detailed examination of the structural nuances of 2-aminothiazole derivatives through X-ray crystallography reveals key insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their molecular geometries, supported by experimental data and detailed protocols, to aid in the rational design of novel therapeutics.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The versatility of this heterocyclic motif allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. X-ray crystallography provides an unparalleled, atom-level view of these derivatives, elucidating the precise three-dimensional arrangements that govern their interactions with biological targets.
Comparative Crystallographic Data
The following tables summarize the crystallographic data for a selection of 2-aminothiazole derivatives, providing a basis for comparing their solid-state conformations. These compounds, ranging from the parent 2-aminothiazole to more complex kinase inhibitors, showcase the structural diversity within this class of molecules. The data has been compiled from published research and entries in the Cambridge Structural Database (CSD).
Table 1: Unit Cell Parameters of Selected 2-Aminothiazole Derivatives
| Compound | CCDC # | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| 2-Aminothiazole | 864225 | C₃H₄N₂S | Monoclinic | P2₁/n | 5.78 | 7.99 | 9.88 | 90 | 97.4 | 90 | 452.1 |
| 2-Amino-4-phenylthiazole | 131254 | C₉H₈N₂S | Monoclinic | P2₁/c | 12.13 | 5.77 | 12.55 | 90 | 108.4 | 90 | 833.2 |
| 2-Amino-5-methylthiazole | 716582 | C₄H₆N₂S | Monoclinic | P2₁/c | 8.45 | 5.67 | 11.69 | 90 | 109.3 | 90 | 529.1 |
| 2-Amino-5-bromothiazole HBr | - | C₃H₄Br₂N₂S | Monoclinic | P2₁/c | 6.43 | 14.90 | 8.17 | 90 | 95.3 | 90 | 779.1 |
| 2-Aminobenzothiazole adduct with Indole-2-carboxylic acid | - | C₁₆H₁₃N₃O₂S | Monoclinic | P2₁/n | 13.01 | 8.01 | 14.59 | 90 | 101.5 | 90 | 1490.2 |
Table 2: Selected Bond Lengths and Angles for the 2-Aminothiazole Core
| Compound | C1-S1 (Å) | S1-C2 (Å) | C2-N3 (Å) | N3-C4 (Å) | C4-C1 (Å) | C1-S1-C2 (°) | S1-C2-N3 (°) | C2-N3-C4 (°) | N3-C4-C1 (°) | C4-C1-S1 (°) |
| 2-Aminothiazole | 1.72 | 1.74 | 1.32 | 1.38 | 1.35 | 89.6 | 115.4 | 109.8 | 115.1 | 110.1 |
| 2-Amino-4-phenylthiazole | 1.73 | 1.74 | 1.32 | 1.39 | 1.36 | 89.5 | 115.2 | 109.9 | 115.3 | 110.1 |
| 2-Amino-5-methylthiazole | 1.72 | 1.75 | 1.31 | 1.38 | 1.35 | 89.4 | 115.5 | 109.7 | 115.2 | 110.2 |
Note: Atom numbering follows standard thiazole nomenclature. Data is averaged for asymmetric units with multiple molecules.
Experimental Protocols
A generalized experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of 2-aminothiazole derivatives is provided below. Specific modifications may be required based on the target molecule.
Synthesis and Crystallization
The Hantzsch thiazole synthesis is a widely employed method for the preparation of 2-aminothiazole derivatives. This typically involves the condensation of an α-haloketone with a thiourea derivative.
General Synthetic Procedure:
-
To a solution of the appropriate α-haloketone in a suitable solvent (e.g., ethanol, isopropanol), an equimolar amount of the substituted thiourea is added.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).
Single-Crystal X-ray Crystallography
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow and Biological Pathway
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for X-ray crystallography and a key signaling pathway targeted by 2-aminothiazole derivatives.
Many 2-aminothiazole derivatives have been developed as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1][2][3][4][5] The diagram below illustrates the central role of Aurora Kinase A in the cell cycle and its inhibition by 2-aminothiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-Chloro-5-aminomethylthiazole
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 2-Chloro-5-aminomethylthiazole are paramount. This document provides essential safety information and logistical guidance for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 120740-08-1
-
Molecular Formula: C4H5ClN2S
Hazard and Safety Information
This compound is classified with several hazards that necessitate careful handling during use and disposal. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
Note: Data sourced from a Safety Data Sheet for this compound.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, it is crucial to use appropriate personal protective equipment (PPE).
-
Hand Protection: Wear suitable protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear laboratory clothing.
Disposal Procedures
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Adherence to federal, state, and local regulations is mandatory.
Key Disposal Steps:
-
Do Not Dispose in Drains: Under no circumstances should this chemical be allowed to enter drains or waterways.[1]
-
Engage a Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Container Management: Keep the chemical in suitable, closed containers for disposal.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.
Accidental Release Measures
In the event of a spill or accidental release, the following steps should be taken:
-
Ensure Adequate Ventilation: Use personal protective equipment and ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up: For solid spills, sweep up and shovel the material. For liquid spills, absorb with an inert material. Place the collected material into a suitable, closed container for disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for 2-Chloro-5-aminomethylthiazole
This guide provides critical safety and logistical information for the handling of 2-Chloro-5-aminomethylthiazole. The following procedures are based on established safety protocols for similar chemical structures, including chlorinated thiazole derivatives, to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety goggles for splash risks.[4][5] | Thiazole derivatives can cause serious eye irritation or damage.[5][6] Goggles provide direct protection, while a face shield offers a broader barrier. |
| Hand Protection | Disposable, powder-free nitrile or neoprene gloves.[7] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves. | Nitrile gloves offer good short-term protection against a range of chemicals.[5] Inspect gloves for degradation before and during use.[7] |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or significant splash risks, a chemical-resistant apron is advised.[5][8] | Protects skin and personal clothing from accidental contact and contamination.[4][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7] | This is to prevent the inhalation of any harmful vapors or aerosols. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[5] | Protects feet from potential spills and falling objects. |
Operational Plan: Safe Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[7]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[6]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[8] Immediately remove and launder contaminated clothing before reuse.[8]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[6]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated and properly labeled hazardous waste container.
-
Container Disposal: Empty containers should be handled as if they still contain the product.[5]
-
Regulatory Compliance: All chemical waste must be disposed of in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[5]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][9]
Chemical Spill Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a this compound spill.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

